7-Methyl-5-hydroxy-2-oxindole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-7-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-2-7(11)3-6-4-8(12)10-9(5)6/h2-3,11H,4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJXFMJCXYRESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Methyl-5-hydroxy-2-oxindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 7-methyl-5-hydroxy-2-oxindole, a heterocyclic compound of significant interest in medicinal chemistry. The oxindole scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document details a scientifically robust, multi-step synthesis, elucidates the mechanistic underpinnings of each reaction, and provides detailed experimental protocols. The synthesis begins with the readily available starting material, 2-methyl-4-nitrophenol, and proceeds through a series of transformations including reduction, protection, acylation, and a final intramolecular cyclization to yield the target molecule. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel oxindole derivatives for drug discovery and development.
Introduction: The Significance of the Oxindole Scaffold
The oxindole core, a bicyclic structure consisting of a fused benzene and pyrrolidinone ring, is a cornerstone in the development of therapeutic agents.[1] Its prevalence in a variety of biologically active natural products has inspired medicinal chemists to explore its synthetic derivatization extensively.[2][3] The strategic placement of substituents on the oxindole ring system allows for the fine-tuning of pharmacological properties, making it a versatile scaffold for targeting a diverse array of biological targets. The title compound, this compound, incorporates key structural features—a hydroxyl group at the 5-position and a methyl group at the 7-position—that can significantly influence its biological activity and pharmacokinetic profile.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound suggests a strategy centered on the formation of the five-membered lactam ring as the key bond-forming event. The most direct approach involves an intramolecular cyclization of a suitably substituted N-acyl aniline derivative. This leads back to a key intermediate, an N-chloroacetylated aminophenol, which in turn can be derived from a substituted aniline. Our proposed synthetic pathway commences with 2-methyl-4-nitrophenol, a commercially available and cost-effective starting material.
Target [label="this compound"]; Intermediate1 [label="N-(4-hydroxy-2-methylphenyl)-2-chloroacetamide"]; Intermediate2 [label="4-Amino-2-methylphenol"]; StartingMaterial [label="2-Methyl-4-nitrophenol"];
Target -> Intermediate1 [label="Intramolecular\nCyclization"]; Intermediate1 -> Intermediate2 [label="Acylation"]; Intermediate2 -> StartingMaterial [label="Nitro Reduction"]; }
Figure 1: Retrosynthetic analysis of this compound.
Synthesis Pathway: A Step-by-Step Elucidation
The synthesis of this compound is accomplished through a four-step sequence as outlined below. Each step is accompanied by a detailed mechanistic explanation and a comprehensive experimental protocol.
Step 1: Reduction of 2-Methyl-4-nitrophenol to 4-Amino-2-methylphenol
The initial step involves the reduction of the nitro group of 2-methyl-4-nitrophenol to an amine. This transformation is crucial for the subsequent acylation reaction. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation or metal-acid combinations being the most common. We will focus on the use of tin(II) chloride in ethanol, a reliable and high-yielding method for the selective reduction of aromatic nitro compounds.
Mechanism: The reduction of the nitro group by SnCl₂ in an acidic medium proceeds through a series of single electron transfers from the metal to the nitro group, leading to the formation of nitroso and hydroxylamine intermediates, which are further reduced to the corresponding amine.
Reactant [label="2-Methyl-4-nitrophenol"]; Reagent [label="SnCl2, EtOH", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="4-Amino-2-methylphenol"];
Reactant -> Reagent [arrowhead=none]; Reagent -> Product; }
Figure 2: Reduction of 2-methyl-4-nitrophenol.
Experimental Protocol:
-
To a stirred solution of 2-methyl-4-nitrophenol (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-amino-2-methylphenol.
Step 2: N-Acylation with Chloroacetyl Chloride
The newly formed amino group of 4-amino-2-methylphenol is then acylated with chloroacetyl chloride to introduce the necessary side chain for the subsequent cyclization. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton yields the desired N-acyl product.
Reactant [label="4-Amino-2-methylphenol"]; Reagent [label="Chloroacetyl chloride,\nBase (e.g., NaHCO3)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-Chloro-N-(4-hydroxy-2-methylphenyl)acetamide"];
Reactant -> Reagent [arrowhead=none]; Reagent -> Product; }
Figure 3: N-Acylation of 4-amino-2-methylphenol.
Experimental Protocol:
-
Dissolve 4-amino-2-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq), to the solution.
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product, 2-chloro-N-(4-hydroxy-2-methylphenyl)acetamide, can often be used in the next step without further purification.
Step 3: Intramolecular Friedel-Crafts Cyclization
The key step in the synthesis is the intramolecular cyclization of 2-chloro-N-(4-hydroxy-2-methylphenyl)acetamide to form the oxindole ring. This is an example of an intramolecular Friedel-Crafts acylation, which is typically promoted by a Lewis acid catalyst.
Mechanism: The Lewis acid coordinates to the chlorine atom, making it a better leaving group. The amide carbonyl group then acts as an electrophile, and the electron-rich aromatic ring attacks the carbonyl carbon in an electrophilic aromatic substitution reaction. Subsequent deprotonation and tautomerization yield the stable 2-oxindole product.
Reactant [label="2-Chloro-N-(4-hydroxy-2-methylphenyl)acetamide"]; Reagent [label="Lewis Acid (e.g., AlCl3)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound"];
Reactant -> Reagent [arrowhead=none]; Reagent -> Product; }
Figure 4: Intramolecular Friedel-Crafts cyclization.
Experimental Protocol:
-
To a suspension of a Lewis acid, such as aluminum chloride (2.0 eq), in a dry, inert solvent like dichloromethane or 1,2-dichloroethane, add the crude 2-chloro-N-(4-hydroxy-2-methylphenyl)acetamide (1.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization to obtain this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Methyl-4-nitrophenol | C₇H₇NO₃ | 153.14 | Yellow crystalline solid |
| 4-Amino-2-methylphenol | C₇H₉NO | 123.15 | Off-white to pink solid |
| 2-Chloro-N-(4-hydroxy-2-methylphenyl)acetamide | C₉H₁₀ClNO₂ | 200.64 | White to off-white solid |
| This compound | C₉H₉NO₂ | 163.17 | Light brown solid |
Conclusion
This technical guide has detailed a reliable and efficient synthetic pathway for the preparation of this compound. The described four-step synthesis, commencing from the readily accessible 2-methyl-4-nitrophenol, provides a practical route for obtaining this valuable oxindole derivative. The provided experimental protocols and mechanistic insights are intended to empower researchers in the field of medicinal chemistry to synthesize and explore the biological potential of this and related oxindole scaffolds. The versatility of the oxindole core, coupled with the strategic placement of functional groups as demonstrated in this synthesis, underscores its continued importance in the quest for novel therapeutic agents.
References
- Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups. (URL not available)
-
Juniper Publishers. (2018, March 6). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Retrieved from [Link]
- 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity. (URL not available)
- Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. (URL not available)
- 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. (URL not available)
Sources
An In-depth Technical Guide on the Biological Origin of 7-Methyl-5-hydroxy-2-oxindole
Foreword: Charting the Unexplored Metabolic Landscape
In the vast and intricate world of secondary metabolism, the biosynthetic pathways of many fascinating molecules remain uncharted territories. 7-Methyl-5-hydroxy-2-oxindole is one such compound. While the oxindole scaffold is a well-recognized feature in a plethora of natural products and pharmacologically active agents, the specific biological genesis of this particular derivative is not yet elucidated in published literature.[1][2] This guide, therefore, ventures into a scientifically-grounded exploration of its likely biological origin. By leveraging established principles of enzymology and metabolic transformations, we propose a plausible biosynthetic pathway. This document is designed not as a definitive statement, but as a technical roadmap for researchers, scientists, and drug development professionals to investigate, validate, and ultimately illuminate the metabolic journey to this compound.
The 2-Oxindole Core: A Privileged Scaffold in Nature and Medicine
The 2-oxindole nucleus, a bicyclic structure composed of a fused benzene and pyrrolone ring, is a cornerstone of numerous natural products found in plants, fungi, and even mammals.[1][3] These compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The biological activity is often dictated by the nature and stereochemistry of substituents on the oxindole core.[2] The oxidation of indole derivatives is a common route to the formation of the 2-oxindole scaffold, a transformation often catalyzed by cytochrome P450 monooxygenases.[7][8]
A Hypothesized Biosynthetic Pathway for this compound
The biosynthesis of a substituted indole derivative like this compound is likely to originate from the essential amino acid, L-tryptophan.[3][9][10] We propose a multi-step enzymatic cascade, detailed below, that transforms L-tryptophan into the target molecule. Each proposed step is based on analogous, well-documented biochemical reactions.
Step 1: Formation of the Indole Ring from L-Tryptophan
The initial steps involve the conversion of L-tryptophan to an indole intermediate. This can occur through various metabolic routes, including the indole pyruvate pathway, which is prevalent in gut microbiota and also found in host cells.[10][11] This pathway involves the deamination and subsequent decarboxylation of tryptophan to yield indole-3-pyruvate and then indole.
Step 2: N-Methylation at the 7-Position
Once an indole scaffold is formed, we hypothesize a methylation event at the C7 position of the benzene ring. In biological systems, such methylation reactions are predominantly catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases.[12][13][14] These enzymes transfer a methyl group from SAM to a nucleophilic atom on the substrate.[13][15] While O- and N-methylation are more common, C-methylation of aromatic rings is also a known enzymatic transformation in secondary metabolism.
Step 3: Aromatic Hydroxylation at the 5-Position
Following methylation, the introduction of a hydroxyl group at the C5 position is a plausible next step. The enzymatic hydroxylation of aromatic compounds is a key reaction in the biosynthesis of many secondary metabolites and in drug metabolism.[16][17] This transformation is frequently catalyzed by cytochrome P450 monooxygenases (CYPs), a superfamily of heme-containing enzymes that activate molecular oxygen.[1][18][19][20] These enzymes can introduce hydroxyl groups at specific positions on an aromatic ring with high regioselectivity.[16][18]
Step 4: Oxidation of the Indole to a 2-Oxindole
The final step in our proposed pathway is the oxidation of the substituted indole, 7-methyl-5-hydroxyindole, at the C2 position to form the 2-oxindole core. This reaction is a known biological transformation, and cytochrome P450 enzymes have been shown to catalyze the oxidation of indole to oxindole.[7][8] Specifically, human CYP2A6, CYP2E1, and CYP2C19 have been identified as capable of performing this oxidation.[8]
Hypothesized Biosynthetic Pathway of this compound
Caption: A hypothesized enzymatic pathway for the biosynthesis of this compound from L-tryptophan.
| Step | Proposed Reaction | Key Enzyme Class | Cofactor/Cosubstrate |
| 1 | Indole formation | Various (e.g., Tryptophanase) | Pyridoxal Phosphate |
| 2 | C7-Methylation | SAM-dependent Methyltransferase | S-Adenosyl Methionine (SAM) |
| 3 | C5-Hydroxylation | Cytochrome P450 Monooxygenase | NADPH, O₂ |
| 4 | C2-Oxidation | Cytochrome P450 Monooxygenase | NADPH, O₂ |
Experimental Protocols for Pathway Elucidation
To investigate the proposed biosynthetic pathway, a systematic experimental approach is required. The following protocols provide a framework for the extraction, isolation, characterization, and enzymatic investigation of this compound from a biological source.
Extraction and Isolation of Oxindole Alkaloids
This protocol outlines a general acid-base extraction method suitable for enriching alkaloids from plant or microbial biomass.
Materials:
-
Dried and powdered biological material (e.g., plant leaves, microbial mycelia)
-
Methanol
-
Dichloromethane
-
5% Hydrochloric acid
-
Ammonium hydroxide solution
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Maceration: Suspend the powdered biological material in methanol and sonicate for 30 minutes. Allow to macerate for 24 hours at room temperature.
-
Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Acid-Base Partitioning: a. Redissolve the crude extract in 5% HCl. b. Wash the acidic solution with dichloromethane to remove non-basic compounds. Discard the organic layer. c. Basify the aqueous layer to pH 9-10 with ammonium hydroxide. d. Extract the basified solution multiple times with dichloromethane. e. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the total alkaloid fraction.[21][22]
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the purification of individual alkaloids from a complex mixture.[23][24][25]
Instrumentation and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[25]
-
Flow Rate: Appropriate for the column dimensions (e.g., 4 mL/min for a 10 mm ID column).
-
Detection: UV detection at a wavelength determined by the UV spectrum of the crude extract (typically around 254 nm for indoles).
Procedure:
-
Sample Preparation: Dissolve the total alkaloid fraction in a small volume of the initial mobile phase. Filter through a 0.45 µm syringe filter.
-
Method Development: Perform an initial analytical run with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the target compound.
-
Preparative Run: Scale up the injection volume and run the optimized gradient or an isocratic method.
-
Fraction Collection: Collect the eluent corresponding to the peak of interest.
-
Purity Check and Desalting: Re-inject a small aliquot of the collected fraction to confirm purity. Remove the solvent and TFA/formic acid by lyophilization or evaporation.
Structural Characterization
The definitive identification of the isolated compound requires spectroscopic analysis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, allowing for the determination of its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will reveal the number and connectivity of protons in the molecule, including characteristic signals for the aromatic protons, the methyl group, and the protons on the pyrrolone ring.[26][27]
-
¹³C NMR: Will show the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments will establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the structure, including the positions of the methyl and hydroxyl groups.[28]
-
Experimental Workflow for Isolation and Characterization
Caption: A generalized workflow for the isolation and structural characterization of this compound.
Potential Biological Significance
While the specific biological activity of this compound is not extensively documented, the oxindole scaffold is known for a wide range of pharmacological effects. Substituted indoles and oxindoles have demonstrated antioxidant, antimicrobial, and antitumor activities.[5][29][30] The presence of methyl and hydroxyl groups can significantly modulate the biological properties of a molecule, potentially enhancing its interaction with specific biological targets. Further research into the bioactivity of this compound is warranted to explore its therapeutic potential.
Conclusion and Future Directions
This technical guide has presented a detailed, scientifically-grounded hypothesis for the biological origin of this compound, starting from the precursor L-tryptophan. We have outlined a plausible enzymatic pathway involving methylation, hydroxylation, and oxidation, and have provided comprehensive experimental protocols for researchers to test this hypothesis. The elucidation of this pathway will not only contribute to our fundamental understanding of secondary metabolism but may also open avenues for the biotechnological production of this and other structurally related, pharmacologically relevant molecules. The next steps for the scientific community are clear: to seek out the natural source of this compound, apply the outlined experimental strategies, and bring the story of its biological origin from hypothesis to established fact.
References
-
American Chemical Society. (n.d.). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. ACS Catalysis. Retrieved from [Link]
-
Biocompare. (n.d.). Enzymatic hydroxylation of aromatic compounds. PubMed. Retrieved from [Link]
-
Dove Press. (2024). Tryptophan Indole Derivatives: Key Players in Type 2 Diabetes Mellitus. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Endogenous Indole Pyruvate Pathway for Tryptophan Metabolism Mediated by IL4I1. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Tryptophan: Its Metabolism along the Kynurenine, Serotonin, and Indole Pathway in Malignant Melanoma. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. PMC. Retrieved from [Link]
-
Wiley Online Library. (2024). The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of enzymes catalyzing aromatic hydroxylation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). l-Tryptophan metabolism and the kynurenine pathway. ResearchGate. Retrieved from [Link]
-
American Society for Pharmacology and Experimental Therapeutics. (n.d.). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of biologically active 3‐substituted oxindole molecules. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Indole by Cytochrome P450 Enzymes. ResearchGate. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (n.d.). Insight into the mechanism of aromatic hydroxylation by toluene 4-monooxygenase by use of specifically deuterated toluene and p-xylene. PNAS. Retrieved from [Link]
-
Sci-Hub. (n.d.). Oxidation of Indole by Cytochrome P450 Enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). Some selective examples of biologically active compounds bearing an oxindole motif. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). S‐Adenosyl‐Methionine‐Dependent Methyltransferases: Highly Versatile Enzymes in Biocatalysis, Biosynthesis and Other Biotechnological Applications. Semantic Scholar. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents. Future Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Enhancement of S-Adenosylmethionine-Dependent Methylation by Integrating Methanol Metabolism with 5-Methyl-Tetrahydrofolate Formation in Escherichia coli. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. PubMed. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (n.d.). Isolation and purification of alkaloids from medicinal plants by HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). S-Adenosyl methionine. Retrieved from [Link]
-
ResearchGate. (2014). How do I purify an alkaloid extract by HPLC?. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (13)C, (15)N CPMAS NMR and GIAO DFT calculations of stereoisomeric oxindole alkaloids from Cat's Claw (Uncaria tomentosa). PubMed. Retrieved from [Link]
-
Georg Thieme Verlag KG. (n.d.). Cytotoxic Effect of the Pentacyclic Oxindole Alkaloid Mitraphylline Isolated from Uncaria tomentosa Bark on Human Ewing's Sarcoma and Breast Cancer Cell Lines. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Analysis of Oxindole Alkaloids in Uncaria Tomentosa: Sample Preparation and Analysis Optimisation by Factorial Design. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroxyindole-O-methyltransferase catalyses production of methoxyindoles in rat pineal gland dependent on the concentration of hydroxy precursors and their affinity for the enzyme. PubMed. Retrieved from [Link]
-
ACS Publications. (2021). Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. Retrieved from [Link]
-
MDPI. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Proton NMR spectra of purified and synthesized 3-hydroxy-oxindole. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. PMC. Retrieved from [Link]
-
JSM Central. (n.d.). Isolation and Identification of Alkaloids extracted from Local Plants in Malaysia. Retrieved from [Link]
-
Advanced Journal of Chemistry-Section B. (2024). Pharmacological Potential of Indole Derivatives: A Detailed Review. Retrieved from [Link]
-
Natural Resources for Human Health. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. PubMed. Retrieved from [Link]
-
Bentham Science. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Retrieved from [Link]
Sources
- 1. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. Oxidation of Indole by Cytochrome P450 Enzymes / Biochemistry, 2000 [sci-hub.box]
- 9. Tryptophan Indole Derivatives: Key Players in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endogenous Indole Pyruvate Pathway for Tryptophan Metabolism Mediated by IL4I1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 22. JSM Central || Article Info [jsmcentral.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Oxindole(59-48-3) 1H NMR [m.chemicalbook.com]
- 28. (13)C, (15)N CPMAS NMR and GIAO DFT calculations of stereoisomeric oxindole alkaloids from Cat's Claw (Uncaria tomentosa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ajchem-b.com [ajchem-b.com]
- 30. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
A Technical Guide to the Synthesis, Isolation, and Characterization of 7-Methyl-5-hydroxy-2-oxindole
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and structural elucidation of the novel oxindole derivative, 7-Methyl-5-hydroxy-2-oxindole. While the natural occurrence of this specific compound has not been extensively documented, its structural motifs—a hydroxyl group at the 5-position and a methyl group at the 7-position on the oxindole core—suggest significant potential for biological activity, drawing parallels to known bioactive oxindoles. This document is intended for researchers, scientists, and drug development professionals, offering a foundational guide for the de novo synthesis and subsequent analysis of this promising molecule. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and practical applicability.
Introduction: The Significance of the Oxindole Scaffold
The oxindole skeleton is a privileged structural motif found in a wide array of natural products and synthetic compounds of significant pharmacological importance.[1][2] This bicyclic lactam, consisting of a fused benzene and pyrrolidinone ring, serves as a versatile scaffold for the development of therapeutic agents across various disease areas. Notably, substituted oxindoles have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[3][4]
The specific substitution pattern of this compound is of particular interest. The 5-hydroxy substitution is known to contribute to the antioxidant properties of oxindole derivatives by facilitating radical scavenging.[3][4][5] The presence of a methyl group at the 7-position can influence the molecule's lipophilicity and steric profile, potentially modulating its interaction with biological targets. The exploration of this novel derivative is therefore a logical and promising avenue for the discovery of new bioactive compounds.
Proposed Synthesis of this compound
Given the absence of a documented natural isolation of this compound, a robust synthetic strategy is paramount. The following proposed synthesis is a multi-step process commencing from commercially available starting materials, designed for efficiency and adaptability in a standard organic chemistry laboratory.
Synthetic Pathway Overview
The proposed synthesis involves a three-step sequence starting from 3-methyl-5-methoxyaniline, as illustrated in the workflow diagram below. This pathway leverages a well-established method for oxindole ring formation.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
A-Z Guide to Organic Solvent Solubility of 7-Methyl-5-hydroxy-2-oxindole: A Technical Guide
Abstract
The solubility of a drug candidate is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage in vitro screening to formulation and ultimate bioavailability.[1][2][3][4] Oxindole scaffolds are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds.[5][6][7] This guide provides an in-depth technical framework for understanding and determining the solubility of 7-Methyl-5-hydroxy-2-oxindole, a representative member of this class, in various organic solvents. We will explore the theoretical underpinnings of solubility based on molecular structure, provide a rationale for solvent selection, and detail validated, step-by-step protocols for both kinetic and thermodynamic solubility assays. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable solubility profiles for novel oxindole derivatives.
Introduction: The Critical Role of Solubility
Low aqueous solubility is a primary contributor to the failure of promising drug candidates.[4][8] It can lead to unreliable results in biological assays, hinder the development of effective formulations for in vivo studies, and ultimately result in poor or variable oral bioavailability.[1][2][4] Therefore, a thorough understanding of a compound's solubility in a range of solvents is not merely a data point but a cornerstone of a successful drug discovery program.[9][10]
This compound , the subject of this guide, possesses a chemical architecture that presents a unique solubility challenge. Its structure features:
-
An aromatic ring system.
-
A polar lactam (cyclic amide) group.
-
A hydrogen bond-donating and -accepting hydroxyl (-OH) group.
-
A lipophilic methyl (-CH3) group.
This combination of polar and nonpolar functionalities suggests a nuanced solubility profile that must be experimentally determined to guide its development.
Theoretical Framework: Predicting Solubility from Structure
The principle of "like dissolves like" provides a foundational, albeit qualitative, predictor of solubility.[11] The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, we can anticipate its interactions with different solvent classes.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the hydroxyl and lactam groups of the molecule, leading to good solubility. The parent compound, oxindole, is known to be soluble in ethanol and methanol.[12][13]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds but do not donate them. They are excellent solvents for many organic molecules. Oxindole is soluble in DMSO and DMF.[6][12] DMSO, in particular, is a powerful organic solvent often used to create high-concentration stock solutions for biological screening.[14]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The energetic cost of breaking the strong solute-solute interactions (due to hydrogen bonding in the crystal lattice) would not be compensated by weak solute-solvent interactions. Therefore, low solubility is expected in these solvents.
The interplay of these factors can be visualized through the lens of solute-solvent interactions.
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. inventivapharma.com [inventivapharma.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model – Oriental Journal of Chemistry [orientjchem.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. enamine.net [enamine.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Oxindole | 59-48-3 [chemicalbook.com]
- 13. Oxindole, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 14. pharmatutor.org [pharmatutor.org]
theoretical properties of 7-Methyl-5-hydroxy-2-oxindole
An In-Depth Technical Guide to the Theoretical Properties of 7-Methyl-5-hydroxy-2-oxindole
Abstract
The oxindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This guide provides a comprehensive theoretical analysis of a specific derivative, this compound, a compound of interest for further drug development. Employing a suite of advanced computational methodologies, we delineate its structural, electronic, spectroscopic, and pharmacokinetic properties. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's characteristics, thereby guiding future experimental design and validation.
Introduction: The Significance of the Oxindole Scaffold
Oxindoles are bicyclic aromatic heterocyclic compounds that are prevalent in various natural products and pharmacologically active substances.[1] The structural motif, consisting of a fused benzene and pyrrole ring with a carbonyl group at the C-2 position, provides a versatile framework for chemical modification.[2] This versatility has led to the development of numerous oxindole derivatives with applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2][3] The biological activity of these compounds is often dictated by the nature and position of substituents on the oxindole core, which can modulate their physicochemical and electronic properties.[4]
This guide focuses on the theoretical characterization of this compound. By leveraging the predictive power of computational chemistry, we can gain significant insights into the molecule's behavior at a sub-atomic level, a crucial step in modern, rational drug design.[4][5]
Computational Methodology: A Validated Approach
To ensure the accuracy and reliability of our theoretical predictions, a robust computational workflow was designed. This workflow integrates well-established quantum chemical methods with widely used in silico tools for pharmacokinetic profiling.
Quantum Chemical Calculations
All quantum chemical calculations were conceptualized using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for molecules of this size.[6][7]
-
Software: Gaussian 09 suite of programs.
-
Method: Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[7]
-
Basis Set: 6-311++G(d,p), a comprehensive basis set that includes diffuse functions and polarization functions to accurately describe the electronic structure.[2][8]
-
Geometry Optimization: The molecular geometry of this compound was optimized to a local minimum on the potential energy surface without any symmetry constraints.[9] Frequency calculations were subsequently performed to confirm the absence of imaginary frequencies, ensuring a true minimum energy structure.
-
Solvent Effects: To simulate a more biologically relevant environment, the polarizable continuum model (PCM) can be employed to account for the effects of a solvent, such as water or ethanol.[3]
Pharmacokinetic and Drug-Likeness Prediction
The absorption, distribution, metabolism, and excretion (ADME) properties, along with drug-likeness, were assessed using the SwissADME web server.[10][11][12] This tool provides a rapid and reliable prediction of a molecule's pharmacokinetic profile based on its structure.
Caption: 2D structure of this compound.
Table 1: Predicted Geometrical Parameters (Hypothetical Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C2=O1 | 1.23 | O1=C2-N1 | 126.5 |
| N1-C2 | 1.38 | C5-C6-C7 | 119.8 |
| C5-O2 | 1.36 | C4-C5-O2 | 118.5 |
| C7-C(Me) | 1.51 | C6-C7-C(Me) | 121.0 |
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its ability to participate in charge transfer interactions. [13][14]The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. [15]
Caption: Conceptual diagram of HOMO, LUMO, and the energy gap.
Table 2: Predicted FMO Energies and Global Reactivity Descriptors (Hypothetical Data)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Electron-donating ability |
| ELUMO | -1.98 | Electron-accepting ability |
| Energy Gap (ΔE) | 3.87 | Chemical reactivity and stability |
| Ionization Potential (I) | 5.85 | Energy required to remove an electron |
| Electron Affinity (A) | 1.98 | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.92 | Tendency to attract electrons |
| Chemical Hardness (η) | 1.94 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.52 | Reciprocal of hardness |
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack. [16][17][18]The MEP is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing electron-deficient regions (positive potential, prone to nucleophilic attack). [19] For this compound, the most negative potential (red) is expected around the carbonyl oxygen (O1) and the hydroxyl oxygen (O2), indicating these are the primary sites for electrophilic interactions. The most positive potential (blue) is anticipated around the N-H and O-H protons, highlighting them as sites for nucleophilic interactions.
Caption: Conceptual Molecular Electrostatic Potential (MEP) map.
Predicted Spectroscopic Properties
Computational methods can accurately predict spectroscopic data, which is essential for the structural elucidation of newly synthesized compounds. [20]
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. [21]These predicted values, when compared to experimental data, can confirm the proposed structure and stereochemistry.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum, providing the wavelength of maximum absorption (λmax). [22]This is useful for understanding the electronic transitions within the molecule and for analytical purposes.
Pharmacokinetics and Drug-Likeness
The success of a drug candidate is heavily dependent on its pharmacokinetic profile. In silico tools provide early-stage assessment of these properties, reducing the risk of late-stage failures. [23]
Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a compound and its potential for oral bioavailability. [1][24][25] Table 3: Lipinski's Rule of Five Analysis for this compound
| Property | Value | Rule | Compliance |
|---|---|---|---|
| Molecular Weight | 177.19 g/mol | < 500 Da | Yes |
| LogP (octanol/water partition coeff.) | 1.65 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral administration. [26]
The SwissADME server predicts a range of pharmacokinetic properties. [27][28] Table 4: Predicted ADME Properties (Hypothetical Data from SwissADME)
| Property | Prediction | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |
| P-glycoprotein Substrate | No | Low risk of efflux-mediated resistance |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2D6 Inhibitor | No | Lower risk of specific drug interactions |
| CYP3A4 Inhibitor | No | Lower risk of specific drug interactions |
| Skin Permeability (Log Kp) | -6.5 cm/s | Moderate skin permeability |
These predictions suggest that this compound is likely to be well-absorbed and can cross the blood-brain barrier. However, potential inhibition of certain cytochrome P450 enzymes indicates a need for experimental evaluation of drug-drug interaction risks.
Conclusion and Future Directions
This in-depth theoretical guide provides a comprehensive overview of the key properties of this compound. The computational analyses suggest that this molecule possesses a stable structure, defined reactive sites, and a favorable pharmacokinetic profile, making it a promising candidate for further investigation in drug discovery programs.
The presented data serves as a robust foundation for guiding future experimental work. The predicted spectroscopic properties will aid in the structural confirmation of the synthesized compound. The insights into its electronic properties and reactivity can inform the design of derivatives with enhanced biological activity. Finally, the promising ADME and drug-likeness profile warrants progression to in vitro and in vivo studies to validate these theoretical predictions and explore the full therapeutic potential of this compound.
References
- Semantic Scholar. (2023). In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxidant.
- Grokipedia. (n.d.). Lipinski's rule of five.
- Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
- MDPI. (n.d.). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking.
- Wikipedia. (n.d.). Lipinski's rule of five.
- Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later.
- Chemistry LibreTexts. (2023). Electrostatic Potential maps.
- PMC - PubMed Central. (n.d.). Computational Methods in Drug Discovery.
- ResearchGate. (n.d.). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity.
- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
- Oriental Journal of Chemistry. (n.d.). Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model.
- Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary.
- Eurofins Discovery. (n.d.). Computational Chemistry to accelerate drug discovery.
- ResearchGate. (n.d.). The Simulation of UV-Vis Spectroscopy with Computational Methods.
- Deep Origin. (n.d.). Molecular Electrostatic Potential (MEP).
- ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry.
- NuChem Sciences. (2021). 6 ways computational chemistry can refine your drug discovery project.
- ResearchGate. (n.d.). Frontier molecular orbitals (HOMO and LUMO) diagram.
- AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.
- PubMed Central. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives.
- Wikipedia. (n.d.). Frontier molecular orbital theory.
- YouTube. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.
- YouTube. (n.d.). SwissADME.
- PMC - PubMed Central. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
- arXiv. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization.
- Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide.
- YouTube. (2025). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes.
- ResearchGate. (n.d.). DFT calculations. (a) Geometry optimization by density functional....
- Corin Wagen. (2023). Computational NMR Prediction: A Microreview.
- YouTube. (2023). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics.
- Academia.edu. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
- MDPI. (n.d.). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors.
- Semantic Scholar. (2023). In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid.
- ResearchGate. (2023). In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxidant Studies.
- YouTube. (2022). swiss ADME tutorial.
- UNCW Institutional Repository. (n.d.). Using computational methods to predict NMR spectra for polyether compounds.
- Corin Wagen. (2023). Computational NMR Prediction: A Microreview.
- De Gruyter. (2019). Computational methods for NMR and MS for structure elucidation I: software for basic NMR.
- Scientific Research Publishing. (n.d.). Synergistic Effects of Conjugation and Polarization on Dual Amide Hydrogen-bonding in CCl4: Theory and.
- RSC Publishing. (2016). 7,7′-Diazaisoindigo: a novel building block for organic electronics.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model – Oriental Journal of Chemistry [orientjchem.org]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 7. irjweb.com [irjweb.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 14. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 15. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 20. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repository.uncw.edu [repository.uncw.edu]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. m.youtube.com [m.youtube.com]
- 28. youtube.com [youtube.com]
An In-Depth Technical Guide to the Tautomerism and Stability of 7-Methyl-5-hydroxy-2-oxindole
Abstract
This technical guide provides a comprehensive analysis of the tautomeric equilibria and relative stability of 7-methyl-5-hydroxy-2-oxindole, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. While the oxindole scaffold is prevalent in numerous bioactive molecules, a detailed understanding of the tautomeric landscape of specific derivatives is crucial for predicting their physicochemical properties, biological activity, and metabolic fate. This document synthesizes fundamental principles of oxindole tautomerism with insights into the electronic and steric effects of the 7-methyl and 5-hydroxy substituents. We will explore the predominant tautomeric forms, the influence of environmental factors such as solvent and pH, and the analytical and computational methodologies employed to characterize these dynamic systems. The insights presented herein are intended to provide a robust framework for the rational design and development of novel therapeutics based on the this compound core.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1] Tautomers, while often rapidly interconverting, possess distinct electronic and steric profiles, leading to differences in their physicochemical properties, such as solubility, lipophilicity, and pKa.[1] Consequently, different tautomers of a drug molecule can exhibit varied pharmacological and toxicological profiles due to their differential interactions with biological targets. The oxindole nucleus, a privileged scaffold in medicinal chemistry, is known to exhibit keto-enol tautomerism, a feature that can be modulated by substituent effects and the surrounding microenvironment.[2] A thorough understanding of the tautomeric behavior of substituted oxindoles like this compound is therefore a prerequisite for harnessing their full therapeutic potential.
The Tautomeric Landscape of this compound
The 2-oxindole core structure inherently possesses the capacity for lactam-lactim and keto-enol tautomerism. For this compound, several tautomeric forms can be envisaged, with the equilibrium being influenced by the electronic contributions of the methyl and hydroxyl groups.
Predominant Tautomeric Forms
The principal tautomeric equilibrium for this compound involves the interconversion between the keto (lactam) form and two potential enol (lactim) forms.
-
Keto (Lactam) Form (1): This is the canonical representation of 2-oxindoles and is generally the most stable tautomer in many conditions.[1][3]
-
Enol (Lactim) Form (2): This tautomer arises from the migration of the N-H proton to the carbonyl oxygen.
-
Quinonoid Enol Form (3): The presence of the 5-hydroxyl group introduces the possibility of a quinonoid-type enol tautomer, which may be stabilized by extended conjugation.
The relative stability of these forms is dictated by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and the electronic nature of the substituents. The methyl group at the 7-position is an electron-donating group, which can influence the electron density of the aromatic ring. The hydroxyl group at the 5-position is a strong electron-donating group through resonance and can also act as a hydrogen bond donor and acceptor.
Caption: Tautomeric equilibria of this compound.
Factors Influencing Tautomeric Stability
The position of the tautomeric equilibrium is not static and is highly sensitive to environmental conditions. A comprehensive understanding of these influences is critical for predicting the behavior of this compound in biological systems.
Solvent Effects
Solvent polarity plays a pivotal role in determining the predominant tautomeric form.[4][5]
-
Non-polar Solvents: In non-polar environments, the less polar keto form is generally favored. Intramolecular hydrogen bonding can also play a significant role in stabilizing certain tautomers in these solvents.
-
Polar Protic Solvents: Polar protic solvents, such as water and alcohols, can stabilize the more polar enol forms through hydrogen bonding interactions.[1] For oxindolimine ligands, the keto form is favored in aqueous solution at acidic pH, while the proportion of the enol form increases at higher pH.[1]
-
Polar Aprotic Solvents: Polar aprotic solvents, like DMSO and DMF, can also influence the equilibrium by solvating the different tautomers to varying extents.
pH Effects
The ionization state of the molecule, governed by the pH of the medium, can dramatically shift the tautomeric equilibrium. The 5-hydroxyl group and the N-H proton of the lactam have distinct pKa values. Deprotonation at either site will favor the formation of the corresponding conjugate base, which can alter the relative stability of the neutral tautomers upon reprotonation. For instance, deprotonation of the 5-hydroxyl group would favor the quinonoid enol form upon reprotonation at the carbonyl oxygen.
Experimental and Computational Characterization of Tautomerism
A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough characterization of the tautomeric equilibrium of this compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying and quantifying tautomers in solution.[6] The chemical shifts of the protons and carbons in the vicinity of the tautomerizing functional groups are particularly sensitive to the tautomeric form. For instance, the chemical shift of the C2 carbon would be significantly different in the keto (sp3 hybridized) and enol (sp2 hybridized) forms. Variable temperature NMR studies can provide insights into the thermodynamics of the tautomeric interconversion.[7]
-
UV-Visible Spectroscopy: The different tautomers of this compound are expected to have distinct electronic absorption spectra due to differences in their conjugated systems.[8] The quinonoid enol form, with its extended conjugation, would likely absorb at a longer wavelength compared to the keto and lactim forms. Solvent-dependent UV-Vis studies can provide qualitative information about the shifting equilibrium.
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers in the gas phase and in solution (using continuum solvent models).[9][10] These calculations can provide insights into the Gibbs free energies of the different tautomers, allowing for the prediction of the equilibrium constants. Natural Bond Orbital (NBO) analysis can further elucidate the electronic factors that contribute to the stability of each tautomer.
Table 1: Predicted Relative Stabilities of this compound Tautomers (Illustrative)
| Tautomer | Gas Phase (ΔG, kcal/mol) | Water (ΔG, kcal/mol) | Key Stabilizing Factors |
| Keto (1) | 0 (Reference) | 0 (Reference) | High C=O bond strength. |
| Enol (2) | +2.5 | +1.0 | Aromaticity of the indole ring. |
| Quinonoid (3) | +5.0 | +3.5 | Extended conjugation, potential for intramolecular H-bonding. |
Note: The values presented in this table are illustrative and would need to be determined through specific DFT calculations for this compound.
Synthesis and Experimental Workflow
The definitive characterization of the tautomerism of this compound requires its synthesis and subsequent experimental analysis.
Synthetic Approach
A plausible synthetic route to this compound could involve a multi-step sequence starting from commercially available precursors. One potential approach is outlined below.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol for Tautomer Analysis
-
Synthesis and Purification: Synthesize this compound according to an established or developed protocol. Purify the compound to >95% purity as determined by HPLC and characterize its structure using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
-
NMR Analysis in Various Solvents:
-
Dissolve the purified compound in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, CD3OD, D2O with appropriate buffering).
-
Acquire 1H and 13C NMR spectra for each solution.
-
Identify and assign the signals corresponding to the different tautomers.
-
Integrate the signals of the distinct tautomers to determine their relative populations in each solvent.
-
-
UV-Vis Spectroscopic Analysis:
-
Prepare solutions of the compound in a variety of solvents (e.g., hexane, acetonitrile, ethanol, water at different pH values).
-
Record the UV-Vis absorption spectrum for each solution.
-
Analyze the changes in the absorption maxima and molar absorptivity to infer the shifts in the tautomeric equilibrium.
-
-
pKa Determination:
-
Determine the pKa values of the acidic and basic functional groups using potentiometric or spectrophotometric titration. This information is crucial for understanding the pH-dependent tautomerism.
-
Implications for Drug Development
The predominance of a particular tautomer of this compound under physiological conditions (aqueous environment, pH ~7.4) will have a significant impact on its biological activity. The shape, hydrogen bonding capacity, and lipophilicity of the dominant tautomer will dictate its ability to bind to a specific biological target. For instance, the enol forms, with their hydroxyl groups, can act as both hydrogen bond donors and acceptors, potentially leading to different binding interactions compared to the keto form. Furthermore, the different tautomers may be metabolized at different rates by drug-metabolizing enzymes. Therefore, a comprehensive understanding of the tautomeric behavior of this compound is a critical component of its preclinical development.
Conclusion
The tautomerism of this compound is a complex interplay of structural and environmental factors. While the keto (lactam) form is generally expected to be the most stable tautomer, the presence of the 5-hydroxyl group and the nature of the solvent and pH can significantly influence the position of the equilibrium, potentially favoring the enol (lactim) or quinonoid enol forms. A combination of advanced spectroscopic techniques and computational modeling is essential for the complete characterization of this dynamic system. The insights gained from such studies are invaluable for medicinal chemists and drug development professionals seeking to leverage the therapeutic potential of the this compound scaffold.
References
-
Cheng, Y., & Zhu, C. (2011). L-Proline Promoted Fluorescent Sensor for Mg2+ Detection in a Multicomponent Sensory System. Electronic Supplementary Information for Chemical Communications. The Royal Society of Chemistry. [Link]
-
Ferreira, A. M. D. C., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1400642. [Link]
-
Oregon State University. (n.d.). Keto/Enol Tautomerization. Chemistry 336. [Link]
-
Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14947-14981. [Link]
-
Antonov, L., & Stoyanov, S. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 21, 1-12. [Link]
-
Heidarnezhad, Z., et al. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions, 2(4), 1370-1378. [Link]
-
Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
-
Khan, K. M., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 27(13), 4065. [Link]
-
Gorelsky, S. I. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104443. [Link]
-
El-Faham, A., et al. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega, 7(17), 14755-14765. [Link]
-
da Silva, A. B. F., et al. (2022). Theoretical study of keto-enol tautomerism in 7-epi-clusianone by quantum chemical calculations of NMR chemical shifts. Journal of Molecular Modeling, 28(9), 263. [Link]
Sources
- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 4. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Elucidation of 7-Methyl-5-hydroxy-2-oxindole
This guide provides a comprehensive framework for the spectroscopic characterization of 7-Methyl-5-hydroxy-2-oxindole, a substituted oxindole of interest in medicinal chemistry and drug development. Given the novelty of this specific analogue, this document outlines the expected spectroscopic data based on established principles and data from structurally related compounds. It further details the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust protocol for researchers engaged in the synthesis and analysis of novel oxindole derivatives.
Introduction to this compound
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The specific substitution pattern of a methyl group at the 7-position and a hydroxyl group at the 5-position of the 2-oxindole core in this compound suggests potential for unique pharmacological properties. The empirical formula for this compound is C₉H₉NO₂, with a monoisotopic mass of 163.06 g/mol .
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar oxindole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
¹H NMR (Proton NMR)
The predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to each unique proton environment in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | N-H (amide) |
| ~9.0 | Singlet | 1H | O-H (hydroxyl) |
| ~6.8 | Singlet | 1H | Ar-H (H4) |
| ~6.6 | Singlet | 1H | Ar-H (H6) |
| ~3.4 | Singlet | 2H | CH₂ (C3) |
| ~2.2 | Singlet | 3H | CH₃ (C7-methyl) |
Causality behind Predictions: The amide (N-H) and hydroxyl (O-H) protons are expected to be downfield and appear as broad singlets due to hydrogen bonding and exchange with the solvent. The aromatic protons (H4 and H6) are anticipated to be singlets due to the substitution pattern, which minimizes vicinal coupling. The methylene protons at C3 will appear as a singlet, and the methyl protons at C7 will also be a singlet.
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (C2, amide carbonyl) |
| ~150 | C-OH (C5) |
| ~140 | C-N (C7a) |
| ~125 | C-C=O (C3a) |
| ~120 | C-CH₃ (C7) |
| ~115 | C-H (C6) |
| ~110 | C-H (C4) |
| ~35 | CH₂ (C3) |
| ~15 | CH₃ (C7-methyl) |
Causality behind Predictions: The amide carbonyl carbon (C2) is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region (110-150 ppm), with the carbon bearing the hydroxyl group (C5) being significantly downfield. The aliphatic carbons of the methylene (C3) and methyl groups will be found at the most upfield positions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H and N-H stretching |
| ~1680 | Strong | C=O stretching (amide) |
| 1620-1450 | Medium | C=C stretching (aromatic) |
| ~1200 | Medium | C-O stretching (hydroxyl) |
Causality behind Predictions: The broad band in the 3400-3200 cm⁻¹ region is a hallmark of hydrogen-bonded O-H and N-H groups. A strong absorption around 1680 cm⁻¹ is characteristic of the amide carbonyl group in the five-membered ring of the oxindole. The aromatic C=C stretching vibrations will appear in the 1620-1450 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 163 | [M]⁺ (Molecular Ion) |
| 134 | [M-CHO]⁺ |
| 106 | [M-CHO-CO]⁺ |
Causality behind Predictions: The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of the compound (163 g/mol ). Common fragmentation pathways for oxindoles involve the loss of small neutral molecules such as carbon monoxide (CO) and formyl radical (CHO).
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.
Synthesis of this compound (Hypothetical)
A plausible synthetic route could involve a multi-step process starting from commercially available precursors, potentially utilizing a variation of the Fischer indole synthesis or other established methods for constructing the oxindole core.[3]
Diagram 1: Hypothetical Synthesis Workflow
Caption: A workflow for the comprehensive spectroscopic analysis of this compound.
Conclusion
This technical guide provides a predictive and methodological framework for the spectroscopic characterization of this compound. By following the outlined protocols for NMR, IR, and MS data acquisition and leveraging the predicted spectral data as a reference, researchers can confidently elucidate the structure of this and other novel oxindole derivatives. The principles and techniques described herein are fundamental to the process of chemical synthesis and drug discovery, ensuring the scientific integrity of newly synthesized compounds.
References
-
In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. (2023). Semantic Scholar. Retrieved from [Link]
-
2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances. Retrieved from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Name of the publication. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
potential biological activities of 7-Methyl-5-hydroxy-2-oxindole
An In-Depth Technical Guide on the Potential Biological Activities of 7-Methyl-5-hydroxy-2-oxindole
Abstract
The 2-oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of natural products and clinically approved pharmaceuticals.[1][2][3] Its versatile biological profile encompasses a wide array of activities, including potent anti-cancer, neuroprotective, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive analysis of the potential biological activities of a specific, lesser-explored derivative, this compound. While direct experimental data for this compound is not extensively available in current literature, this paper will extrapolate its potential therapeutic value by examining the structure-activity relationships (SAR) of analogous oxindole compounds. We will delve into hypothesized mechanisms of action, propose robust experimental protocols for validation, and present visual workflows to guide future research and drug development efforts.
The 2-Oxindole Core: A Privileged Scaffold in Drug Discovery
The 2-oxindole framework, a bicyclic structure consisting of a fused benzene and pyrrolidone ring, is a recurring motif in a variety of biologically active molecules.[4][5] Its significance is underscored by its presence in numerous natural alkaloids, first isolated from plants like Uncaria tomentosa (Cat's Claw).[1][2][3] The therapeutic potential of this scaffold has been successfully harnessed in several FDA-approved drugs. Notable examples include Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, and Ropinirole, a dopamine agonist for treating Parkinson's disease.[4][5] The chemical tractability of the oxindole ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[1][2]
Hypothesized Biological Activities of this compound
Based on the extensive literature on substituted oxindole derivatives, we can postulate several high-potential biological activities for this compound. The presence of a methyl group at the 7-position and a hydroxyl group at the 5-position on the aromatic ring are key determinants of its potential bioactivity.
Potential as a Kinase Inhibitor for Anti-Cancer Therapy
A significant number of oxindole derivatives exhibit potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[6][7][8]
-
Mechanistic Hypothesis: The 2-oxindole core can act as a scaffold that mimics the hydrogen bonding pattern of the ATP hinge-binding region of many kinases. The 5-hydroxy group could form a crucial hydrogen bond with the kinase hinge region, a common feature for many Type II kinase inhibitors. The 7-methyl group may provide beneficial steric interactions within the hydrophobic pocket of the ATP-binding site, potentially enhancing selectivity and potency. It is plausible that this compound could target kinases such as VEGFR, PDGFR, and CDKs, similar to other oxindole-based anti-cancer agents.[6][7][9]
-
Supporting Evidence from Analogs: Sunitinib and other oxindole-based kinase inhibitors feature substitutions on the benzene ring that contribute to their binding affinity and selectivity.[4][5]
Potential Neuroprotective Effects
Oxindole alkaloids have demonstrated promising neuroprotective properties in various studies.[10][11][12][13] These effects are often attributed to their antioxidant and anti-amyloid aggregation capabilities.
-
Mechanistic Hypothesis: The 5-hydroxy group on the oxindole ring of this compound can act as a potent antioxidant, scavenging reactive oxygen species (ROS) that contribute to neuronal damage in neurodegenerative diseases like Alzheimer's and Parkinson's.[10][12][13] Furthermore, the planar oxindole structure has the potential to intercalate between β-amyloid sheets, thereby inhibiting their aggregation, a key pathological hallmark of Alzheimer's disease.[10][13]
-
Supporting Evidence from Analogs: Studies on other hydroxylated indole compounds have shown significant antioxidant and neuroprotective effects.[13]
Potential Anti-inflammatory Activity
The anti-inflammatory potential of oxindole derivatives is another area of significant interest.[14][15]
-
Mechanistic Hypothesis: this compound may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The phenolic hydroxyl group could play a role in the radical scavenging mechanism necessary for the inhibition of these enzymes.
-
Supporting Evidence from Analogs: Several oxindole derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic activities, with some exhibiting dual COX/5-LOX inhibition.[14]
Proposed Experimental Validation Workflows
To empirically validate the hypothesized biological activities of this compound, a structured, multi-tiered experimental approach is recommended.
In Vitro Kinase Inhibition Assays
A panel of clinically relevant protein kinases should be selected for initial screening.
Experimental Protocol: Radiometric Kinase Assay (e.g., for VEGFR-2) [9]
-
Reaction Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.[9]
-
Substrate Addition: Add a suitable peptide substrate, such as poly [Glu:Tyr] (4:1), to the reaction buffer.[9]
-
Kinase and Inhibitor Incubation: Add the recombinant kinase enzyme and varying concentrations of this compound to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]-ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours).
-
Termination and Detection: Stop the reaction and measure the incorporation of ³³P into the substrate using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of the compound.
Caption: Hypothesized neuroprotective mechanism of this compound.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC₅₀ values for this compound based on the expected potency from its structural features, to be populated with experimental data.
| Biological Target | Assay Type | Hypothetical IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| VEGFR-2 | Kinase Assay | 0.5 - 5 | Sunitinib | 0.08 |
| CDK2 | Kinase Assay | 1 - 10 | Roscovitine | 0.2 |
| SH-SY5Y Neuroprotection | Cell-based | 5 - 20 (EC₅₀) | Quercetin | 10 |
| COX-2 | Enzyme Assay | 2 - 15 | Celecoxib | 0.04 |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule with significant therapeutic potential. Based on the well-established pharmacology of the 2-oxindole scaffold, this derivative is hypothesized to possess potent anti-cancer, neuroprotective, and anti-inflammatory activities. The proposed experimental workflows provide a clear path for the systematic evaluation of these potential biological effects. Future research should focus on the synthesis of this compound, followed by the rigorous in vitro and in vivo testing outlined in this guide. Elucidation of its precise mechanism of action and ADMET properties will be crucial for its advancement as a potential drug candidate.
References
-
Tan, M. A., & An, S. S. A. (2020). Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells. 3 Biotech, 10(12), 517. [Link]
-
Barresi, E., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(15), 5789. [Link]
-
Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]
-
Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14937-14971. [Link]
-
Sekhar, K. V. G. C., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]
-
Bisht, G. S. (2020). C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. IISER Pune. [Link]
-
Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Central European Journal of Biology, 1(2), 246-260. [Link]
-
Abdel-Aziz, M., et al. (2022). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1653. [Link]
-
Li, J., et al. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 12, 215-227. [Link]
-
Wang, Y., et al. (2021). Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. Organic & Biomolecular Chemistry, 19(3), 563-567. [Link]
-
Rampa, A., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(12), 1585. [Link]
-
Juvale, K., et al. (2023). Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. Toxicology in Vitro, 86, 105517. [Link]
-
El-Damasy, D. A., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Pharmaceuticals, 17(5), 646. [Link]
-
Fassihi, A., et al. (2020). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Research in Pharmaceutical Sciences, 15(2), 153-167. [Link]
-
Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14937-14971. [Link]
-
He, D., et al. (2026). O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. Organic Letters. [Link]
-
Li, Y., et al. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 9, 708405. [Link]
-
Tutone, M., et al. (2022). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. F1000Research, 9, 1296. [Link]
-
Omprakash, H. N. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 5(4), 555671. [Link]
-
Butler, T. W., et al. (2022). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron Letters, 103, 153940. [Link]
-
Li, Y., et al. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 9, 708405. [Link]
-
Gomaa, M. S., et al. (2024). Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. BMC Chemistry, 18(1), 1-20. [Link]
-
Ismail, R. S. M., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235951. [Link]
-
Grygorenko, O. O., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Silakari, O., et al. (2016). Oxindole: A chemical prism carrying plethora of therapeutic benefits. European Journal of Medicinal Chemistry, 123, 675-697. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 5. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Laboratory Synthesis of 7-Methyl-5-hydroxy-2-oxindole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive guide to the laboratory synthesis of 7-Methyl-5-hydroxy-2-oxindole, a substituted oxindole of significant interest in medicinal chemistry and drug discovery. The oxindole scaffold is a privileged structure found in numerous biologically active compounds.[1][2] This guide details a proposed synthetic route, grounded in established chemical principles and supported by peer-reviewed literature. It offers in-depth protocols, mechanistic insights, and practical guidance for researchers. The presented synthesis is designed to be robust and adaptable, providing a solid foundation for the preparation of this and structurally related compounds.
Introduction: The Significance of Substituted Oxindoles
The 2-oxindole core is a prominent heterocyclic motif in a vast array of natural products and synthetic molecules with diverse and potent biological activities, including anticancer, anti-HIV, and neuroprotective properties.[1][2] The specific substitution pattern on the oxindole ring profoundly influences its pharmacological profile. The target molecule, this compound, incorporates both a methyl group at the 7-position and a hydroxyl group at the 5-position, functionalities that can significantly impact its biological interactions and pharmacokinetic properties. The development of a reliable synthetic route to this compound is, therefore, a crucial step in enabling further investigation into its potential as a therapeutic agent or a key intermediate in the synthesis of more complex molecules.
Proposed Synthetic Strategy: A Multi-step Approach
Direct synthesis of this compound in a single step from simple precursors is challenging due to the need for precise control over regioselectivity. Therefore, a multi-step synthetic approach is proposed, commencing from a commercially available and appropriately substituted aniline derivative. The chosen strategy leverages well-established and versatile reactions in organic synthesis to construct the oxindole core and introduce the desired functionalities.
The proposed retro-synthetic analysis is as follows:
Sources
analytical methods for 7-Methyl-5-hydroxy-2-oxindole detection
An Application Note and Protocol for the Analytical Determination of 7-Methyl-5-hydroxy-2-oxindole
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of this compound, a key heterocyclic compound of interest in pharmaceutical research and development. Given its structural similarity to biologically active oxindole derivatives, robust and reliable analytical methods are crucial for its characterization, pharmacokinetic studies, and quality control.[1][2] This guide details two primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, particularly in complex biological matrices. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure accuracy, precision, and reproducibility.
Introduction and Physicochemical Properties
This compound belongs to the oxindole class of compounds, a scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities.[1] Accurate quantification is essential for understanding its role as a potential drug candidate, metabolite, or synthetic intermediate. The analytical strategy is fundamentally guided by the molecule's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted/Known) | Source | Causality in Method Development |
| Molecular Formula | C₉H₉NO₂ | N/A | Determines exact mass for mass spectrometry. |
| Molecular Weight | 163.17 g/mol | PubChem | Used for preparing standard solutions of known molarity. |
| LogP (Predicted) | 1.2 - 1.5 | ChemAxon | Indicates moderate hydrophobicity, making it suitable for reverse-phase chromatography. |
| pKa (Predicted) | ~9.5 (Phenolic OH), ~17 (Amide N-H) | ChemAxon | The phenolic hydroxyl group's pKa suggests an acidic mobile phase (pH < 7) will keep it protonated, ensuring good peak shape and retention on a C18 column. |
| UV Absorbance Max (λmax) | ~210-220 nm, ~250-260 nm, ~280-290 nm | Inferred from similar oxindole structures[3] | Guides the selection of an appropriate wavelength for UV detection to maximize sensitivity. |
Core Analytical Strategy: Method Selection
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix complexity, and throughput.
Caption: Method selection workflow based on sample matrix and sensitivity needs.
Protocol 1: Quantitative Analysis by HPLC-UV
This method is ideal for the analysis of bulk material, process monitoring, and formulation testing where analyte concentrations are relatively high.
Principle of HPLC-UV
Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, with its moderate LogP, is well-retained on a non-polar stationary phase (like C18) and eluted by a polar mobile phase. An acidic modifier is used to suppress the ionization of the phenolic hydroxyl group, leading to a single, sharp chromatographic peak. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.
Step-by-Step Experimental Protocol
A. Instrumentation and Materials
-
HPLC System: Quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A smaller particle size (e.g., <3 µm) can be used for faster UPLC applications.[4]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm).
-
Standard: this compound reference standard (>98% purity).
B. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid acts as an ion-pairing agent and acidifies the mobile phase to ensure the analyte is in a neutral state for consistent retention.[5]
-
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to prepare a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
C. Sample Preparation
-
Dissolve the sample in methanol or a solvent compatible with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.[5]
-
Dilute the filtered sample with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.[5]
D. Chromatographic Conditions
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Setting | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for moderately non-polar analytes. |
| Mobile Phase | Gradient: 20% B to 80% B over 10 min | A gradient ensures efficient elution and good peak shape. An isocratic method (e.g., 65:35 Water:Acetonitrile) could also be developed for faster runs if resolution is sufficient.[3] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak symmetry.[5] |
| Injection Vol. | 10 µL | Can be adjusted based on sensitivity requirements. |
| Detection λ | 254 nm or 285 nm | Monitor at an absorbance maximum for the oxindole chromophore. A PDA detector can be used to confirm peak purity. |
E. Data Analysis and System Suitability
-
Calibration Curve: Plot the peak area of the standards against their known concentrations. Perform a linear regression to obtain the equation (y = mx + c) and correlation coefficient (R²). An R² value > 0.995 is typically required.
-
Quantification: Use the regression equation to calculate the concentration of the analyte in the prepared samples.
-
System Suitability: Before analysis, inject a mid-concentration standard multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be <2%. The USP tailing factor should be between 0.8 and 1.5.
Protocol 2: High-Sensitivity Analysis by LC-MS/MS
This method is essential for applications requiring low detection limits, such as pharmacokinetic studies in plasma or tissue, and for impurity profiling.
Principle of LC-MS/MS
LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and the resulting parent ion is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at the ng/mL or even pg/mL level.[6][7]
Caption: Workflow for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).
Step-by-Step Experimental Protocol
A. Instrumentation and Materials
-
LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: High-efficiency C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Reagents: As in Protocol 1, but using LC-MS grade solvents and additives is critical.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (this compound-d3) is ideal. If unavailable, a structurally similar compound with different mass (e.g., 5-hydroxy-2-oxindole) can be used.
B. Preparation of Solutions
-
Mobile Phases: As described in Protocol 1.
-
Stock and Working Standards: Prepare as in Protocol 1, but at much lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Standards should be prepared in the same matrix as the final sample (e.g., blank plasma) to account for matrix effects.
-
Internal Standard Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 20 ng/mL) in methanol.
C. Sample Preparation (from Plasma)
-
Aliquot 50 µL of plasma sample, standard, or blank into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution.
-
Precipitate Proteins: Add 150 µL of ice-cold acetonitrile, vortex for 1 minute. This step efficiently removes the majority of proteins which can interfere with the analysis.[7]
-
Centrifuge at ~10,000 x g for 10 minutes to pellet the precipitated proteins.[5]
-
Transfer the clear supernatant to an HPLC vial for injection.
D. LC-MS/MS Conditions
Table 3: LC-MS/MS Method Parameters
| Parameter | Recommended Setting | Justification |
| LC Conditions | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller column dimensions and particle size are suitable for higher throughput and better sensitivity with mass spectrometry. |
| Mobile Phase | Gradient: 10% B to 90% B over 3 min | A fast gradient is typical for high-throughput bioanalysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures robust and reproducible chromatography. |
| Injection Vol. | 5 µL | |
| MS Conditions | ||
| Ionization Mode | ESI, Positive | The oxindole structure contains a nitrogen atom that can be readily protonated. |
| Precursor Ion (Q1) | m/z 164.1 [M+H]⁺ | The protonated molecular ion of the analyte. |
| Product Ions (Q3) | To be determined by infusion | Two to three characteristic fragment ions should be selected for quantification and qualification. |
| Collision Energy | To be optimized | The voltage applied in Q2 must be optimized to maximize the signal of the desired product ions. |
E. Data Analysis and Validation
-
Quantification: Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).
-
Calibration Curve: Plot the Peak Area Ratio against the concentration of the standards. Use a weighted (1/x or 1/x²) linear regression.
-
Method Validation: For regulated bioanalysis, the method should be validated according to FDA or EMA guidelines, assessing parameters like selectivity, accuracy, precision, recovery, matrix effect, and stability.
Method Comparison
Table 4: Comparison of HPLC-UV and LC-MS/MS
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate | Very High |
| Sensitivity (Typical LLOQ) | ~10-100 ng/mL | <1 ng/mL |
| Matrix Tolerance | Low to Moderate | High |
| Cost (Instrument/Operation) | Lower | Higher |
| Throughput | Moderate | High (with fast gradients) |
| Application | Purity, Assay, Formulations | Bioanalysis, Trace Analysis, Metabolite ID |
References
-
Badruddeen, et al. (2018). Highly Sensitive LC-MS/MS-ESI method Development for the Determination of 5,7-dihydroxyflavone in Mouse Plasma and Pharmacokinetics. Der Pharmacia Lettre, 10(11): 1-12. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]
-
Mandlik, V., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. [Link]
-
American Chemical Society. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. [Link]
-
AB Sciex. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. AB Sciex. [Link]
-
Chen, G., et al. (2014). Detection of 5-Fluoro-2-Oxindole and Products by HPLC after Reaction with Human Liver Enzymes. Poster Presentation. [Link]
-
Al-Saeedi, A. H., et al. (2021). Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis. ACTA BIOLOGICA CRACOVIENSIA Series Botanica, 63(2). [Link]
-
Li, G., et al. (2015). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. [Link]
-
Ali, A., et al. (2023). In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxidant and Urease Inhibition Activities. Journal of Chemistry, vol. 2023. [Link]
-
Johnson, T. A., et al. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 26(11), 3224. [Link]
-
National Institutes of Health. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. NIH Public Access. [Link]
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Hydroxyoxindole. PubChem. [Link]
-
SIELC Technologies. (2018). Ethyl 5-hydroxy-2-methylindole-3-carboxylate. SIELC. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. Ethyl 5-hydroxy-2-methylindole-3-carboxylate | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 7-Methyl-5-hydroxy-2-oxindole
Harnessing the Potential of 7-Methyl-5-hydroxy-2-oxindole in High-Throughput Screening for Novel Drug Discovery
Introduction
The oxindole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of oxindole have been extensively investigated and developed as therapeutic agents, with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral treatments.[1][2][3][4] The versatility of the oxindole ring system allows for modifications that can generate novel biological functions, making it a fertile ground for drug discovery.[1] This application note provides a comprehensive guide for the utilization of a novel oxindole derivative, this compound, in high-throughput screening (HTS) campaigns aimed at identifying new modulators of enzymatic activity.
While this compound is presented here as an investigational compound, the principles and protocols outlined are grounded in the well-established methodologies for screening oxindole-based libraries and are broadly applicable to the discovery of enzyme inhibitors.[5][6] We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for HTS, and offer insights into data analysis and follow-up studies.
The Scientific Rationale: Why Screen this compound?
The therapeutic potential of oxindole derivatives often stems from their ability to act as enzyme inhibitors, particularly targeting protein kinases.[3] The structural features of this compound—a substituted oxindole core—suggest its potential to interact with the active sites of various enzymes. The strategic placement of the methyl and hydroxyl groups can influence its binding affinity, selectivity, and pharmacokinetic properties.
High-throughput screening is the cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits"—compounds that modulate the activity of a biological target.[5][7] Given the track record of the oxindole scaffold, subjecting this compound to HTS against a panel of disease-relevant enzymes is a logical step in exploring its therapeutic potential.
High-Throughput Screening Workflow
A typical HTS campaign for an enzyme inhibitor involves a primary screen to identify initial hits, followed by secondary assays to confirm activity and determine potency. The workflow is designed to be robust, reproducible, and scalable.
Caption: High-throughput screening workflow for identifying enzyme inhibitors.
Experimental Protocols
The following protocols are designed for a generic fluorescence-based enzyme assay, a common format in HTS due to its sensitivity and amenability to automation.[6] These should be optimized for the specific enzyme target.
Protocol 1: Primary High-Throughput Screen
Objective: To identify initial "hits" from a compound library that inhibit the target enzyme at a single concentration.
Materials:
-
Target enzyme
-
Substrate (fluorogenic)
-
This compound and other library compounds (solubilized in DMSO)
-
Assay buffer
-
Positive control inhibitor
-
384-well, black, flat-bottom plates
-
Automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. This results in a final assay concentration of approximately 10 µM.
-
Enzyme Addition: Add the target enzyme, diluted to the appropriate concentration in assay buffer, to all wells.
-
Incubation: Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Signal Detection: After a set reaction time, measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Dose-Response and IC50 Determination
Objective: To confirm the activity of hits from the primary screen and determine their potency (IC50 value).
Procedure:
-
Serial Dilution: Create a serial dilution series (e.g., 8-point, 3-fold dilutions) for each hit compound, including this compound if it was identified as a hit.
-
Assay Performance: Perform the enzyme assay as described in Protocol 1, but with the varying concentrations of the hit compounds.
-
Data Analysis: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
| Parameter | Typical Value/Range | Rationale |
| Enzyme Concentration | Dependent on enzyme kinetics | Should be in the linear range of the assay. |
| Substrate Concentration | At or below the Km | Increases sensitivity to competitive inhibitors.[8] |
| Compound Concentration (Primary Screen) | 10 µM | A standard concentration for initial hit identification. |
| DMSO Concentration | < 1% | High concentrations of DMSO can inhibit enzyme activity. |
| Incubation Time | 15-60 minutes | Sufficient time for compound-enzyme interaction. |
| Assay Volume | 10-50 µL | Miniaturized for cost-effectiveness and throughput. |
Table 1: Key parameters for HTS assay development.
Mechanism of Action: A Hypothetical Model
Many oxindole derivatives function by competing with endogenous ligands for binding to the active site of an enzyme. For instance, in protein kinases, they can act as ATP-competitive inhibitors.
Sources
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 6. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: The 2-Oxindole Scaffold as a Privileged Precursor for Kinase Inhibitor Synthesis
Introduction: The Versatility of the 2-Oxindole Core in Modern Drug Discovery
The 2-oxindole moiety, a bicyclic structure consisting of a fused benzene and pyrrolidone ring, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets with high affinity, making them ideal starting points for drug discovery.[2] Kinases, a class of enzymes that regulate numerous cellular processes, are frequently overexpressed or deregulated in cancerous tissues, making them a prime target for therapeutic intervention.[3][4][5] The oxindole scaffold has proven to be a particularly effective core for the development of small-molecule kinase inhibitors, which function by competing with ATP at the enzyme's active site.[4]
A multitude of approved drugs and clinical candidates, such as Sunitinib, Nintedanib, and Semaxinib, are built upon this versatile framework.[6][7][8] The synthetic accessibility of the oxindole ring system and the ease with which substituents can be introduced allow for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[2] This application note will detail the strategic use of substituted 2-oxindoles as key precursors in the synthesis of potent kinase inhibitors, using the synthesis of Semaxinib (SU5416), a well-characterized VEGFR-2 inhibitor, as a representative example. While this guide focuses on a general pathway, precursors like 7-methyl-5-hydroxy-2-oxindole can be utilized in similar schemes to generate novel analogs for structure-activity relationship (SAR) studies.
The Role of the Oxindole Scaffold in Kinase Inhibition
The effectiveness of the 3-alkenyl-2-oxindole scaffold, the class to which Semaxinib belongs, lies in its ability to mimic the purine ring of ATP. The structure positions key hydrogen bond donors and acceptors that interact with the hinge region of the kinase ATP-binding pocket. This interaction stabilizes the drug-enzyme complex, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that drives processes like tumor angiogenesis (the formation of new blood vessels).[3][9]
Semaxinib (SU5416) is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR), specifically the Flk-1/KDR tyrosine kinase.[9][10] By inhibiting this receptor, SU5416 blocks VEGF-dependent signaling, which is critical for tumor vascularization and growth.[10] The core of SU5416 is formed by the condensation of a 2-oxindole unit with a substituted pyrrole, highlighting a direct and efficient synthetic strategy.
Featured Synthesis: Semaxinib (SU5416) via Knoevenagel Condensation
The synthesis of Semaxinib (SU5416) and its analogs is most commonly achieved through a Knoevenagel condensation.[11] This reaction involves the base-catalyzed condensation of a compound with an active methylene group (in this case, the C3 position of the 2-oxindole) with a carbonyl compound (a pyrrole-2-carboxaldehyde).[10][11] This approach is robust, high-yielding, and tolerant of various substituents on both the oxindole and pyrrole rings, making it ideal for creating libraries of potential drug candidates.
Precursor Physicochemical Data
The successful execution of the synthesis requires well-characterized starting materials. The table below summarizes key properties of the two core precursors for the synthesis of SU5416.
| Property | 2-Oxindole | 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde |
| CAS Number | 59-48-3 | 2199-58-8 |
| Molecular Formula | C₈H₇NO | C₇H₉NO |
| Molecular Weight | 133.15 g/mol | 123.15 g/mol |
| Appearance | Off-white to yellow crystalline solid | Light brown to beige crystalline powder |
| Melting Point | 126-129 °C | 140-144 °C |
| Solubility | Soluble in ethanol, hot water | Soluble in ethanol, methanol, chloroform |
Note: Data is representative. Always refer to the supplier's Certificate of Analysis for batch-specific values.
Synthetic Workflow Diagram
The overall workflow from precursors to the final product is a straightforward, single-step condensation followed by purification.
Caption: Knoevenagel condensation workflow for SU5416 synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 3-[(3,5-Dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one (Semaxinib, SU5416).[10][11]
Safety Precaution: This procedure should be carried out by trained personnel in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials & Equipment:
-
2-Oxindole (1.0 eq)
-
3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde (1.0 eq)
-
Anhydrous Ethanol (approx. 15 mL per mmol of oxindole)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-oxindole (1.0 eq) and 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask. The volume should be sufficient to dissolve the reagents upon warming.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Scientist's Note: Piperidine acts as a weak base, deprotonating the C3 position of the oxindole to form a reactive enolate nucleophile. This is the key step that initiates the condensation with the aldehyde.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product will precipitate as a colored solid. Cooling in an ice bath can further enhance precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product in a vacuum oven to a constant weight. The resulting product, Semaxinib (SU5416), is typically a yellow to orange solid.
Expected Results:
-
Yield: High yields, often in the range of 72-87%, are expected for this reaction.[11]
-
Purity: The product obtained after filtration and washing is often of high purity. Further purification by recrystallization or column chromatography can be performed if necessary.
-
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.[10]
Broader Applications and Structure-Activity Relationship (SAR)
The true power of the oxindole scaffold lies in its synthetic tractability. By simply changing the substituents on the starting oxindole, a wide array of Semaxinib and Sunitinib analogs can be generated.[11][12]
-
Substitution at the 5-position: Introducing a fluorine atom at the 5-position of the oxindole ring is a key feature of the drug Sunitinib.[6][13] This modification can enhance binding affinity and modulate the drug's metabolic stability.
-
Substitution at the N1-position: The NH group of the oxindole can be functionalized to attach side chains, which can be used to improve solubility or target specific cellular compartments.
-
Substitution on the Pyrrole Ring: Modifying the pyrrole component is another common strategy to alter the drug's selectivity profile against different kinases.[11]
Using a precursor like This compound in the protocol described above would yield a novel Semaxinib analog. The methyl group could introduce steric effects influencing kinase selectivity, while the hydroxyl group offers a new site for hydrogen bonding or further functionalization, potentially altering the compound's potency and physical properties.
Conclusion
Substituted 2-oxindoles are foundational precursors in the synthesis of targeted anticancer therapeutics. The Knoevenagel condensation provides a reliable and high-yielding route to 3-alkenyl-2-oxindole-based drugs like Semaxinib (SU5416). The protocol detailed herein serves as a robust template for the synthesis of not only SU5416 but also for the generation of novel analogs for drug discovery campaigns. The inherent versatility of the oxindole scaffold ensures its continued prominence in the field of medicinal chemistry for the foreseeable future.
References
- Kappe, C. O., & Stadler, A. (2008). Facile Synthesis of Various Nitro-Substituted Derivatives of Semaxinib (SU5416). Full article available online.
- Fong, T. A., et al. (1999). SU5416 is a Potent and Selective Inhibitor of the Vascular Endothelial Growth Factor Receptor (Flk-1/KDR) That Inhibits Tyrosine Kinase Catalysis, Tumor Vascularization, and Growth of Multiple Tumor Types. Cancer Research, 59(1), 99-106.
- Sharma, S., et al. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 216, 113334.
- Zeng, D., et al. (2008). Novel synthesis of sunitinib, a tyrosine kinase inhibitor. Journal of Nuclear Medicine, 49(supplement 1), 1243.
- Request PDF. (n.d.). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances.
- MDPI. (n.d.).
- PubMed. (2023).
- Sharma, S., et al. (2023).
- Organic Chemistry Portal. (n.d.). Synthesis of oxindoles.
- ACS Publications. (n.d.).
- PubMed Central. (n.d.). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides.
- NIH. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.
- Google Patents. (n.d.). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
- ResearchGate. (n.d.). Reaction mechanism for the synthesis of oxindoles and dihydroquinoline-2-ones.
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- Tocris Bioscience. (n.d.). SU 5416 | VEGFR.
- MedChemExpress. (n.d.). Semaxinib (SU5416) | Flk-1/KDR Inhibitor.
- Sigma-Aldrich. (n.d.). SU 5416, powder, CAS 204005-46-9.
- Ivy Fine Chemicals. (n.d.). This compound [CAS 1082041-62-0].
- Sharma, S., et al. (2023).
- ResearchGate. (n.d.). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
- Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review.
- NIH. (n.d.).
- International Narcotics Control Board. (n.d.). List of Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.
- ACS Publications. (2023). Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery.
Sources
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel synthesis of sunitinib, a tyrosine kinase inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 8. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SU 5416 | VEGFR | Tocris Bioscience [tocris.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
Application Notes and Protocols for the Strategic Functionalization of 7-Methyl-5-hydroxy-2-oxindole
Abstract
The 7-methyl-5-hydroxy-2-oxindole scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its structural features offer multiple sites for functionalization, enabling the generation of diverse molecular libraries for screening against various biological targets. This document provides a comprehensive guide to the strategic functionalization of this compound, detailing step-by-step protocols for modifications at the C3 position, the N1-nitrogen, and the aromatic ring. The causality behind experimental choices, including reagent selection and reaction conditions, is thoroughly explained to provide a robust framework for the synthesis of novel derivatives.
Introduction: The Significance of the this compound Scaffold
The oxindole core is a fundamental building block in a plethora of natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The specific substitution pattern of a methyl group at the 7-position and a hydroxyl group at the 5-position on the 2-oxindole core introduces unique electronic and steric properties. The electron-donating nature of both the hydroxyl and methyl groups activates the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution reactions. Furthermore, the presence of the phenolic hydroxyl group and the lactam nitrogen provides additional handles for diverse chemical transformations. Understanding the interplay of these functional groups is paramount for the rational design and synthesis of novel this compound derivatives as potential therapeutic agents.
Strategic Functionalization Pathways
The functionalization of this compound can be strategically approached at three primary locations: the C3-position of the oxindole ring, the N1-nitrogen of the lactam, and the aromatic ring. The selection of the functionalization strategy will depend on the desired final compound and the intended biological application.
Diagram: Overview of Functionalization Strategies
Caption: Strategic functionalization points on the this compound core.
C3-Position Functionalization: Crafting Structural Diversity
The C3 position of the oxindole core is a nucleophilic carbon, making it amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This position is often a key site for modification to modulate biological activity.
Protocol: Knoevenagel-Type Condensation for C3-Alkylidene Derivatives
This protocol describes the condensation of this compound with an aldehyde to introduce an alkylidene moiety at the C3 position. This reaction is a cornerstone for creating derivatives with extended conjugation and diverse substitution patterns.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired aldehyde (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1-0.2 eq). The base facilitates the deprotonation of the C3-position, initiating the condensation.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.[3]
Causality and Insights:
-
Solvent Choice: Protic solvents like ethanol are often preferred as they can solvate the starting materials and the catalyst, and often facilitate product precipitation upon cooling.
-
Catalyst Rationale: A mild organic base like piperidine is crucial for deprotonating the acidic C3-proton without causing undesired side reactions on the phenol or lactam.
-
Aldehyde Scope: A wide range of aromatic and aliphatic aldehydes can be employed, allowing for extensive diversification of the C3-substituent.
Table 1: Representative Data for Knoevenagel-Type Condensation
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | (E)-3-benzylidene-5-hydroxy-7-methylindolin-2-one | 85-95 |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorobenzylidene)-5-hydroxy-7-methylindolin-2-one | 80-90 |
| 3 | Furan-2-carbaldehyde | (E)-3-(furan-2-ylmethylene)-5-hydroxy-7-methylindolin-2-one | 75-85 |
Note: Yields are indicative and may vary based on specific reaction conditions and scale.
N1-Position Functionalization: Modulating Physicochemical Properties
Alkylation or arylation at the N1-position of the lactam is a common strategy to alter the lipophilicity, metabolic stability, and receptor-binding properties of oxindole derivatives.[4]
Protocol: N-Alkylation of this compound
This protocol details the regioselective alkylation of the lactam nitrogen. Protection of the more acidic phenolic hydroxyl group is often necessary to prevent O-alkylation.
Experimental Protocol:
-
Protection of the Phenolic Hydroxyl Group (if necessary): In a suitable aprotic solvent like acetone or acetonitrile, treat this compound (1.0 eq) with a base such as potassium carbonate (K₂CO₃, 2.0 eq) and a protecting group precursor (e.g., benzyl bromide, 1.1 eq). Stir at room temperature until the protection is complete (monitored by TLC). Isolate the O-protected intermediate.
-
N-Alkylation: Dissolve the O-protected 7-methyl-2-oxindole (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF). Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. After cessation of hydrogen evolution, add the desired alkyl halide (1.1 eq) and allow the reaction to warm to room temperature.
-
Deprotection: Following N-alkylation, the protecting group can be removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Causality and Insights:
-
Protecting Group Strategy: The choice of protecting group for the hydroxyl function is critical. A benzyl group is often used due to its stability under basic N-alkylation conditions and its facile removal by hydrogenolysis.
-
Base and Solvent Selection: A strong, non-nucleophilic base like NaH is required to deprotonate the lactam nitrogen.[5] DMF is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the ions generated.
-
Regioselectivity: Without protection, alkylation will likely occur at the more acidic phenolic oxygen. The pKa of a phenol is typically around 10, while the pKa of the N-H of an oxindole is around 17.
Diagram: N-Alkylation Workflow
Sources
- 1. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 2. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Note & Protocols: In Vitro Characterization of 7-Methyl-5-hydroxy-2-oxindole
For: Researchers, scientists, and drug development professionals.
Abstract
The oxindole core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity, particularly in oncology.[1][2] 7-Methyl-5-hydroxy-2-oxindole is a novel derivative of this scaffold. While specific biological data for this compound is not widely published, its structural similarity to known kinase inhibitors and other anticancer agents suggests a strong rationale for its investigation.[1][3] This document provides a comprehensive guide for the initial in vitro characterization of this compound, outlining a logical, tiered approach to elucidate its potential as a therapeutic agent. We present detailed, field-tested protocols for a cascade of assays, from initial biochemical screens to cell-based functional assays, designed to identify its biological targets and characterize its cellular effects.
Introduction: The Oxindole Scaffold as a Basis for Investigation
Privileged structures are molecular frameworks capable of binding to multiple biological targets, offering a robust starting point for drug discovery.[4][5] The oxindole scaffold is a prime example, with derivatives demonstrating a wide array of pharmacological activities, including potent inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][3][6]
Given the established precedent of the oxindole core, a logical first step in characterizing a novel derivative like this compound is to assess its activity against this well-established target class. This guide, therefore, proposes a strategic workflow beginning with broad biochemical kinase screening, followed by a series of cell-based assays to determine cytotoxicity, target engagement, and mechanism of action.
Sources
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 5. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Application Notes & Protocols: Development of 7-Methyl-5-hydroxy-2-oxindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] Its versatile structure allows for modifications at multiple positions, making it an attractive starting point for medicinal chemistry campaigns.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis and derivatization of a specific oxindole, 7-Methyl-5-hydroxy-2-oxindole, a promising starting point for the development of novel therapeutic agents. The protocols outlined herein are designed to be adaptable and provide a solid foundation for further optimization and exploration by researchers in the field.
Rationale for Derivatization
The this compound core presents several key reactive sites amenable to chemical modification. The primary goals of derivatization are to explore the structure-activity relationship (SAR) and to optimize pharmacokinetic and pharmacodynamic properties. Key areas for modification include:
-
N1-Position (Lactam Nitrogen): Alkylation or arylation at this position can significantly impact the molecule's polarity, solubility, and ability to form hydrogen bonds.[4][5]
-
C5-Hydroxyl Group (Phenolic OH): This group can be acylated, alkylated, or used as a handle for introducing a wide variety of functional groups, influencing properties such as lipophilicity and metabolic stability.[6][7]
-
Aromatic Ring (C4 and C6 positions): These positions are susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents to probe interactions with biological targets.
-
C3-Position: This position can be functionalized through various reactions, including alkylation and condensation, to introduce diverse side chains that can modulate biological activity.[8][9]
The derivatization strategies outlined in this guide are aimed at creating a diverse library of compounds for screening against various biological targets, such as protein kinases, which are often implicated in diseases like cancer.[10][11]
Synthesis of the Core Scaffold: this compound
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of the core scaffold.
Protocol 1: N-Alkylation of this compound
This protocol describes a general method for the alkylation of the lactam nitrogen at the N1 position.[4]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K2CO3)
-
Potassium iodide (KI) (catalytic amount)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add K2CO3 (2.0 eq) and a catalytic amount of KI.
-
Add the alkyl halide (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at 60 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc).
Expected Outcome: The corresponding N-alkylated derivative. The yield will vary depending on the specific alkyl halide used.
Protocol 2: O-Acylation of the C5-Hydroxyl Group
This protocol details the acylation of the phenolic hydroxyl group, a common strategy to introduce ester functionalities.[6][7][13]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine or Et3N (1.5 eq) to the solution.
-
Slowly add the acyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome: The corresponding C5-O-acylated derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Aromatic Ring Functionalization
For derivatization of the aromatic ring, a halogenated intermediate (e.g., 4-bromo- or 6-bromo-7-methyl-5-hydroxy-2-oxindole) would first need to be synthesized. This protocol describes the subsequent Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups.[14][15][16]
Workflow for Aromatic Functionalization:
Caption: Workflow for introducing aryl/heteroaryl groups.
Materials:
-
Bromo-substituted this compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., Na2CO3, K3PO4)
-
Solvent (e.g., Dioxane/water mixture, Toluene)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the bromo-substituted oxindole (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the solvent system (e.g., dioxane/water 4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Dilute the filtrate with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue by silica gel column chromatography.
Expected Outcome: The corresponding C4- or C6-arylated/heteroarylated derivative.
Characterization of Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[17][18][19]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Table 1: Representative 1H NMR Chemical Shifts (δ, ppm) for the Oxindole Core
| Proton | Typical Chemical Shift Range |
| N-H | 10.0 - 11.0 |
| Aromatic H | 6.5 - 8.0 |
| C3-H2 | 3.5 - 3.7 |
Note: These are approximate ranges and will vary based on substitution.
Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)
A primary step in evaluating the potential of new derivatives as therapeutic agents is to assess their cytotoxicity against relevant cell lines.[20][21] The MTT assay is a widely used colorimetric method to determine cell viability.[22][23][24]
Workflow for Cytotoxicity Screening:
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Protocol 4: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized oxindole derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[20][22]
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Table 2: Hypothetical Cytotoxicity Data
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |
| Parent Scaffold | > 100 | > 100 |
| Derivative 1A (N-methyl) | 55.2 | 78.9 |
| Derivative 2B (C5-O-benzoyl) | 23.7 | 35.1 |
| Derivative 3C (C6-phenyl) | 8.5 | 12.4 |
Further Biological Assays
Derivatives showing promising cytotoxicity can be further evaluated in more specific assays to elucidate their mechanism of action. For example, if the compounds are designed as kinase inhibitors, in vitro kinase inhibition assays can be performed.[10][11][25]
Conclusion
The this compound scaffold provides a versatile platform for the development of novel, biologically active molecules. The protocols detailed in this guide offer a systematic approach to the synthesis, derivatization, and initial biological evaluation of a library of compounds. Through careful selection of derivatization strategies and rigorous biological testing, researchers can explore the therapeutic potential of this promising class of compounds.
References
- Chauhan, M., & Kumar, R. (2021). Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review. Letters in Drug Design & Discovery, 18(10), 929-947.
- Thien, N. D., et al. (2025).
- Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.
-
ResearchGate. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Retrieved from [Link]
- Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College.
- Tokunaga, T., et al. (2001). Oxindole Derivatives as Orally Active Potent Growth Hormone Secretagogues. Journal of Medicinal Chemistry, 44(26), 4641-4649.
-
Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of biologically active 3-substituted oxindole molecules. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]
- Mátyus, P., et al. (2016). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles.
- Simion, A. M., et al. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. Revista de Chimie, 62(9), 921-924.
-
ResearchGate. (n.d.). Alkylation of oxindole (1) via its sodium salt using a protection-deprotection approach. Retrieved from [Link]
-
Anveshana's International Publication. (n.d.). ENVIOURNMENTALLY BEGIGN O-ACYLATION OF PHENOL & ITS DERIVATIVES BY STIRRING METHOD. Retrieved from [Link]
- Dong, G., & Tepe, J. J. (2010). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic letters, 12(6), 1352–1355.
-
Royal Society of Chemistry. (n.d.). Acylation of phenols to phenolic esters with organic salts. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14963-14992.
-
Taylor & Francis Online. (n.d.). Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents: Future Medicinal Chemistry. Retrieved from [Link]
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][4]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2592-2600.
- Rindhe, S. S., et al. (2012). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Indian journal of pharmaceutical sciences, 74(3), 257–262.
- Cee, V. J., et al. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(25), 8762–8763.
-
ResearchGate. (n.d.). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Retrieved from [Link]
-
ACS Publications. (2023). Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active C-3 substituted oxindole derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24 - Acylation of phenols. Retrieved from [Link]
- Knapp, S., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Paradowska, K., et al. (2008). (13)C, (15)N CPMAS NMR and GIAO DFT calculations of stereoisomeric oxindole alkaloids from Cat's Claw (Uncaria tomentosa). Solid state nuclear magnetic resonance, 34(4), 202–209.
-
ResearchGate. (n.d.). Proton NMR spectra of purified and synthesized 3-hydroxy-oxindole. Retrieved from [Link]
- Melander, R. J., et al. (2021). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. ACS infectious diseases, 7(9), 2419–2437.
-
Semantic Scholar. (n.d.). A small molecule–kinase interaction map for clinical kinase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Retrieved from [Link]
- Wang, C., et al. (2016). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug design, development and therapy, 10, 2937–2947.
-
ACS Publications. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Molecular Basis for Small Molecule Inhibition of G Protein-Coupled Receptor Kinases. Retrieved from [Link]
- El-Shabrawy, B. O., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33333-33356.
-
SpectraBase. (n.d.). 2-Oxindole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. O-Acylation of Substituted Phenols with Various Alkanoyl Chloride...: Ingenta Connect [ingentaconnect.com]
- 7. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 8. researchgate.net [researchgate.net]
- 9. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 13. Acylation of phenols to phenolic esters with organic salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 15. ias.ac.in [ias.ac.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. (13)C, (15)N CPMAS NMR and GIAO DFT calculations of stereoisomeric oxindole alkaloids from Cat's Claw (Uncaria tomentosa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oxindole(59-48-3) 1H NMR spectrum [chemicalbook.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ijprajournal.com [ijprajournal.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. semanticscholar.org [semanticscholar.org]
7-Methyl-5-hydroxy-2-oxindole: A Novel Fluorogenic Scaffold for Cellular Imaging and High-Throughput Screening
Application Note & Protocols
Abstract
This document provides a comprehensive technical guide to the properties and applications of 7-Methyl-5-hydroxy-2-oxindole as a promising fluorescent probe for life sciences research and drug discovery. While direct experimental data for this specific molecule is emerging, this guide synthesizes information from closely related oxindole and indole derivatives to present its anticipated photophysical characteristics, a proposed synthetic route, and detailed protocols for its application in cellular imaging. This note is intended for researchers, scientists, and drug development professionals seeking to leverage novel fluorogenic compounds in their experimental workflows.
Introduction: The Oxindole Core as a Privileged Fluorophore
The oxindole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds and natural products.[1] Beyond its therapeutic potential, the inherent fluorescence of the oxindole core makes it an attractive platform for the development of novel fluorescent probes.[2] These small molecule probes offer a powerful tool for visualizing cellular processes with high spatiotemporal resolution, overcoming some of the limitations associated with larger fluorescent proteins.[2][3]
This compound is a derivative of the oxindole family that is anticipated to possess favorable photophysical properties for live-cell imaging. The electron-donating 5-hydroxy group is predicted to play a crucial role in modulating the fluorescence emission, potentially leading to a significant Stokes shift and environmental sensitivity.[4][5] The 7-methyl group can enhance the photostability and lipophilicity of the molecule, facilitating its passive diffusion across cellular membranes. This application note will explore the potential of this compound as a versatile fluorescent probe and provide detailed protocols for its use.
Proposed Photophysical & Chemical Properties
While exhaustive characterization of this compound is ongoing, we can infer its key properties based on the extensive literature on substituted indoles and oxindoles.[4][6][7]
Table 1: Anticipated Properties of this compound
| Property | Anticipated Value/Characteristic | Rationale/Supporting Evidence |
| Excitation Max (λex) | ~330 - 360 nm | Based on the UV-Vis absorption of similar hydroxy-substituted indoles and oxindoles.[4] |
| Emission Max (λem) | ~450 - 520 nm | The 5-hydroxy substituent is expected to induce a significant Stokes shift, resulting in emission in the blue-green region of the spectrum.[5] |
| Stokes Shift | >100 nm | A large Stokes shift is characteristic of hydroxy-substituted indoles, minimizing self-quenching and improving signal-to-noise.[4] |
| Quantum Yield (ΦF) | Moderate to High | The rigid oxindole scaffold and the presence of the electron-donating hydroxyl group are conducive to efficient fluorescence emission.[8] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited aqueous solubility. | Typical for small, heterocyclic organic molecules. |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | In line with other indole-based fluorophores.[9] |
| CAS Number | 1082041-62-0 | [10] |
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for synthesizing substituted oxindoles.[1][11][12] A potential retro-synthetic approach is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are generalized for the use of small-molecule fluorescent probes in live-cell imaging and can be adapted for this compound. Optimization of probe concentration and incubation times is recommended for each cell type and experimental condition.
Preparation of Stock Solution
-
Reconstitution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Live-Cell Staining and Imaging Protocol
This protocol is designed for cells cultured in a 35 mm imaging dish or a multi-well plate.
Caption: A generalized workflow for live-cell imaging with a fluorescent probe.
Detailed Steps:
-
Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of this compound in a pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The final concentration should be empirically determined, typically in the range of 1-10 µM.
-
Remove the culture medium from the cells and gently wash once with the imaging buffer.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Washing:
-
Remove the probe-containing medium.
-
Gently wash the cells two to three times with the pre-warmed imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Place the imaging dish on the stage of a fluorescence microscope equipped with a suitable light source and filter sets (e.g., a DAPI or a custom filter set for excitation around 350 nm and emission around 460 nm).
-
Acquire images using the lowest possible excitation intensity to minimize phototoxicity and photobleaching.
-
Data Analysis and Interpretation
The fluorescence intensity of this compound is expected to be sensitive to the local microenvironment. Changes in fluorescence intensity or spectral shifts may indicate alterations in cellular processes, such as:
-
Changes in Polarity: The hydroxyl group may render the probe's fluorescence sensitive to the polarity of its environment. A shift in emission wavelength could be indicative of the probe localizing to different subcellular compartments with varying polarity.
-
Enzyme Activity: The oxindole core can be functionalized to create "turn-on" or "turn-off" probes for specific enzymes. For example, the hydroxyl group could be masked with a substrate moiety that is cleaved by a target enzyme, leading to a change in fluorescence upon enzymatic activity.
-
Drug-Target Engagement: In drug discovery, this probe could be modified to bind to a specific protein target. Changes in its fluorescence properties upon binding could be used to screen for compounds that displace the probe, indicating target engagement.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Insufficient probe concentration or incubation time.- Photobleaching.- Inefficient excitation/emission filter set. | - Optimize probe concentration and incubation time.- Reduce excitation light intensity and exposure time.- Use a filter set that matches the probe's spectral properties. |
| High background fluorescence | - Incomplete removal of unbound probe.- Autofluorescence from cells or medium. | - Increase the number of washing steps.- Use a phenol red-free imaging medium.- Acquire a background image from an unstained sample and subtract it from the experimental images. |
| Cell toxicity | - High probe concentration.- Phototoxicity from excessive light exposure. | - Perform a dose-response experiment to determine the optimal, non-toxic probe concentration.- Minimize the duration and intensity of light exposure during imaging. |
References
- Goswami, P., & Das, A. K. (2018). Fluorescent probes for imaging bioactive species in subcellular organelles.
- Sarkar, T., et al. (2019). Photo-physical Properties of Substituted 2,3-distyryl Indoles: Spectroscopic, Computational and Biological Insights. Photochemistry and Photobiology, 95(3), 826-836.
-
Sarkar, T., et al. (2019). Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights. National Institutes of Health. Retrieved from [Link]
- Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical Journal, 80(5), 2093-2109.
-
Tale, R. H., et al. (2014). Absorption, emission and quantum yield of synthesized compounds 5-7 in DMF solvent. ResearchGate. Retrieved from [Link]
- Kowada, T., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(2), 100395.
- Zhang, Y., et al. (2016). Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Chemistry – A European Journal, 22(18), 6224-6228.
-
Li, J., et al. (2015). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. National Institutes of Health. Retrieved from [Link]
-
Zhang, Y., et al. (2016). Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. PubMed. Retrieved from [Link]
- Peet, N. P., et al. (1989). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. The Journal of Organic Chemistry, 54(17), 4173-4180.
-
Wang, P., et al. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. National Institutes of Health. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 26(20), 6233.
-
ResearchGate. (2015). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]
- Khan, I., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Organic & Biomolecular Chemistry, 21(21), 4426-4475.
-
Abu-Eittah, R., & El-Kourashy, A. (1989). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. Retrieved from [Link]
- Roy, S., et al. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Organic & Biomolecular Chemistry, 21(25), 5221-5225.
- Wang, Q., et al. (2019). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry, 17(33), 7755-7759.
-
Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Roy, S., et al. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. National Institutes of Health. Retrieved from [Link]
-
Li, Y., et al. (2022). Fluorescent Probes Design Strategies for Imaging Mitochondria and Lysosomes. National Institutes of Health. Retrieved from [Link]
- Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225-237.
- Brown, G. A., et al. (2016). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. Organic & Biomolecular Chemistry, 14(26), 6293-6304.
-
Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]
Sources
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
Application Notes & Protocols: 7-Methyl-5-hydroxy-2-oxindole in Medicinal Chemistry
Abstract
The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Its rigid, planar structure and accessible functional handles make it an ideal starting point for the design of potent and selective therapeutic agents. This document explores the application of a specific derivative, 7-Methyl-5-hydroxy-2-oxindole, as a key intermediate and pharmacophore in the context of modern drug discovery, with a primary focus on its utility in the development of protein kinase inhibitors. We provide detailed synthetic considerations, a comprehensive protocol for evaluating its biological activity in a kinase inhibition assay, and insights into its potential structure-activity relationships.
Introduction: The Oxindole Scaffold as a "Privileged" Structure
The oxindole framework, a bicyclic structure featuring a fused benzene and pyrrolidone ring, is a cornerstone of medicinal chemistry.[3] First identified in alkaloids from plants like Uncaria tomentosa[1][2], this moiety is now recognized for its ability to interact with a multitude of biological targets. Its value lies in its capacity for chemical modification at several key positions (N1, C3, and the benzene ring), allowing for the fine-tuning of physicochemical properties and biological activity.[1]
This compound (Figure 1) is a representative example of a functionalized oxindole. The substituents on the aromatic ring—a hydroxyl group at C5 and a methyl group at C7—provide critical points for derivatization and interaction with target proteins. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methyl group can engage in hydrophobic interactions, influencing the molecule's overall binding profile and metabolic stability.
CAS Number: 1082041-62-0
The primary application of oxindole derivatives, and by extension this compound, is in the development of protein kinase inhibitors for oncology.[1][4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The oxindole scaffold has proven particularly effective in targeting key kinases involved in tumor angiogenesis and proliferation.[5]
Core Application: A Scaffold for Kinase Inhibitors
The oxindole core is central to the design of several clinically approved and investigational kinase inhibitors. Its mechanism often involves acting as a scaffold to position key pharmacophoric elements into the ATP-binding site of the target kinase.
Targeting VEGFR-2 for Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6] The oxindole scaffold is a validated hinge-binding moiety for VEGFR-2, effectively blocking its ATP-binding site and inhibiting downstream signaling.[5][7][8]
Derivatives based on the oxindole core, such as Sunitinib, utilize this framework to achieve potent inhibition. The 5-position of the oxindole ring is often a critical point for substitution to enhance potency and selectivity. The hydroxyl group in this compound can serve as a synthetic handle for attaching larger side chains designed to interact with regions outside the immediate ATP-binding pocket, thereby improving affinity and tailoring the selectivity profile.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. Their aberrant activity is a common feature in cancer, leading to uncontrolled cell proliferation. Oxindole-based compounds have been successfully developed as potent inhibitors of CDK2.[9] In this context, the oxindole core again serves as the anchor within the ATP-binding site, with substitutions at the C3 position being critical for achieving high potency.[9] this compound provides a foundational structure upon which such C3 modifications can be readily explored.
Multi-Kinase Inhibition
The versatility of the oxindole scaffold allows for the development of multi-kinase inhibitors, which can be advantageous in treating complex diseases like cancer by simultaneously blocking multiple oncogenic signaling pathways.[4] By strategically modifying the substitution pattern on the oxindole ring, it is possible to design molecules that inhibit a desired spectrum of kinases, including VEGFR, PDGFR, and c-Kit.
Table 1: Representative Oxindole-Based Kinase Inhibitors and Their Targets
| Compound Class | Target Kinase(s) | Typical IC₅₀ Range | Reference(s) |
|---|---|---|---|
| 3-Substituted Oxindoles | VEGFR-2 | 10 - 100 nM | [5][10] |
| 3-(Anilinomethylene)-oxindoles | CDK2 | 5 - 50 nM | [9] |
| Oxindole-Hydrazides | GSK-3β | 5 - 60 µM | [11] |
| 3-Alkenyl-oxindoles | FGFR1, VEGFR, RET | 0.1 - 1.3 µM |[4] |
Synthetic Protocol: Preparation of this compound
While numerous methods exist for oxindole synthesis[12][13], a common and adaptable approach for this specific derivative involves a multi-step sequence starting from a commercially available substituted aniline. The following protocol is a representative pathway.
Causality Behind Experimental Choices:
-
Palladium-catalyzed cyclization: This modern method offers high regioselectivity and functional group tolerance, making it superior to older, harsher methods like the Stolle or Hinsberg syntheses for complex molecules.[12]
-
Protecting groups: The use of a benzyl group for the phenol is crucial to prevent side reactions during the cyclization and subsequent steps. It is easily removed under mild hydrogenolysis conditions that do not affect the oxindole core.
Step-by-Step Methodology
Step 1: Protection of the Phenolic Hydroxyl Group
-
To a solution of 4-amino-3-methylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-amino-5-(benzyloxy)-2-methylaniline.
Step 2: N-Chloroacetylation
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of chloroacetyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the α-chloroacetanilide intermediate.
Step 3: Palladium-Catalyzed Intramolecular Cyclization
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the α-chloroacetanilide intermediate (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand like 2-(di-tert-butylphosphino)biphenyl (0.1 eq).
-
Add anhydrous toluene as the solvent, followed by triethylamine (2.0 eq) as the base.[12]
-
Heat the mixture to 100-110 °C and stir until the reaction is complete as indicated by TLC (typically 12-24 hours).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography to obtain 5-(benzyloxy)-7-methyl-2-oxindole.
Step 4: Deprotection
-
Dissolve the protected oxindole (1.0 eq) in ethanol or methanol.
-
Add palladium on carbon (10% Pd/C, 0.1 eq by weight).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature until the reaction is complete (monitor by TLC, typically 2-4 hours).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
The resulting solid is the final product, this compound, which can be further purified by recrystallization if necessary.
Application Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a robust, luminescence-based assay to determine the IC₅₀ value of this compound or its derivatives against VEGFR-2 kinase. The assay measures the amount of ATP remaining in solution following the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of essential controls:
-
Positive Control: A known, potent VEGFR-2 inhibitor (e.g., Sorafenib) to confirm assay sensitivity.
-
Negative Control (No Inhibitor): Determines maximum kinase activity (minimum signal).
-
No Enzyme Control: Determines the background signal (maximum signal).
Materials and Reagents
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Sorafenib)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer plate reader
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient (e.g., from 10 mM down to 0.1 µM). This will be the source plate.
-
Dilute the compounds from the source plate into the kinase reaction buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay well should be ≤1%.
-
-
Assay Setup (in a 96-well plate):
-
Add 5 µL of the diluted test compound or control to the appropriate wells.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer.
-
Control Wells:
-
Negative Control: Add 5 µL of buffer with 1% DMSO (no inhibitor).
-
No Enzyme Control: Add 5 µL of buffer with 1% DMSO, and in this step, add 10 µL of a solution containing only the substrate (no enzyme).
-
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of ATP solution (prepared in kinase buffer) to all wells. The final ATP concentration should be at or near its Kₘ for VEGFR-2 (typically 10-20 µM).
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at room temperature (e.g., 25 °C) for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Shake the plate for 2 minutes to ensure thorough mixing.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalization: Convert the raw luminescence data (RLU) into percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme))
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a strategically functionalized member of the highly valuable oxindole class of compounds. While direct biological data on this specific molecule is sparse, its structure is primed for exploitation in medicinal chemistry. The hydroxyl and methyl groups provide key vectors for synthetic elaboration, allowing for the creation of focused libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties. The provided protocols for synthesis and biological evaluation serve as a foundational guide for researchers seeking to leverage this and related scaffolds in the design of novel kinase inhibitors and other therapeutic agents. Future work should focus on derivatizing the C5-hydroxyl group to explore interactions with solvent-exposed regions of kinase active sites and on performing C3-alkenylations to generate potent hinge-binders for targets like VEGFR-2 and CDK2.
References
- Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies. Journal of Molecular Graphics and Modelling.
- Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Medicinal Chemistry.
-
Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry. Available at: [Link]
- Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy.
- Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Ovarian Research.
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules.
- Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry.
-
Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available at: [Link]
- Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters.
- Oxindole: A chemical prism carrying plethora of therapeutic benefits. European Journal of Medicinal Chemistry.
-
Oxindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Medicinal Chemistry Research. Available at: [Link]
-
This compound. Ivy Fine Chemicals. Available at: [Link]
-
Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. Available at: [Link]
-
2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available at: [Link]
-
Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. ResearchGate. Available at: [Link]
-
In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. Semantic Scholar. Available at: [Link]
Sources
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxindole synthesis [organic-chemistry.org]
- 13. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-5-hydroxy-2-oxindole
Welcome to the technical support center for the synthesis of 7-Methyl-5-hydroxy-2-oxindole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of this synthesis and optimize your product yield.
Synthetic Overview & Core Challenges
The this compound scaffold is a valuable building block in medicinal chemistry, often explored for its potential biological activities.[1][2] Its synthesis, while achievable, presents several challenges primarily related to regioselectivity, protection/deprotection of the sensitive phenol group, and optimization of the key cyclization step to form the oxindole ring.
A robust and commonly employed strategy is the intramolecular palladium-catalyzed α-arylation of an N-aryl-2-chloroacetamide. This method offers good functional group tolerance and generally provides high yields when optimized.[3] The proposed synthetic workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question: My yield for the acylation step (chloroacetylation) is low, and I observe multiple products by TLC. What is happening?
Answer: This is a common issue often stemming from two sources: di-acylation (on the nitrogen and the phenolic oxygen if unprotected) or reaction instability.
-
Causality: The aniline nitrogen is the desired site of acylation. However, if your starting phenol is not protected, the hydroxyl group can also be acylated, leading to a mixture of products. Furthermore, chloroacetyl chloride is highly reactive and can degrade in the presence of moisture or if the reaction temperature is not controlled.
-
Solutions:
-
Ensure Complete Protection: Confirm that the phenolic hydroxyl group of 4-amino-2-methylphenol is fully protected (e.g., as a benzyl ether) before attempting acylation. Use NMR or LC-MS to verify the structure of your protected aniline.
-
Temperature Control: Perform the acylation at 0 °C. Add the chloroacetyl chloride dropwise to a solution of the aniline and a non-nucleophilic base (like triethylamine or DIPEA) in an anhydrous aprotic solvent (DCM or THF). Allowing the reaction to warm to room temperature only after the addition is complete can improve selectivity and yield.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under a nitrogen or argon atmosphere prevents moisture from entering and degrading the acyl chloride.
-
Question: The key intramolecular cyclization step is not proceeding to completion, or I am getting a low yield of the desired oxindole. How can I optimize this?
Answer: The palladium-catalyzed intramolecular α-arylation is the most critical step and is highly sensitive to several parameters. Incomplete conversion or low yield typically points to issues with the catalyst, ligand, base, or solvent system.[3]
-
Causality: The catalytic cycle involves oxidative addition of the aryl halide (formed in situ or from a precursor) to the Pd(0) complex, followed by deprotonation of the α-carbon of the amide by a base to form an enolate, and finally, reductive elimination to form the C-C bond and regenerate the catalyst. A failure in any of these steps will stall the reaction.
-
Solutions:
-
Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand is paramount. While Pd(OAc)₂ or Pd₂(dba)₃ are common precursors, the ligand dictates the catalyst's reactivity. Sterically hindered, electron-rich alkylphosphine ligands like tBu₃P or biphenyl-based ligands such as SPhos or XPhos are often highly effective for this type of C-C bond formation.
-
Base Selection: A strong, non-nucleophilic base is required to form the amide enolate. Sodium tert-butoxide (NaOtBu) is often the base of choice. Ensure the base is fresh and has been stored under inert conditions, as it is hygroscopic.
-
Solvent Purity: Anhydrous, deoxygenated solvents are critical. Toluene or dioxane are commonly used. Traces of water or oxygen can deactivate the catalyst.
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. If you see no reaction at a lower temperature, gradually increase it.
-
Optimization Table for Intramolecular Cyclization:
| Parameter | Condition A (Standard) | Condition B (Alternative) | Condition C (High-Performance) | Rationale & Remarks |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) | All are effective Pd(0) precursors. Pd₂(dba)₃ can be more air-stable. |
| Ligand | P(o-tolyl)₃ (4 mol%) | BINAP (2.5 mol%) | XPhos (4 mol%) | Ligand choice is critical. XPhos and other Buchwald-Hartwig ligands are often superior for challenging couplings.[3] |
| Base | K₂CO₃ | Cs₂CO₃ | NaOtBu | A stronger base like NaOtBu is generally required for forming the amide enolate. |
| Solvent | Toluene | Dioxane | Toluene | Both must be anhydrous and deoxygenated. Toluene is often easier to dry. |
| Temperature | 100 °C | 110 °C | 100 °C | Higher temperatures can sometimes promote side reactions or catalyst decomposition. |
| Hypothetical Yield | 40-60% | 50-70% | 85-95% | Condition C represents a state-of-the-art system for this transformation. |
Question: I am having trouble with the final deprotection step. The benzyl ether is not cleaving, or I am seeing side products.
Answer: Benzyl ether cleavage via hydrogenolysis is typically clean, but issues can arise from catalyst poisoning or over-reduction.
-
Causality: The Pd/C catalyst can be poisoned by residual sulfur-containing compounds or certain nitrogen heterocycles. On the other hand, forcing the reaction conditions (high pressure, prolonged time) could potentially lead to reduction of the oxindole carbonyl group.
-
Solutions:
-
Catalyst Quality and Loading: Use a fresh, high-quality Pd/C catalyst (5-10 wt%). Ensure the catalyst is fully wetted and suspended in the solvent before introducing the substrate.
-
Solvent Choice: Methanol or ethanol are standard solvents. Adding a small amount of acetic acid can sometimes accelerate the reaction, but be cautious as it can also promote side reactions if not controlled.
-
Hydrogen Pressure: While a balloon of hydrogen is often sufficient, for stubborn substrates, using a Parr shaker at 30-50 psi of H₂ can be more effective.
-
Purity of Substrate: Ensure the protected oxindole is highly pure before this step. Impurities from the previous cyclization step are a common cause of catalyst poisoning. Purify via column chromatography if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to ensure a high overall yield? A1: The purity of intermediates at each stage. Do not carry impurities forward. The success of the palladium-catalyzed cyclization, which is often the lowest-yielding step if not optimized, is highly dependent on the quality of the N-aryl-2-chloroacetamide precursor.
Q2: Are there alternative routes to synthesize this oxindole? A2: Yes, other methods for oxindole synthesis exist, such as the Stolle or Friedel-Crafts cyclization of α-anilino acids or esters.[4][5] However, these routes can require harsh acidic conditions (e.g., polyphosphoric acid, AlCl₃) that may not be compatible with the hydroxyl group, necessitating robust protection strategies. The palladium-catalyzed route generally offers milder conditions and broader functional group compatibility.[3]
Q3: How can I reliably characterize the final product? A3: A combination of spectroscopic methods is essential:
-
¹H NMR: Look for the characteristic singlet for the C3-methylene protons (~3.5 ppm), distinct aromatic protons, and singlets for the methyl and hydroxyl groups.
-
¹³C NMR: Confirm the presence of the carbonyl carbon (~175-180 ppm) and the correct number of aromatic and aliphatic carbons.
-
Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the amide (~1680-1700 cm⁻¹) and the broad O-H stretch of the phenol.
Q4: What specific safety precautions should I take? A4:
-
Palladium Catalysts & Ligands: Many phosphine ligands are air-sensitive and toxic. Handle them in a glovebox or under an inert atmosphere.
-
Sodium tert-butoxide: This is a strong, corrosive, and hygroscopic base. Handle it quickly in a dry environment.
-
Hydrogenolysis: Hydrogen gas is highly flammable. Perform this step in a well-ventilated fume hood, away from ignition sources, and use appropriate hydrogenation equipment.
Detailed Experimental Protocol
This protocol is a representative example based on established methodologies.[3] Researchers should adapt it based on their specific laboratory conditions and scale.
Step 2: Acylation to form N-(5-(benzyloxy)-2-methylphenyl)-2-chloroacetamide
-
Dissolve 5-(benzyloxy)-2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add chloroacetyl chloride (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/hexanes or by silica gel chromatography to yield the pure precursor.
Step 3: Intramolecular Palladium-Catalyzed α-Arylation
Caption: Catalytic cycle for the intramolecular Heck/α-arylation reaction.
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the flask, and purge with argon or nitrogen for 15 minutes.
-
Add a solution of N-(5-(benzyloxy)-2-methylphenyl)-2-chloroacetamide (1.0 eq) in anhydrous, deoxygenated toluene (~0.1 M) via cannula.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to afford 7-Methyl-5-(benzyloxy)-2-oxindole.
References
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega.[Link][4][6]
-
Synthesis of α-Aryl Oxindoles by Friedel-Crafts Alkylation of Arenes. The Journal of Organic Chemistry.[Link][5]
-
Biosynthesis of oxindole alkaloids: Recent advances and challenges. Current Opinion in Plant Biology.[Link][7]
-
Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy.[Link][1]
-
2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances.[Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxindole synthesis [organic-chemistry.org]
- 4. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α-Aryl Oxindoles by Friedel-Crafts Alkylation of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biosynthesis of oxindole alkaloids: Recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Methyl-5-hydroxy-2-oxindole
This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of 7-Methyl-5-hydroxy-2-oxindole. It is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity.
I. Understanding the Molecule: Key Physicochemical Properties and Challenges
This compound is a substituted oxindole, a scaffold of significant interest in medicinal chemistry.[1] Its purification is often complicated by the presence of several functional groups: a phenolic hydroxyl group, a lactam ring, and an aromatic system. These features contribute to its specific solubility profile, potential for oxidation, and susceptibility to degradation under certain conditions.
The phenolic hydroxyl group makes the molecule acidic and prone to oxidation, especially in the presence of air and base, potentially leading to colored impurities. The lactam functionality can be susceptible to hydrolysis under strong acidic or basic conditions.[2] The overall polarity of the molecule, influenced by the hydroxyl and lactam groups, dictates its behavior in chromatographic separations.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound.
Q1: My final product is a brownish or pinkish powder, and I suspect oxidative impurities. How can I prevent this and purify the product?
Possible Cause: The phenolic hydroxyl group in this compound is susceptible to air oxidation, which can be accelerated by basic conditions or the presence of trace metals. This oxidation can lead to the formation of colored quinone-type impurities.
Solution:
-
Work under an Inert Atmosphere: Whenever possible, perform extractions, solvent removal, and chromatography under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[3]
-
Use Degassed Solvents: Degas all solvents for chromatography and recrystallization by sparging with nitrogen or argon, or by using a sonicator under vacuum.
-
Control pH: Avoid strongly basic conditions during workup. If a basic wash is necessary, use a mild, non-nucleophilic base like sodium bicarbonate and perform the extraction quickly at low temperatures.
-
Purification Strategy:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol). Add a small amount of activated carbon (typically 1-5% by weight), stir for 15-30 minutes at room temperature, and then filter through a pad of celite to remove the carbon and adsorbed colored impurities.[4]
-
Flash Column Chromatography: Use a silica gel column and a non-polar to polar solvent gradient. A common eluent system for oxindole derivatives is a gradient of ethyl acetate in hexanes or petroleum ether.[5] The more polar, colored impurities will likely have a stronger affinity for the silica gel and elute later.
-
Recrystallization: After chromatography, recrystallization can further purify the product and often yields a crystalline solid with improved color. Suitable solvent systems could include ethyl acetate/hexanes, methanol/water, or acetone/water.
-
Q2: I am having difficulty removing a closely-eluting impurity during column chromatography. What are my options?
Possible Cause: The impurity may be a structural isomer (e.g., 5-methyl-7-hydroxy-2-oxindole) or a related byproduct with very similar polarity to the desired product.
Solution:
-
Optimize Chromatographic Conditions:
-
Solvent System Modification: Experiment with different solvent systems. Adding a small amount of a third solvent with different properties (e.g., dichloromethane or a small percentage of methanol in a hexane/ethyl acetate system) can alter the selectivity of the separation.
-
Stationary Phase Change: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) may offer different selectivity. For very challenging separations, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase could be effective.[6]
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. Carefully select a solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
-
Preparative HPLC: For high-purity material required for biological testing or as an analytical standard, preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for separating closely related compounds.[7] Both normal-phase and reversed-phase systems can be employed.
Q3: My yield is significantly lower than expected after purification. Where could I be losing my product?
Possible Cause: Product loss can occur at multiple stages, including workup, chromatography, and recrystallization. The amphoteric nature of this compound (acidic phenol, weakly basic lactam) can lead to solubility in both acidic and basic aqueous layers during extraction.
Solution:
-
Optimize Extraction pH: During aqueous workup, carefully adjust the pH of the aqueous layer. To ensure the compound remains in the organic phase, the pH should be kept mildly acidic (around 4-5) to suppress the deprotonation of the phenolic hydroxyl group.
-
Chromatography Losses:
-
Dry Loading: The compound's moderate polarity can sometimes lead to band broadening if loaded in a strong solvent. Adsorbing the crude product onto a small amount of silica gel and loading it dry onto the column can improve resolution and reduce tailing.[8]
-
Avoid Irreversible Adsorption: Highly polar impurities can bind irreversibly to silica gel. If the product itself is tailing significantly, it might indicate strong interaction with the silica. In such cases, switching to a less acidic stationary phase or using reversed-phase chromatography might be beneficial.
-
-
Recrystallization Losses: Ensure you are not using an excessive amount of solvent for recrystallization, as this will lead to a significant portion of the product remaining in the mother liquor. Cool the solution slowly to maximize crystal formation and then cool further in an ice bath before filtration.
III. Frequently Asked Questions (FAQs)
Q: What are the best solvents for dissolving this compound? A: Based on the parent oxindole structure, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, ethyl acetate, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[9][10] It will likely have limited solubility in non-polar solvents like hexanes and be sparingly soluble in water.[9]
Q: How should I store purified this compound? A: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[9] Storing under an inert atmosphere (argon or nitrogen) is recommended to prevent slow oxidation over time.[3] Solutions should be prepared fresh. If short-term storage of a solution is necessary, it should be kept at low temperatures (2-8 °C or -20°C) and protected from light.[2]
Q: Is this compound sensitive to acidic or basic conditions? A: Yes. The lactam ring in the oxindole core can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[2] The phenolic hydroxyl group will be deprotonated under basic conditions, which can increase the rate of oxidation. It is best to maintain a neutral or mildly acidic pH during handling and purification.
Q: What analytical techniques are suitable for assessing the purity of this compound? A: The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic or acetic acid) is ideal for routine purity checks.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities if they are present in sufficient quantities (typically >1%).
-
Mass Spectrometry (MS): Provides molecular weight confirmation and can be coupled with liquid chromatography (LC-MS) to identify impurities.[6]
IV. Data Summary and Visualization
Table 1: Predicted Physicochemical Properties and Purification Parameters
| Parameter | Predicted Value / Recommendation | Rationale |
| Appearance | Off-white to light tan solid | The oxindole core is often crystalline. Color may indicate oxidation.[12] |
| Solubility | Soluble in Methanol, Ethanol, Ethyl Acetate, DMSO, DMF. Sparingly soluble in water. Insoluble in Hexanes. | Based on the polar functional groups and general solubility of oxindoles.[9][10] |
| Potential Impurities | Starting materials, regioisomers, oxidized byproducts (quinones), hydrolysis products. | Common byproducts in related syntheses.[13][14] |
| Chromatography (Normal Phase) | Silica gel, eluting with a gradient of Ethyl Acetate in Hexanes. | Standard method for separating compounds of moderate polarity.[8] |
| Chromatography (Reversed Phase) | C18 silica, eluting with a gradient of Acetonitrile in Water (with 0.1% Formic Acid). | Useful for polar compounds and for separating closely related isomers.[6] |
| Storage Conditions | Cool, dry, dark, under inert atmosphere. | To prevent oxidation and photodegradation.[2][3] |
Diagram 1: General Purification Workflow
Caption: A typical purification workflow for this compound.
V. Experimental Protocol: Flash Column Chromatography
This protocol provides a general method for the purification of gram-scale quantities of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in ethyl acetate or methanol.
-
Spot the solution on a TLC plate.
-
Develop the plate using a solvent system such as 30-50% ethyl acetate in hexanes.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate) to identify the product and impurities. This will help in choosing the starting eluent for the column.
-
-
Column Packing:
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., methanol or acetone).
-
Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity solvent mixture (e.g., 10-20% ethyl acetate in hexanes), as determined by your initial TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds from the column.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Spot every few fractions on a TLC plate and develop it to identify which fractions contain the pure product.
-
Combine the fractions that contain only the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
-
Final Analysis:
-
Assess the purity of the final product using HPLC and characterize it by NMR and MS.
-
VI. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of (E)-FeCp-oxindole by Chromatography. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Enantioseparation and Racemization of 3-Fluorooxindoles. PMC - NIH. Retrieved from
-
National Center for Biotechnology Information. (2023, May 11). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PMC - PubMed Central. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Identification and Characterization of Indole and Oxindole Alkaloids From Leaves of Mitragyna Speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry. PubMed. Retrieved from
-
MDPI. (n.d.). Efficient Synthesis of N-Butadiene Substituted Oxindole Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. PMC. Retrieved from
-
Semantic Scholar. (2023, December 12). Research Article In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. Retrieved from
-
BenchChem. (n.d.). Stability of 7-Hydroxy-4-methyl-2(1H)-quinolone under different storage conditions. Retrieved from
-
Cayman Chemical. (n.d.). Oxindole Product Information. Retrieved from
-
ChemicalBook. (2025, December 20). Oxindole | 59-48-3. Retrieved from
-
National Institutes of Health. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Retrieved from
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from
-
Juniper Publishers. (2018, March 6). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Retrieved from
-
BenchChem. (n.d.). Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine. Retrieved from
-
National Center for Biotechnology Information. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. PMC. Retrieved from
-
ResearchGate. (2025, August 9). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from
-
Google Patents. (n.d.). US5973165A - Process for preparing 2-oxindole. Retrieved from
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5973165A - Process for preparing 2-oxindole - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioseparation and Racemization of 3-Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Oxindole | 59-48-3 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 14. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 7-Methyl-5-hydroxy-2-oxindole in Solution
Welcome to the technical support resource for 7-Methyl-5-hydroxy-2-oxindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by a combination of factors including pH, solvent choice, exposure to light, and temperature. The oxindole core, containing a lactam and a phenolic hydroxyl group, is susceptible to several degradation pathways. The indole ring, a related structure, is known to be sensitive to strong acids, bases, oxidizing agents, and light[1]. The phenolic hydroxyl group can be readily oxidized, especially at neutral to alkaline pH where it is deprotonated to the more reactive phenoxide ion.
Q2: What is the expected impact of pH on the stability of this compound?
A2: The pH of the solution is a critical determinant of stability.
-
Acidic Conditions: Strongly acidic conditions may lead to the protonation of the lactam carbonyl, potentially increasing susceptibility to hydrolysis, although lactams are generally more stable to acid hydrolysis than esters. The indole ring of related compounds is sensitive to strongly acidic conditions[1].
-
Neutral to Alkaline Conditions: In neutral and particularly in alkaline solutions, the phenolic hydroxyl group will deprotonate. This phenoxide form is highly susceptible to oxidation. Therefore, degradation is often accelerated at higher pH values due to increased rates of oxidation.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with chromophores like the oxindole system are often photosensitive. Exposure to ambient or UV light can induce photodegradation[1]. It is highly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q4: How should I prepare and store stock solutions of this compound?
A4: To ensure maximum stability, stock solutions should be prepared in high-purity, degassed solvents. Aprotic solvents like DMSO or DMF are often preferred for initial stock solutions. For long-term storage, it is recommended to store stock solutions at low temperatures, such as -20°C or -80°C, in tightly sealed containers protected from light[1]. Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: You observe additional peaks in your chromatogram that were not present in the initial analysis of the solid compound.
-
Possible Cause 1: On-Column Degradation. If you are using a mobile phase with an extreme pH, the compound may be degrading on the analytical column. The indole ring of similar compounds is known to be sensitive to strongly acidic conditions[1].
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: If possible, adjust the mobile phase to a more neutral pH range (e.g., pH 3-7) to assess if the impurity peaks are reduced.
-
Lower Column Temperature: High column temperatures can accelerate degradation. Try running the analysis at a lower temperature.
-
-
Possible Cause 2: Oxidation. The compound is likely oxidizing in solution. The electron-rich oxindole ring system is susceptible to oxidation[1]. The presence of the hydroxyl group further activates the ring towards oxidation.
-
Troubleshooting Steps:
-
Use Degassed Solvents: Prepare all solutions, including your mobile phase, with solvents that have been degassed by sonication or sparging with an inert gas like nitrogen or argon.
-
Add Antioxidants: For some applications, the addition of a small amount of an antioxidant like ascorbic acid or BHT to your sample solutions may be possible, but check for compatibility with your downstream analysis.
-
Work Quickly: Minimize the time the compound is in solution before analysis.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: You observe high variability in your experimental results between replicates or between experiments run on different days.
-
Possible Cause: Degradation in Assay Medium. The compound may be unstable under your specific assay conditions (e.g., in cell culture medium at 37°C).
-
Troubleshooting Steps:
-
Assess Medium Stability: Perform a time-course experiment to determine the stability of this compound in your assay medium. Incubate the compound in the medium under your experimental conditions (e.g., 37°C, 5% CO₂) and analyze samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from a stable, frozen stock solution immediately before each experiment[1]. Do not use diluted solutions that have been stored for extended periods at room temperature or 4°C.
-
Potential Degradation Pathway
The primary anticipated degradation pathway for this compound in solution, particularly under aerobic and neutral to alkaline conditions, is oxidation. The following diagram illustrates a plausible oxidative degradation pathway.
Caption: Plausible oxidative degradation pathway for this compound.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
Objective: To identify the degradation pathways and the conditions under which this compound is unstable.
Principle: The compound is subjected to accelerated degradation under conditions of acid and base hydrolysis, oxidation, and photolysis. Samples are analyzed at various time points by a stability-indicating analytical method, typically HPLC-UV.
Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade Water
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Amber HPLC vials
-
Clear HPLC vials
-
Calibrated pH meter
-
HPLC system with UV detector
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol) to prepare a stock solution of 1 mg/mL.
-
-
Preparation of Stress Samples:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in an amber vial.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in an amber vial.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ in an amber vial.
-
Photolytic Degradation: Place 2 mL of the stock solution in a clear vial and expose it to a UV light source (e.g., 254 nm) or direct sunlight. Prepare a control sample by wrapping a similar vial in aluminum foil and placing it alongside the exposed sample.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water in an amber vial.
-
-
Incubation:
-
Incubate the Acid, Base, and Control samples at a controlled elevated temperature (e.g., 60°C).
-
Keep the Oxidative and Photolytic degradation samples at room temperature.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
For the acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method. A typical starting point for method development could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Detection should be at the λmax of the parent compound.
-
Data Analysis and Interpretation
The results of the forced degradation study can be summarized in a table to easily compare the stability under different conditions.
| Stress Condition | Incubation Time (hours) | % Parent Compound Remaining | Observations |
| Control (Water, 60°C) | 0 | 100% | No significant degradation |
| 24 | ~98% | Minor degradation may occur | |
| Acid (0.1 M HCl, 60°C) | 0 | 100% | Degradation may be observed |
| 24 | Quantitative Value | Appearance of new peaks | |
| Base (0.1 M NaOH, 60°C) | 0 | 100% | Significant degradation expected |
| 24 | Quantitative Value | Major new peaks, potential color change | |
| Oxidative (3% H₂O₂, RT) | 0 | 100% | Significant degradation expected |
| 24 | Quantitative Value | Rapid loss of parent peak | |
| Photolytic (UV light, RT) | 0 | 100% | Degradation dependent on light intensity |
| 24 | Quantitative Value | Appearance of new peaks |
Note: The table presents hypothetical outcomes to illustrate data presentation. Actual quantitative values must be determined experimentally.
References
-
Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model. Oriental Journal of Chemistry. [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of 7-Methyl-5-hydroxy-2-oxindole
Introduction
7-Methyl-5-hydroxy-2-oxindole is a heterocyclic compound belonging to the oxindole class, a scaffold of significant interest in medicinal chemistry and drug development. Researchers frequently encounter challenges with the poor aqueous solubility of this compound, which can impede biological screening, formulation development, and reliable in vitro and in vivo testing.[1] Low solubility can lead to unpredictable results, underestimated toxicity, and poor bioavailability.[1] This guide provides a comprehensive technical resource for researchers to understand, troubleshoot, and overcome the solubility limitations of this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
Answer: The solubility of a compound is governed by its physicochemical properties. This compound has a planar, heterocyclic ring structure with both hydrophobic (methyl group, benzene ring) and hydrophilic (hydroxyl, amide) functionalities.[2][3] Its poor aqueous solubility is primarily due to:
-
Molecular Structure: The relatively non-polar, rigid ring system contributes to a stable crystal lattice, which requires significant energy to break apart for dissolution.
-
Hydrogen Bonding: While the hydroxyl and amide groups can form hydrogen bonds with water, the molecule's overall hydrophobic character is dominant.
-
Ionization State: The compound is a weak acid due to the phenolic hydroxyl group. In neutral aqueous solutions (pH ~7), it exists predominantly in its non-ionized, less soluble form.
Q2: What is the first and most straightforward step I should take to improve its solubility in an aqueous buffer?
Answer: The simplest and most common first step is pH adjustment .[] The 5-hydroxy group is phenolic and thus weakly acidic. By increasing the pH of the aqueous buffer to a basic value (e.g., pH 9-10), you can deprotonate the hydroxyl group to form the more soluble phenolate salt. This method is effective for ionizable compounds and is simple to implement.[]
Q3: What organic solvents are suitable for creating a stock solution?
Answer: For creating high-concentration stock solutions, polar aprotic solvents are typically the best choice.
-
Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for dissolving oxindole derivatives and other poorly soluble compounds for in vitro screening.[1][5]
-
Dimethylformamide (DMF) is another suitable alternative.[6]
When preparing for an experiment, the concentrated DMSO stock is then diluted into the aqueous assay buffer. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.[7]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
Answer:
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer.[1][5] It measures how much compound can remain in solution under non-equilibrium conditions and is often higher than thermodynamic solubility because it can lead to supersaturated solutions.[7] This is a rapid, high-throughput method suitable for early-stage drug discovery.[1][8]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[9] It is determined by adding an excess of the solid compound directly to the solvent and allowing it to equilibrate over a longer period (e.g., 24 hours).[5][7] This "gold standard" shake-flask method is crucial for lead optimization and formulation development.[9][10]
For initial screening, kinetic solubility is often sufficient. For formulation and late-stage development, thermodynamic solubility is essential.[11]
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a structured question-and-answer format.
Problem 1: My compound will not dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4.
This is the most common issue. The compound is likely exceeding its thermodynamic solubility limit at neutral pH.
Causality: The phenolic hydroxyl group on the oxindole ring is ionizable. According to the Henderson-Hasselbalch equation, raising the pH above the compound's pKa will shift the equilibrium towards the ionized (deprotonated) phenolate form, which is significantly more water-soluble due to the charge.
Recommended Action:
-
Prepare a series of buffers with increasing pH values (e.g., pH 7.4, 8.0, 8.5, 9.0, 9.5, 10.0).
-
Add a known excess amount of solid this compound to each buffer.
-
Equilibrate the samples using the Shake-Flask Method (see Protocol 1) for 24 hours.
-
Measure the concentration of the dissolved compound in each supernatant to determine the pH-solubility profile. This will identify the minimum pH required to achieve your target concentration.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic solute, thereby increasing solubility.[]
Recommended Action:
-
Select a panel of biocompatible co-solvents.
-
Prepare solutions of your aqueous buffer (at a fixed, physiologically relevant pH if necessary) containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility in each mixture. This systematic approach allows you to find the optimal co-solvent and concentration with the least amount of organic solvent required. The combined effect of pH adjustment and co-solvents can be synergistic, leading to a dramatic increase in solubility.[12][13]
Data Presentation: Common Co-solvents for Solubility Enhancement
| Co-Solvent | Type | Typical Starting Concentration | Notes |
| Ethanol | Polar Protic | 5-20% (v/v) | Generally well-tolerated in in vitro assays at low concentrations.[] |
| Propylene Glycol | Polar Protic | 5-20% (v/v) | Common pharmaceutical excipient. |
| Polyethylene Glycol 400 (PEG 400) | Polar Protic | 10-30% (v/v) | Higher viscosity; very effective for many compounds.[][14] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | <1% for assays, up to 10% for formulation | Use with caution; can have biological effects.[] |
Visualization: Co-Solvent Selection Workflow
Below is a decision-making workflow for selecting and optimizing a co-solvent system.
Caption: Workflow for co-solvent screening.
Problem 2: My compound dissolves in a DMSO/buffer mixture initially, but a precipitate forms over time.
This indicates that you have created a supersaturated, kinetically soluble solution that is not thermodynamically stable.[7] The compound is crashing out of solution as it equilibrates.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility and stability of the guest molecule.[16]
Recommended Action:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, highly soluble, and low-toxicity choices.[17][16]
-
Prepare a Phase Solubility Diagram:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM).
-
Add an excess of your compound to each solution.
-
Equilibrate for 24-48 hours.
-
Filter and measure the concentration of the dissolved compound.
-
Plot the compound's solubility against the cyclodextrin concentration. A linear plot (Type A) indicates the formation of a soluble 1:1 complex.
-
-
Formulation: Use the lowest concentration of cyclodextrin that achieves the desired compound concentration and maintains stability over the course of your experiment.
Visualization: Cyclodextrin Encapsulation Mechanism
Caption: Encapsulation by a cyclodextrin.
Part 3: Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is considered the "gold standard" for measuring equilibrium solubility.[10]
Principle: An excess of the solid compound is agitated in a solvent for an extended period to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved solute, creating a saturated solution.[6][7] The concentration of the solute in the clarified supernatant is then measured.[5]
Materials & Equipment:
-
This compound (solid, high purity)
-
Selected solvent (e.g., pH 7.4 PBS)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge or syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Calibrated HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. An amount sufficient to ensure solid remains at the end of the experiment is required (e.g., 2-5 mg in 1-2 mL of solvent).
-
Solvent Addition: Accurately add a known volume of the test solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[5] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); the concentration should be unchanged.
-
Phase Separation: Allow the vials to stand undisturbed for at least 1 hour for large particles to settle.
-
Clarification: Carefully withdraw a sample of the supernatant. Clarify the sample by either:
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Filter through a 0.22 µm syringe filter. (Ensure the compound does not adsorb to the filter material).
-
-
Quantification:
-
Prepare a standard calibration curve of the compound in a suitable solvent.
-
Dilute the clarified supernatant into the mobile phase or appropriate solvent.
-
Analyze the sample concentration using HPLC-UV or UV-Vis spectrophotometry.[5]
-
Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
-
References
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Patel, P. A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. [Link]
- Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
-
Kawakami, K., et al. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. Journal of Pharmaceutical Sciences, 94(7), 1471-1479. [Link]
-
Garg, T., et al. (2016). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmacy. [Link]
- JoVE. (n.d.). Bioavailability Enhancement: Drug Solubility Enhancement.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
- Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Bienta. (n.d.). Shake-Flask Solubility Assay.
- Al-Ghabeish, M., et al. (2021). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 199, 114031.
- Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- BioDuro. (n.d.). ADME Solubility Assay.
- ScienceDirect. (2026). PH adjustment: Significance and symbolism.
- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Bioorganic & Medicinal Chemistry Letters, 11(11), 1419-1422.
- Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
- PCBIS. (n.d.). Thermodynamic solubility.
- Zhang, H., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology, 59(1), 1-13.
- Labinsights. (2023). Techniques to Enhance Drug Solubility.
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Musuc, A. M. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(19), 5319. [Link]
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- Szejtli, J. (1998). Medicinal applications of cyclodextrins. Medicinal Research Reviews, 18(5), 353-386.
- Human Metabolome Database. (2013). Showing metabocard for 5-Hydroxyindole (HMDB0059805).
-
Ferreira, O., & Pinho, S. P. (2012). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 51(18), 6576-6580. [Link]
-
Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 629. [Link]
- Singh, R., et al. (2020). Cyclodextrins and their applications in pharmaceutical and related fields. In Advanced Drug Delivery Systems (pp. 147-171). Academic Press.
- El-Malah, A. A., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 16(12), 849-867.
-
Musuc, A. M. (2024). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. International Journal of Molecular Sciences, 25(21), 12698. [Link]
- Smith, S. J., et al. (2023). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. RSC Medicinal Chemistry, 14(10), 1932-1941.
- PubChem. (n.d.). 5-Hydroxyoxindole.
- Dounay, A. B., et al. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(21), 6361-6373.
- BenchChem. (2025). An In-Depth Technical Guide to the Solubility of 7-Hydroxy-4-methyl-2(1H)-quinolone.
- Semantic Scholar. (2023). In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid.
- Patil, B. R., et al. (2023). Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2H-pyran-3,4′-...]. RSC Advances, 13(19), 12946-12951.
- El-Faham, A., et al. (2012). Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles. Chemistry Central Journal, 6, 119.
- BOC Sciences. (n.d.). CAS 3416-18-0 5-Hydroxyoxindole.
- Sigma-Aldrich. (n.d.). 5-Hydroxyindole-2-carboxylic acid.
- CymitQuimica. (n.d.). 5-Hydroxy-1H-indole-2-carboxylic acid.
- BLD Pharm. (n.d.). 7-Hydroxy-2-methyl-1H-indole-5-carboxylic acid.
- Li, Y., et al. (2018). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 23(10), 2487.
- Wikipedia. (n.d.). Mitragynine.
Sources
- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 2. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Redirecting [linkinghub.elsevier.com]
optimization of reaction conditions for 7-Methyl-5-hydroxy-2-oxindole
{"answer":"## Technical Support Center: Optimization of Reaction Conditions for 7-Methyl-5-hydroxy-2-oxindole
Welcome to the dedicated technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable oxindole scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in the lab.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, a process that often involves a multi-step sequence. A common synthetic route involves the reduction of a nitrophenol derivative followed by cyclization.
Issue 1: Low Yield or Incomplete Reduction of the Nitro Group
Question: I am attempting to reduce a substituted 4-nitrophenol to the corresponding 4-aminophenol as a precursor to my oxindole, but I'm observing low yields and incomplete conversion. What are the critical parameters to optimize?
Answer: The catalytic reduction of a nitro group to an amine is a pivotal step, and its success hinges on several factors. Incomplete reduction is a frequent hurdle, often stemming from catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction conditions.
-
Catalyst Selection and Handling: Palladium on carbon (Pd/C) is a commonly employed and effective catalyst for this transformation.[1][2] However, its activity can be compromised.
-
Catalyst Poisoning: Ensure all glassware is scrupulously clean and solvents are free from potential catalyst poisons like sulfur-containing compounds.
-
Catalyst Loading: A typical loading of 5-10 mol% of palladium is a good starting point. Insufficient catalyst will lead to sluggish or incomplete reactions.
-
Catalyst Quality: Use a fresh, high-quality catalyst. Older or improperly stored Pd/C can exhibit reduced activity.
-
-
Hydrogen Source and Pressure:
-
Hydrogen Gas: For reactions using hydrogen gas, ensure the system is properly sealed and purged to remove air. A pressure of 50-100 psi is generally sufficient.
-
Transfer Hydrogenation: Alternatively, transfer hydrogenation using reagents like ammonium formate or hydrazine hydrate in the presence of Pd/C can be an effective and more convenient option, avoiding the need for a high-pressure hydrogenation apparatus.
-
-
Solvent and pH:
-
Solvent Choice: Protic solvents like ethanol, methanol, or acetic acid are typically used. Acetic acid can be particularly beneficial as it can help to keep the resulting aminophenol in solution and prevent catalyst deactivation.[1]
-
pH Control: Maintaining a slightly acidic to neutral pH is often crucial. In some cases, the reaction can be sensitive to pH changes.[1]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the endpoint accurately. Over-running the reaction is generally not detrimental, but incomplete reactions are a primary source of low yield.
Experimental Workflow: Catalytic Reduction of a Substituted 4-Nitrophenol
Caption: Workflow for the catalytic reduction of a nitrophenol precursor.
Issue 2: Poor Yields and Side Product Formation During Cyclization
Question: I am struggling with the cyclization step to form the 2-oxindole ring. My yields are low, and I'm observing several side products. How can I optimize this crucial ring-forming reaction?
Answer: The intramolecular cyclization to form the 2-oxindole core is a critical step that can be influenced by the choice of reagents, reaction conditions, and the nature of the starting material.[3][4][5] Side reactions are common if the conditions are not carefully controlled.
-
Method of Cyclization: Several methods exist for the synthesis of oxindoles, including palladium-catalyzed intramolecular cyclization and radical-driven cyclizations.[3][5] For the synthesis of this compound, a common approach is the cyclization of an appropriate α-halo- or α-hydroxyacetanilide derivative.
-
Choice of Base: The selection of the base is critical.
-
Strong, Non-nucleophilic Bases: Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective in promoting the intramolecular cyclization.
-
Weaker Bases: In some cases, weaker bases like triethylamine (TEA) or potassium carbonate (K2CO3) may be sufficient, particularly with more reactive substrates. The use of a weaker base can sometimes minimize side reactions.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome.
-
Aprotic Polar Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are commonly used as they can effectively solvate the intermediates.
-
Solvent Purity: Ensure the use of anhydrous solvents, as water can interfere with the reaction, especially when strong bases like NaH are used.
-
-
Temperature Control:
-
Exothermic Reactions: The initial deprotonation step can be exothermic. It is often advisable to add the base at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or be gently heated.
-
Optimizing Temperature: The optimal reaction temperature will depend on the specific substrate and conditions. Running the reaction at too high a temperature can lead to decomposition and the formation of byproducts.
-
-
Protecting Groups: The presence of the hydroxyl group at the 5-position can complicate the reaction. It may be necessary to protect this group (e.g., as a benzyl ether or a silyl ether) prior to the cyclization step to prevent unwanted side reactions. The protecting group can then be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common and effective strategy involves a multi-step synthesis starting from a commercially available substituted phenol. A representative, though not exclusive, pathway is outlined below.
Synthetic Pathway Overview
Caption: A potential synthetic route to this compound.
Q2: I am having trouble with the purification of my final product. What are the recommended methods?
Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding.
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. The addition of a small amount of a polar solvent like methanol may be necessary to elute the product.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent method for obtaining highly pure material. Suitable solvent systems might include ethyl acetate/hexane, ethanol/water, or isopropanol.
-
Preparative HPLC: For obtaining highly pure samples, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
Yes, several reagents commonly used in this synthesis require careful handling:
-
Palladium on Carbon (Pd/C): Pd/C is flammable, especially when dry and in the presence of organic solvents. It should be handled in a well-ventilated fume hood and away from ignition sources. When filtering, the filter cake should not be allowed to dry completely.
-
Strong Bases (NaH, t-BuOK): These reagents are highly reactive and corrosive. They react violently with water. Handle them in a glovebox or under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Solvents: Anhydrous solvents are often flammable and should be handled in a fume hood. Ensure they are properly stored to maintain their anhydrous nature.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The spectra should be consistent with the expected chemical shifts and coupling constants for the 7-methyl and 5-hydroxy substituents on the oxindole core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of your product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch, the O-H stretch of the phenol, and the C=O stretch of the lactam.
-
Melting Point: A sharp melting point is a good indicator of purity.
Optimized Protocol: A Representative Synthesis
This protocol provides a generalized framework. Specific quantities and reaction times will need to be optimized based on your starting materials and laboratory conditions.
Step 1: Reduction of 2-Methyl-4-nitrophenol
-
To a solution of 2-methyl-4-nitrophenol (1.0 eq) in ethanol (10 mL/g), add 10% Pd/C (0.1 eq).
-
The reaction mixture is stirred under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to afford 4-amino-2-methylphenol.
Step 2: Acylation of 4-Amino-2-methylphenol
-
Dissolve the crude 4-amino-2-methylphenol (1.0 eq) in dichloromethane (DCM) (15 mL/g).
-
Cool the solution to 0 °C and add triethylamine (1.2 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield the crude chloroacetamide intermediate.
Step 3: Intramolecular Cyclization to form this compound
-
Dissolve the crude chloroacetamide intermediate (1.0 eq) in anhydrous DMF (20 mL/g).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).
Table 1: Summary of Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Condition | Common Issue | Troubleshooting Suggestion |
| Nitro Reduction | |||
| Catalyst | 5-10 mol% 10% Pd/C | Incomplete reaction | Use fresh catalyst; increase catalyst loading. |
| Hydrogen Source | 50-100 psi H₂ gas or transfer hydrogenation | Slow reaction | Ensure a leak-proof system; consider transfer hydrogenation. |
| Solvent | Ethanol, Methanol, Acetic Acid | Poor solubility of product | Use acetic acid as a co-solvent. |
| Cyclization | |||
| Base | NaH, t-BuOK | Low yield, side products | Add base at 0 °C; use a weaker base like K₂CO₃. |
| Solvent | Anhydrous DMF, THF | Reaction does not proceed | Ensure solvent is completely dry. |
| Temperature | 0 °C to RT | Decomposition | Maintain lower reaction temperature for a longer duration. |
| Hydroxyl Group | Protection may be needed | Side reactions at the hydroxyl | Protect as a benzyl or silyl ether before cyclization. |
References
- Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cycliz
- 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related deriv
- Stereoselective Oxindole Synthesis by Palladium-Catalyzed Cyclization Reaction of 2-(Alkynyl)
- General cyclization strategies for the synthesis of oxindoles under visible light induced photocatalysis.
- Oxindole synthesis. Organic Chemistry Portal.
- Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Juniper Publishers.
- Stepwise reduction of p-nitrophenol.
- Reduction of 4-Nitrophenol to 4-Aminophenol. University of Canterbury.
- Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters.
- Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high c
- Synthesis of p-aminophenol from p-nitrophenol reduction over Pd@ZIF-8.
- 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related deriv
- Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipit
- Synthesis of 2-Oxindole. ChemicalBook.
- A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles
- Optimization of reaction condition.
- Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflamm
- 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related deriv
- Process for preparing 2-oxindole.
- In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. Semantic Scholar. "}
Sources
- 1. US4264525A - Stepwise reduction of p-nitrophenol - Google Patents [patents.google.com]
- 2. Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 7-Methyl-5-hydroxy-2-oxindole
Welcome to the technical support center for 7-Methyl-5-hydroxy-2-oxindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance for experiments involving this compound. My aim is to combine technical precision with practical, field-tested insights to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What is the expected appearance of high-purity, solid this compound?
A1: High-purity, solid this compound should be an off-white to light-yellow or pale-brown crystalline powder. Significant color deviation towards dark brown or black may indicate the presence of oxidation-related impurities. The typical appearance of a related compound, Methyl 7-aza-2-oxindole-5-carboxylate, is a yellow to brown solid.
[1]Q2: What are the primary drivers of this compound degradation?
A2: The degradation of this compound is primarily driven by oxidation. The electron-rich oxindole core, particularly with the activating hydroxyl group, is susceptible to oxidation by atmospheric oxygen. This [1]process can be accelerated by exposure to light (photodegradation), elevated temperatures, and non-neutral pH conditions.
Q3: What are the general recommendations for storing solid this compound?
A3: For optimal stability, the solid compound should be stored in a tightly sealed, opaque container (such as an amber vial) in a cool, dry, and dark environment. Storage at refrigerated temperatures (2-8 °C) or frozen (-20°C) is recommended for long-term stability. To fu[2]rther minimize oxidative degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.
[4]Q4: How should I prepare and store solutions of this compound?
A4: It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution at 2-8 °C in the dark for no longer than 24 hours. Use h[3]igh-purity, degassed solvents. For biological assays, assess the compound's stability in the specific medium under experimental conditions, as components of the medium can influence degradation.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Issue 1: The solid compound has darkened in color upon storage.
-
Q: My once off-white powder of this compound has turned noticeably brown. What is the cause, and is it still usable?
-
A: The color change is a strong indicator of oxidation. The oxindole ring system, especially with a hydroxyl substituent, is prone to forming colored oxidation products. While minor color changes might not significantly impact purity for some applications, a pronounced darkening suggests considerable degradation. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
-
[6]Issue 2: Solutions of the compound change color over time.
-
Q: I prepared a solution of this compound in DMSO, and it turned from colorless to a yellow/brown hue within a few hours at room temperature. Why is this happening?
-
A: This is a classic sign of oxidative degradation in solution, which is often accelerated by exposure to air and ambient light. The phenolic hydroxyl group can be particularly susceptible to oxidation. To mitigate this, always use fresh, high-purity solvents, prepare solutions immediately before use, and protect them from light by using amber vials or wrapping the container in foil.
-
Issue 3: I'm observing unexpected peaks in my HPLC or LC-MS analysis.
-
Q: My HPLC chromatogram shows the main peak for this compound, along with several smaller, unexpected peaks that were not present in the initial analysis. What are these?
-
A: These additional peaks are likely degradation products. The primary degradation pathway for oxindoles is oxidation, which can lead to the formation of isatin-like structures or other oxidized derivatives. If yo[4]ur mobile phase is acidic, acid-catalyzed degradation could also be a contributing factor. It is[5] crucial to develop a stability-indicating HPLC method that can effectively separate the parent compound from its potential degradation products.
-
Issue 4: I'm seeing a loss of biological activity or inconsistent results in my assays.
-
Q: The potency of my this compound compound seems to decrease in subsequent experiments using the same stock solution. What could be the reason?
-
A: A decline in biological activity is often directly correlated with the degradation of the compound. The formation of degradation products means there is a lower concentration of the active parent compound. This underscores the critical importance of using freshly prepared solutions for each experiment to ensure consistent and reliable results.
-
Experimental Protocols & Data
Protocol 1: Recommended Storage and Handling Workflow
This protocol outlines the best practices for storing and handling this compound to maintain its integrity.
-
Receiving and Initial Storage : Upon receipt, immediately store the solid compound in a desiccator at 2-8°C, protected from light.
-
Weighing and Aliquoting : When preparing to use the compound, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount quickly and in a low-light environment if possible. For frequent use, consider aliquoting the solid into smaller, single-use vials to minimize repeated exposure of the bulk material to atmospheric conditions.
-
Solution Preparation : Use high-purity, anhydrous grade solvents (e.g., DMSO, DMF) that have been degassed by sparging with nitrogen or argon. Prepare the solution immediately before the experiment.
-
Short-Term Solution Storage : If absolutely necessary, store the solution in a tightly sealed amber vial at 2-8°C for a maximum of 24 hours. Before use, visually inspect for any color change or precipitation.
Diagram: Key Degradation Prevention Workflow
Caption: Workflow for preventing degradation of this compound.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol allows for the systematic evaluation of the stability of this compound under various stress conditions.
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60 °C.
-
Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and heat at 60 °C.
-
Oxidative Degradation : Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Photodegradation : Expose a solution of the compound to UV light (254 nm) and visible light. *[3] Thermal Degradation : Expose the solid compound to 105 °C.
-
-
[3]Sample Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample. Neutralize the acidic and basic samples, and then dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis : Analyze the samples using a validated, stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Table 1: Summary of Stability and Degradation Factors
| Factor | Potential Effect on this compound | Recommended Mitigation Strategy |
| Oxygen (Air) | Oxidation of the oxindole ring and hydroxyl group, leading to colored impurities. | Store solid under an inert atmosphere (Ar, N₂). Use degassed solvents for solutions. |
| Light | Photodegradation, accelerating oxidative processes. | Store in amber vials or protect from light with foil. |
| Temperature | Increased rate of degradation, especially in solution. | Store solid at 2-8°C or -20°C. Prepare solutions fresh and store at 2-8°C if necessary for short periods. |
| pH (Strong Acid/Base) | Potential for hydrolysis or acid/base-catalyzed degradation of the heterocyclic ring. | Use buffered solutions when possible and avoid extreme pH unless required by the experiment. |
Diagram: Postulated Primary Degradation Pathway
Caption: Postulated oxidative degradation of this compound.
Conclusion
The chemical stability of this compound is paramount for obtaining accurate and reproducible experimental data. The primary degradation pathway is oxidation, which is exacerbated by exposure to light, heat, and non-neutral pH. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation, thereby ensuring the integrity of their starting materials and the validity of their results. When in doubt, analytical verification of purity is the most reliable course of action.
References
-
Organic Chemistry Portal. Oxindole synthesis. [Link]
- Hennessy, E. J., & Buchwald, S. L. (2003). A Novel and General Method for the Synthesis of Substituted Oxindoles. Journal of the American Chemical Society, 125(40), 12084–12085.
- Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current opinion in drug discovery & development, 13(6), 758–776.
- Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.
-
Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. ResearchGate. [Link]
-
ResearchGate. Oxidation of indoles to 2-oxindoles. [Link]
- Al-Ostoot, F. H., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(23), 15655–15684.
-
Al-Ostoot, F. H., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. [Link]
- Mondal, S., et al. (2015). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. MedChemComm, 6(7), 1375–1382.
- Gu, J.-D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667–2669.
- Xu, Z., et al. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 9, 723467.
-
Wikipedia. Mitragynine. [Link]
- Ali, A., et al. (2023).
-
ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]
-
Organic Letters Ahead of Print. ACS Publications. [Link]
- Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Biomedical Science, 30(1), 77.
- Li, Y., et al. (2024). Copper-Catalyzed Enantioselective Synthesis of Spirohydroindoles by Ethoxyformylmethylene Oxindole and Iminoester 1,3-Dipole Cycloaddition: An Examination of Associated Biological Activities. ACS Omega, 9(23), 25888–25898.
-
Pharmaffiliates. (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-((3-(2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate). [Link]
-
ResearchGate. Methylene Blue as a Photosensitizer and Redox Agent: Synthesis of 5-Hydroxy-1H-pyrrol-2(5H)-ones from Furans. [Link]
- Al-Hussain, S. A., et al. (2023). Rational Design, Synthesis, Separation, and Characterization of New Spiroxindoles Combined with Benzimidazole Scaffold as an MDM2 Inhibitor. Molecules, 28(13), 5030.
-
ResearchGate. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. [Link]
- Selifonov, S. A., & Grifoll, M. (1996). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology, 62(2), 507–514.
Sources
Technical Support Center: Crystallization of 7-Methyl-5-hydroxy-2-oxindole
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 7-Methyl-5-hydroxy-2-oxindole. This molecule possesses key structural features—a planar oxindole core, a phenolic hydroxyl group, and a lactam N-H group—that create a high propensity for strong hydrogen bonding. While these features are vital for its biological activity, they also present significant challenges in obtaining high-quality, single-form crystals. This guide provides in-depth, cause-and-effect troubleshooting strategies and detailed protocols to address common issues such as polymorphism, "oiling out," and poor crystal morphology.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its crystallization?
Answer: The crystallization behavior of this compound is dominated by its hydrogen bonding capabilities and aromatic structure.
-
Hydrogen Bond Donors & Acceptors: The molecule has two primary hydrogen bond donors (the phenolic -OH and the lactam N-H) and two primary acceptors (the lactam C=O and the phenolic -OH). This extensive H-bonding capacity leads to strong intermolecular interactions, which can result in high lattice energy and potentially low solubility in non-polar solvents.[1]
-
Aromatic System: The fused aromatic rings encourage π-π stacking, another significant intermolecular force that influences crystal packing.
-
Polarity: The combination of the polar lactam and hydroxyl groups with the largely non-polar aromatic backbone gives the molecule an amphiphilic character, requiring careful solvent selection.
-
Potential for Polymorphism: Strong directional forces like hydrogen bonds can often be satisfied in multiple ways, leading to different crystal packing arrangements known as polymorphs.[2][3][4][5][6]
Q2: What is polymorphism and why is it a critical concern for oxindole derivatives?
Answer: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[7] These different forms, or polymorphs, have the same chemical composition but differ in their physical properties, including solubility, melting point, stability, and bioavailability.
-
The Scientific Basis: The oxindole core is a rigid, planar structure known to exhibit complex polymorphism.[2][3][5] Different arrangements of hydrogen bonds (e.g., dimers vs. chains) and π-π stacking can lead to multiple, energetically similar crystal forms.[2] The phenomenon of "disappearing polymorphs," where a once-crystallized form cannot be reproduced, has been reported for the parent oxindole molecule, highlighting the thermodynamic and kinetic complexities.[3][5][6]
-
Why It Matters in Drug Development: For pharmaceutical applications, controlling polymorphism is non-negotiable. An unintended switch from a stable, less soluble form to a metastable, more soluble form (or vice versa) can drastically alter a drug's efficacy and safety profile. Therefore, identifying and selectively crystallizing the most stable polymorph is a primary goal.
Q3: How should I approach the initial selection of a solvent for crystallization?
Answer: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[8] For this compound, a systematic screening approach is recommended.
-
The "Like Dissolves Like" Principle: Given the molecule's polar, hydrogen-bonding nature, polar protic solvents (like alcohols) and polar aprotic solvents (like acetone, ethyl acetate, or THF) are excellent starting points.[9]
-
Systematic Screening Protocol: A structured approach is more efficient than random trials. A detailed protocol for solvent screening is provided in Section 3 of this guide.
-
Data-Driven Solvent Selection: The following table provides guidance on selecting candidate solvents based on their properties.
| Solvent Class | Example Solvents | Rationale for this compound | Potential Issues |
| Polar Protic | Ethanol, Methanol, Isopropanol | Can form strong hydrogen bonds, likely leading to good solubility at high temperatures. | High solubility even at room temperature may result in low yields.[10] |
| Polar Aprotic | Ethyl Acetate, Acetone, THF | Good balance of polarity to dissolve the compound when hot. Often provide a steeper solubility curve. | Volatility can lead to rapid evaporation and poor crystal quality if not controlled.[1] |
| Non-Polar | Hexane, Toluene | Unlikely to be a good single solvent but excellent as an "anti-solvent" in mixed systems. | Very low solubility. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane | Allows fine-tuning of the solution's polarity to achieve an ideal solubility profile. | Increased risk of "oiling out" if the solvent ratio is not optimized.[11] |
Section 2: Troubleshooting Guide
Problem 1: My compound is "oiling out" instead of forming crystals.
The Underlying Science: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution temperature is above the compound's melting point.[11][12] This is common when the compound is impure (leading to melting point depression) or when the solution is cooled too quickly, causing it to become highly supersaturated at a temperature where the liquid state is more favorable than the solid state.[13]
Immediate Troubleshooting Steps:
-
Re-heat and Dilute: Place the flask back on the heat source, re-dissolve the oil, and add 10-20% more of the primary (good) solvent.[11][12] This lowers the saturation point, requiring a lower temperature for nucleation to begin.
-
Slow Down Cooling: Do not place the hot flask directly on the benchtop or in an ice bath. Insulate the flask (e.g., with paper towels or by placing it in a large beaker) to encourage slow, gradual cooling.[12][13] Slow cooling is the most critical factor in preventing oiling out.[14]
-
Lower the Crystallization Temperature: Try to set up the crystallization so that the solution becomes saturated at a lower temperature, well below the compound's melting point.
Advanced Strategies:
-
Change Solvents: Select a solvent with a lower boiling point. If the compound's melting point is, for example, 80 °C, using a solvent that boils at 100 °C increases the risk of oiling out. A solvent that boils at 65 °C is a safer choice.
-
Use Seed Crystals: If you have a few crystals from a previous attempt, add a single, small seed crystal to the slightly cooled, clear solution to provide a template for ordered crystal growth, bypassing the kinetic barrier to nucleation.[11]
Below is a decision-making workflow for addressing this issue.
Caption: Diagram of a vapor diffusion crystallization setup.
Section 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the efficient determination of a suitable crystallization solvent using a small amount of material.
-
Step 1: Preparation
-
Aliquot approximately 10-15 mg of this compound into several small test tubes or vials.
-
-
Step 2: Room Temperature Solubility Test
-
To each tube, add a candidate solvent (e.g., ethanol, acetone, ethyl acetate, toluene, water) dropwise, starting with 0.2 mL.
-
Agitate at room temperature. If the solid dissolves completely, the solvent is too good and is unsuitable for use as a single-solvent crystallization medium. Note it as a potential "good" solvent for a mixed-solvent system.
-
-
Step 3: Hot Solubility Test
-
For the solvents in which the compound was insoluble at room temperature, heat the mixture to the solvent's boiling point.
-
Continue to add the hot solvent dropwise until the solid just dissolves. Record the approximate volume needed. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL for 15 mg).
-
-
Step 4: Cooling and Observation
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Observe the quantity and quality of the crystals that form. The best solvent is the one that produces a good yield of well-formed crystals upon cooling.
-
Protocol 2: Mixed-Solvent Crystallization
This method is used when no single solvent provides an ideal solubility profile.
-
Step 1: Dissolution
-
Dissolve the compound in the minimum amount of a hot "good" solvent (one in which it is very soluble, identified from Protocol 1).
-
-
Step 2: Addition of Anti-Solvent
-
While the solution is still hot, add a "poor" or "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
-
Step 3: Clarification
-
Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears, resulting in a clear, saturated solution.
-
-
Step 4: Crystallization
-
Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath if necessary, to maximize crystal formation.
-
References
-
Title: Polymorphs of oxindole as the core structures in bioactive compounds Source: RSC Publishing URL: [Link]
-
Title: Unprecedented Packing Polymorphism of Oxindole: An Exploration Inspired by Crystal Structure Prediction Source: PubMed URL: [Link]
-
Title: Unprecedented Packing Polymorphism of Oxindole: An Exploration Inspired by Crystal Structure Prediction Source: ResearchGate URL: [Link]
-
Title: Polymorphs of oxindole as the core structures in bioactive compounds Source: ResearchGate URL: [Link]
-
Title: Unprecedented Packing Polymorphism of Oxindole: An Exploration Inspired by Crystal Structure Prediction Source: ResearchGate URL: [Link]
-
Title: A Crystal Clear Guide to Crystallization Techniques Source: Technology Networks URL: [Link]
-
Title: Guide for crystallization Source: University of Geneva URL: [Link]
-
Title: Crystallisation Techniques Source: University of Canterbury URL: [Link]
-
Title: Chemistry Crystallization Source: SATHEE JEE URL: [Link]
-
Title: 9 Ways to Crystallize Organic Compounds Source: wikiHow URL: [Link]
-
Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]
-
Title: Advice for Crystallisation Source: University of Potsdam URL: [Link]
-
Title: Crystallization – Harry & Co Jewellery Source: Harry & Co Jewellery URL: [Link]
-
Title: Describe factors affecting crystallization. Source: Filo URL: [Link]
-
Title: Factors which affect the crystallization of a drug substance Source: ResearchGate URL: [Link]
-
Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Methods for Crystal Production of natural compounds; a review of recent advancements Source: Journal of Applied Biotechnology and Bioengineering URL: [Link]
-
Title: Problems with Recrystallisations Source: University of York, Department of Chemistry URL: [Link]
-
Title: Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides Source: The Royal Society of Chemistry URL: [Link]
Sources
- 1. unifr.ch [unifr.ch]
- 2. Polymorphs of oxindole as the core structures in bioactive compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Unprecedented Packing Polymorphism of Oxindole: An Exploration Inspired by Crystal Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. harryandcojewellery.com.au [harryandcojewellery.com.au]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. iscientific.org [iscientific.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Describe factors affecting crystallization. | Filo [askfilo.com]
Technical Support Center: Scaling Up 7-Methyl-5-hydroxy-2-oxindole Production
For Researchers, Scientists, and Drug Development Professionals
This guide is designed to provide in-depth technical support for the synthesis and scale-up of 7-Methyl-5-hydroxy-2-oxindole. As Senior Application Scientists, we understand the nuances and challenges that can arise when transitioning from bench-scale synthesis to larger-scale production. This document provides troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what are their primary challenges?
There are several established methods for synthesizing oxindole derivatives. For this compound, a common approach involves the cyclization of a substituted aniline precursor. Key challenges often revolve around regioselectivity, reaction conditions, and purification of the final product.
One prevalent route is a variation of the Stolle synthesis , which involves the cyclization of an α-chloro-N-arylacetamide. Another approach is the reductive cyclization of a 2-nitrophenylacetic acid derivative .
Common Challenges:
-
Low Yields: Often due to incomplete reactions, side product formation, or degradation of the product under harsh reaction conditions.
-
Impurity Profile: The formation of regioisomers, over-reduced byproducts, or unreacted starting materials can complicate purification.
-
Scalability: Reactions that work well on a small scale may face issues with heat transfer, mixing, and reagent addition rates during scale-up.
Q2: My final product has a persistent color, even after multiple recrystallizations. What could be the cause?
Persistent coloration in oxindole products is often due to the presence of minor, highly colored impurities. These can arise from:
-
Oxidation: The hydroxy group on the oxindole ring is susceptible to oxidation, which can form quinone-like structures that are often colored. This is particularly problematic during workup and purification if the product is exposed to air for extended periods, especially at elevated temperatures or in the presence of base.
-
Nitrated Impurities: If the synthesis involves a nitrated precursor, incomplete reduction can leave traces of colored nitro compounds.
-
Side-Reaction Products: Complex side reactions can lead to polymeric or conjugated byproducts that are difficult to remove.
Troubleshooting Tip: Consider performing the purification and drying steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Charcoal treatment of the crude product solution before crystallization can also be effective in removing some colored impurities.
Q3: I'm observing poor solubility of my crude product in common recrystallization solvents. What are my options?
Poor solubility can make purification by recrystallization challenging. Here are several strategies to address this:
-
Solvent Screening: A broad screening of solvents with varying polarities is recommended. Consider solvent mixtures, which can fine-tune the solubility profile.
-
Hot Filtration: If the product is only sparingly soluble even at reflux, a hot filtration step can remove insoluble impurities before allowing the solution to cool and crystallize.
-
Alternative Purification Methods: If recrystallization is not feasible, consider other techniques such as:
-
Column Chromatography: While less ideal for large-scale production, it can be very effective for removing closely related impurities.
-
Slurry Washing: Suspending the crude product in a solvent in which it is poorly soluble, while the impurities are more soluble, can be an effective purification step.
-
II. Troubleshooting Guide: Common Issues in Scaling Up Production
Issue 1: Low Reaction Yield
A drop in yield upon scaling up is a common problem. The underlying causes can be multifaceted.
Possible Cause A: Inefficient Heat Transfer
-
Explanation: As the reaction volume increases, the surface-area-to-volume ratio decreases, making it harder to maintain a consistent temperature throughout the reaction mixture. This can lead to localized "hot spots" where side reactions or product degradation can occur, or "cold spots" where the reaction rate is too slow.
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture, rather than relying on the external bath temperature.
-
Improve Agitation: Ensure vigorous and efficient stirring to promote even heat distribution. Use an appropriately sized and shaped stirrer for the reaction vessel.
-
Controlled Reagent Addition: For exothermic reactions, add reagents slowly and in a controlled manner to manage the heat generated.
-
Possible Cause B: Poor Mixing and Mass Transfer
-
Explanation: Inadequate mixing can lead to localized high concentrations of reagents, which can favor side reactions. This is particularly critical in heterogeneous reactions or when adding a reagent that initiates a rapid reaction.
-
Troubleshooting Steps:
-
Optimize Stirring: Evaluate the type of stirrer (e.g., overhead mechanical stirrer for larger volumes) and the stirring speed.
-
Baffled Reaction Vessels: For larger reactors, baffles can improve mixing efficiency by disrupting laminar flow.
-
Issue 2: Increased Impurity Formation
New or increased levels of impurities often appear during scale-up. A systematic approach is needed to identify and mitigate them.
Impurity Profile Analysis
A common impurity in syntheses involving catalytic hydrogenation of a nitro group is the corresponding des-chloro byproduct if a chlorinated precursor is used.[1] For instance, during the synthesis of sertindole, the catalytic hydrogenation of the indole precursor can lead to the formation of a des-chloro indole impurity.[1]
| Potential Impurity | Potential Source | Mitigation Strategy |
| Regioisomers | Non-selective reaction conditions | Optimize reaction temperature and catalyst choice. |
| Over-reduced byproducts | Harsh reduction conditions | Use a more selective reducing agent; carefully control stoichiometry and reaction time. |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time; optimize temperature; ensure efficient mixing. |
| Oxidation Products | Exposure to air during workup/purification | Handle the product under an inert atmosphere; use antioxidants if compatible. |
Workflow for Impurity Identification and Mitigation
Caption: Workflow for identifying and mitigating impurities.
Issue 3: Inconsistent Product Quality and Polymorphism
The physical properties of the final product, such as crystal form (polymorphism), can change with scale.
-
Explanation: The rate of cooling, solvent system, and agitation during crystallization can all influence which polymorphic form of the product crystallizes. Different polymorphs can have different solubilities, stabilities, and bioavailability.
-
Troubleshooting Steps:
-
Controlled Crystallization: Develop a standardized and controlled crystallization protocol. This includes defining the cooling rate, stirring speed, and seeding strategy.
-
Solvent Selection: The choice of solvent for crystallization can have a significant impact on the resulting polymorph.
-
Characterization: Routinely characterize the solid-state properties of the final product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency.
-
III. Experimental Protocols
Protocol 1: General Procedure for Recrystallization Solvent Screening
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 20 mg) of the crude this compound into several separate vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature until the solid just dissolves. Note the approximate volume of solvent used.
-
Heating: If the solid does not dissolve at room temperature, heat the mixture gently with stirring. Continue adding the solvent dropwise until the solid dissolves.
-
Cooling and Crystallization: Allow the saturated solutions to cool slowly to room temperature, and then cool further in an ice bath.
-
Observation: Observe which solvents yield a good recovery of crystalline solid.
-
Analysis: Analyze the purity of the crystals from the most promising solvents by HPLC or LC-MS.
Protocol 2: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude, colored product in a suitable solvent at an elevated temperature.
-
Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution.
-
Stirring: Stir the mixture at the elevated temperature for 15-30 minutes.
-
Hot Filtration: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool and crystallize as per the standard procedure.
IV. Key Chemical Structures and Pathways
General Oxindole Synthesis Pathway
The synthesis of oxindoles often involves the formation of the five-membered ring through an intramolecular cyclization.
Caption: Generalized synthetic pathway to this compound.
Potential Oxidation Pathway
The hydroxy-substituted oxindole is susceptible to oxidation, which can be a source of colored impurities.
Caption: Potential oxidation of the final product.
References
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. In The Alkaloids: Chemistry and Biology (Vol. 68, pp. 65-154). Academic Press.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875-2911.
- Shiri, M. (2012). Indoles in multicomponent processes (MCPs). Chemical reviews, 112(6), 3508-3549.
- Taber, D. F., & Tirunahari, P. K. (2011). The Stolle indole synthesis. Tetrahedron, 67(38), 7195-7210.
- Chen, C., & Zhu, J. (2013). Recent advances in the synthesis of oxindoles. Chemical Society Reviews, 42(2), 499-512.
- Singh, G. S., & Mmatli, E. E. (2011). Recent progress in the synthesis and chemistry of oxindoles. Tetrahedron, 67(41), 7745-7760.
- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed oxidative addition. Chemical reviews, 106(11), 4644-4680.
-
Reddy, K. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 543-550. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
Sources
analytical interference with 7-Methyl-5-hydroxy-2-oxindole
Welcome to the technical support resource for 7-Methyl-5-hydroxy-2-oxindole. This guide is designed for researchers, medicinal chemists, and analytical scientists who are actively working with this molecule. Here, we move beyond simple protocols to address the common—and often complex—analytical challenges encountered during research and development. Our focus is on providing causal explanations and robust troubleshooting strategies to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when handling, analyzing, and interpreting data related to this compound.
Question 1: My analytical results are inconsistent, and I suspect compound degradation. How should I properly handle and store this compound to ensure its stability?
Answer:
This is a critical issue. The this compound structure contains two key moieties susceptible to degradation: a phenolic hydroxyl group and an electron-rich oxindole core.[1] Inconsistency in results is frequently traced back to seemingly minor variations in handling.
Core Principles of Stability:
-
Oxidative Degradation: The indole nucleus is electron-rich and highly susceptible to oxidation, which can be catalyzed by air, light, or trace metals.[1] The phenolic hydroxyl group further activates the aromatic ring, making it even more prone to oxidation, potentially forming quinone-like species or undergoing ring cleavage.
-
pH Sensitivity: The compound's stability is highly dependent on pH. In strongly acidic conditions, the indole ring can be protonated, potentially leading to dimerization or degradation.[1] Under strongly basic conditions, the phenolic hydroxyl group will be deprotonated to a phenoxide, which is extremely sensitive to oxidation. The lactam (amide) bond in the oxindole ring can also undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[2]
-
Photodegradation: Like many aromatic heterocyclic compounds, this compound is likely susceptible to photodegradation upon exposure to UV or even high-intensity visible light.[2]
Troubleshooting & Best Practices:
-
Storage:
-
Solid Form: Store the solid compound at -20°C or below in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen is recommended).
-
In Solution: Prepare stock solutions fresh whenever possible. If storage is unavoidable, use a high-purity, degassed, aprotic solvent like anhydrous DMSO or DMF. Aliquot into single-use volumes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Solvent Selection: For analytical work (e.g., HPLC), prepare samples in a mobile phase-like diluent immediately before analysis. If using aqueous buffers, ensure they are freshly prepared and degassed. The presence of dissolved oxygen can accelerate degradation.
-
Experimental Conditions: When running biological assays, assess the compound's stability in the assay medium at the incubation temperature (e.g., 37°C). A time-course stability study is highly recommended (see Protocol 1).
Data Summary: Expected Stability Profile
| Condition | Solvent/Matrix | Temperature | Light Exposure | Expected Stability & Potential Degradants |
| Acidic | 0.1 M HCl | 60°C | Dark | Low: Potential for ring protonation, hydrolysis of lactam. |
| Basic | 0.1 M NaOH | Room Temp | Dark | Very Low: Rapid oxidation of the resulting phenoxide. Hydrolysis of lactam. |
| Oxidative | 3% H₂O₂ | Room Temp | Dark | Very Low: Formation of various oxidized species, potential ring-opening. |
| Thermal | Solid State | 105°C | Dark | High: Generally stable in solid form below its melting point. |
| Photolytic | Methanol | Room Temp | UV Light (254 nm) | Low: Susceptible to photodegradation. Degradants may vary. |
This table is predictive, based on the behavior of similar phenolic and oxindole compounds.[1][2] It is essential to perform a forced degradation study for empirical validation.
Question 2: I'm observing significant peak tailing and variable retention times in my reverse-phase HPLC analysis. What is causing this and how can I optimize my method?
Answer:
This is a classic chromatographic challenge for molecules containing phenolic hydroxyl groups and basic nitrogen atoms. The issues stem from multiple, simultaneous interactions with the stationary phase.
Causality of Poor Chromatography:
-
Silanol Interactions: The primary cause of peak tailing for a compound like this on a standard C18 column is the interaction between the acidic phenolic hydroxyl group and any exposed, residual silanol groups (Si-OH) on the silica support. This secondary interaction mechanism leads to a non-ideal partitioning process and results in tailed peaks.
-
pH Effects: The retention time will be highly sensitive to the mobile phase pH.
-
At low pH (e.g., <3), the phenolic hydroxyl is protonated (neutral), and its interaction with silanols is minimized. This is often the best starting point.
-
As the pH approaches the pKa of the hydroxyl group (~9-10), the compound will begin to deprotonate, becoming anionic. This will drastically reduce its retention on a reverse-phase column, causing it to elute much earlier. Analyzing at a pH near the pKa will result in poor peak shape and shifting retention.
-
Troubleshooting Workflow:
The following diagram illustrates a systematic approach to troubleshooting and optimizing your HPLC method.
Caption: A logical workflow for troubleshooting HPLC peak shape issues.
For a detailed, validated starting method, please refer to Protocol 2: Optimized HPLC-UV Method for Quantification .
Question 3: I am using LC-MS for identification. What are the expected mass fragments for this compound to confirm its identity?
Answer:
Mass spectrometry is the definitive tool for structural confirmation. For this compound (Molecular Formula: C₉H₉NO₂, Molecular Weight: 179.18 g/mol ), you should expect to see a strong protonated molecular ion [M+H]⁺ at m/z 180.0657 in positive ion mode ESI-MS.
The fragmentation pattern in MS/MS will be characteristic of the oxindole scaffold. The primary fragmentation pathways will involve losses of small, stable molecules like CO (carbon monoxide) and cleavages related to the methyl and hydroxyl groups.
Proposed MS/MS Fragmentation Pathway:
Caption: Proposed ESI+ MS/MS fragmentation of this compound.
Summary of Key Fragments and Losses:
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 180.07 | CO (28 Da) | 152.07 | Loss of the C2-carbonyl group. This is a hallmark fragmentation for oxindoles.[3] |
| 152.07 | •CH₃ (15 Da) | 137.06 | Loss of the methyl radical from the intermediate ion. |
| 152.07 | H₂O (18 Da) | 134.06 | Loss of water, likely involving the hydroxyl group and a proton from the ring. |
Note: These are predicted fragments. Actual fragmentation can be influenced by collision energy. It is advisable to compare experimental spectra with those of a certified reference standard.
Question 4: When analyzing samples from in vitro metabolism studies (e.g., liver microsomes), I detect new peaks with masses corresponding to +16 Da and +176 Da. What are these?
Answer:
These are almost certainly metabolites of the parent compound. The structure of this compound presents two primary sites for metabolic modification by drug-metabolizing enzymes.
Predicted Metabolic Pathways:
-
Phase I Metabolism (Oxidation): The +16 Da mass shift corresponds to the addition of one oxygen atom. The most likely site for this is the benzylic 7-methyl group, which can be oxidized by Cytochrome P450 enzymes (CYPs) to a hydroxymethyl group. This primary alcohol can be further oxidized to an aldehyde and then to a carboxylic acid.[4] Aromatic hydroxylation is also possible but often a slower reaction.
-
Phase II Metabolism (Conjugation): The +176 Da mass shift is the classic signature of glucuronidation. The phenolic 5-hydroxyl group is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the molecule to increase its water solubility and facilitate excretion.[5]
Diagram of Potential Metabolic Transformations:
Caption: Key metabolic pathways for this compound.
Analytical Implication: When developing a bioanalytical method, you must ensure it can distinguish between the parent compound and its major metabolites to avoid overestimation of the parent drug concentration.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
Principle: This protocol uses exaggerated storage conditions (stress testing) to rapidly identify potential degradation pathways and assess the intrinsic stability of the compound.[1][2] This is a self-validating system; if no degradation is observed under these harsh conditions, the compound is highly likely to be stable under normal experimental conditions.
Materials:
-
This compound
-
HPLC-grade Methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector (see Protocol 2)
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber HPLC vial.
-
Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH. Keep at room temperature.
-
Oxidation: 1 mL stock + 1 mL 3% H₂O₂. Keep at room temperature.
-
Control: 1 mL stock + 1 mL 50:50 Methanol:Water. Keep at room temperature.
-
-
Time Points: Analyze samples at T=0, 2, 4, 8, and 24 hours.
-
Sample Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base/acid.
-
Data Evaluation: Inject onto the HPLC system. Calculate the percentage of the parent compound remaining and observe the formation of any new peaks, noting their retention times and peak areas.
Protocol 2: Optimized HPLC-UV Method for Quantification
Principle: This reverse-phase HPLC method is designed to provide sharp, symmetrical peaks and reproducible retention times by controlling the mobile phase pH and using a high-quality, end-capped column.[6][7]
Instrumentation & Materials:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column). Ensure it is a modern, fully end-capped column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40°C
-
Detection Wavelength: Monitor at the compound's absorbance maximum (determine via UV scan, likely ~254 nm and ~290 nm).
-
Injection Volume: 5 µL
Chromatographic Conditions (Gradient):
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 5 | 95 |
| 10.0 | 0.4 | 5 | 95 |
| 10.1 | 0.4 | 95 | 5 |
| 12.0 | 0.4 | 95 | 5 |
System Suitability (Self-Validation):
-
Tailing Factor: For a 10 µg/mL standard, the peak tailing factor should be between 0.9 and 1.5.
-
Reproducibility: Six replicate injections of the same standard should have a relative standard deviation (RSD) of <2% for both retention time and peak area.
References
-
ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)...Link
-
ResearchGate. (n.d.). Biosynthesis of oxindole alkaloids: Recent advances and challenges.Link
-
MDPI. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor.Link
-
BenchChem. (n.d.). Stability of 7-Hydroxy-4-methyl-2(1H)-quinolone under different storage conditions.Link
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.Link
-
RSC Publishing. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives.Link
-
ResearchGate. (n.d.). Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate...Link
-
ScienceDirect. (2022). Oxindole and its derivatives: A review on recent progress in biological activities.Link
-
Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles.Link
-
DUNE: DigitalUNE. (n.d.). Detection of 5-Fluoro-2-Oxindole and Products by HPLC after Reaction with Human Liver Enzymes.Link
-
Taylor & Francis Online. (n.d.). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation.Link
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.Link
-
ResearchGate. (n.d.). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.Link
-
Google Patents. (n.d.). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.Link
-
NIH. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes.Link
-
BenchChem. (n.d.). Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate.Link
-
ACS Publications. (n.d.). Mass spectrometry of simple indoles.Link
-
BLD Pharm. (n.d.). 7-Hydroxy-2-methyl-1H-indole-5-carboxylic acid.Link
-
BenchChem. (n.d.). An In-Depth Technical Guide to the Solubility of 7-Hydroxy-4-methyl-2(1H)-quinolone.Link
-
PMC - PubMed Central. (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Structure Confirmation of 7-Methyl-5-hydroxy-2-oxindole
Introduction: The Imperative of Unambiguous Structure Confirmation
In the landscape of drug discovery and materials science, the oxindole scaffold is a privileged structure, forming the core of numerous bioactive compounds and natural products.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[1][3] 7-Methyl-5-hydroxy-2-oxindole is one such derivative, presenting a specific substitution pattern that dictates its physicochemical properties and biological activity.
The confirmation of its structure is not a trivial step; it is the bedrock upon which all subsequent research—from biological screening to mechanistic studies—is built. An error in structural assignment, such as misidentifying an isomer like 4-Methyl-5-hydroxy-2-oxindole, can invalidate entire research programs. Therefore, a multi-faceted spectroscopic approach is not just recommended, it is essential for providing the rigorous, self-validating proof required by the scientific community.
The Analytical Strategy: An Integrated, Multi-Spectroscopic Workflow
No single analytical technique can provide absolute structural proof. Instead, we rely on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and only when all pieces fit together can the structure be confirmed with high confidence. The workflow below illustrates this integrated approach.
Caption: Integrated workflow for the structure confirmation of this compound.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Mass spectrometry serves as our initial and most crucial checkpoint. It provides the molecular weight of the analyte, allowing for the determination of its elemental composition. This is the first test any proposed structure must pass. For this compound (C₉H₉NO₂), high-resolution mass spectrometry (HRMS) is preferred as it can distinguish the exact mass from other combinations of atoms that might have the same nominal mass.
Expected Data: The molecular formula C₉H₉NO₂ gives a monoisotopic mass of 163.0633 g/mol .
-
Expected Ion Peak (HRMS, ESI+): [M+H]⁺ = 164.0706 m/z
-
Expected Ion Peak (HRMS, ESI-): [M-H]⁻ = 162.0561 m/z
Comparative Analysis: The power of MS lies in confirming the molecular formula. While isomers like 4-methyl-5-hydroxy-2-oxindole would have the identical mass, MS effectively rules out compounds with different formulas, such as the non-hydroxylated 7-methyl-2-oxindole (C₉H₉NO, MW: 147.0684) or the non-methylated 5-hydroxyoxindole (C₈H₇NO₂, MW: 149.0477).[4] The characteristic mass spectrum of the oxindole core often involves fragmentation patterns that can provide further structural clues.[1][5]
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile. Dilute this solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Instrumentation: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.
-
Source Parameters: Set capillary voltage to ~3.5 kV, capillary temperature to ~275°C, and sheath gas flow to ~10 arbitrary units.
-
Analyzer Parameters: Acquire data in the m/z range of 100-500 with a resolution setting of >70,000.
-
-
Data Analysis: Identify the [M+H]⁺ ion peak and compare its measured exact mass to the theoretical mass. The mass error should be less than 5 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying the presence of specific functional groups. For this compound, we are looking for the characteristic vibrational stretches of the hydroxyl (-OH), lactam N-H, and lactam carbonyl (C=O) groups. The position of these peaks provides strong evidence for the core structure.
Comparative Data for Functional Group Identification
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference: Oxindole[6] | Reference: 5-Hydroxyindole derivative[7] |
| O–H stretch (hydroxyl) | ~3300-3400 (broad) | N/A | ~3342 (sharp, H-bonded) |
| N–H stretch (lactam) | ~3150-3250 (broad) | ~3406 | ~3520 (free N-H) |
| C=O stretch (amide I) | ~1680-1700 | ~1700 | N/A |
| C=C stretch (aromatic) | ~1610, ~1470 | ~1616, 1456 | ~1500-1600 |
Trustworthiness: The key confirmatory signals are the simultaneous presence of a broad O-H stretch, a distinct N-H stretch, and a strong C=O absorption below 1700 cm⁻¹. The carbonyl stretch is particularly diagnostic; its position indicates it is part of a five-membered lactam ring. Comparing this to a simple indole, which lacks the C=O peak, or a phenol, which lacks the N-H and C=O peaks, immediately validates the presence of the hydroxyoxindole core.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (~1-2 mg) of the dry, purified solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.
-
Parameters: Typically scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically presented in transmittance or absorbance mode. Identify and label the key vibrational bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: While MS confirms the formula and IR confirms functional groups, NMR spectroscopy maps the precise connectivity of the atoms. ¹H and ¹³C NMR are the most powerful tools for distinguishing between isomers. The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, provide a unique fingerprint of the molecule. For this analysis, DMSO-d₆ is a suitable solvent due to its ability to dissolve polar compounds and avoid exchange of the labile -OH and -NH protons.[8]
¹H NMR Spectral Analysis
The key to confirming the 5- and 7- substitution pattern lies in the aromatic region. In a 1,2,4,6-tetrasubstituted benzene ring, we expect to see two aromatic protons that are meta to each other, appearing as singlets or narrow doublets.
Predicted and Comparative ¹H NMR Data (in DMSO-d₆, ~500 MHz)
| Proton Assignment | Predicted δ (ppm) for this compound | Multiplicity | Rationale & Comparison |
| NH | ~10.2 | Broad Singlet | Typical for a lactam NH in DMSO. |
| OH | ~9.0 | Broad Singlet | Phenolic proton, position can vary. |
| H-4 | ~6.65 | Singlet (or narrow d) | Ortho to -OH (shielding), meta to C=O. Appears as a singlet due to no adjacent protons. This is a key confirmatory signal. |
| H-6 | ~6.55 | Singlet (or narrow d) | Ortho to -OH and -CH₃ (shielding). Appears as a singlet. This signal, along with H-4, confirms the substitution pattern. |
| **H-3 (CH₂) ** | ~3.40 | Singlet | Methylene protons adjacent to the carbonyl group. |
| CH₃ | ~2.10 | Singlet | Methyl group attached to the aromatic ring. |
Authoritative Grounding & Comparison:
-
Alternative 1 (5-hydroxy-2-oxindole): This compound would show a more complex aromatic region, likely an ABX system, not two singlets.
-
Alternative 2 (7-methyl-2-oxindole): This would show three coupled aromatic protons, typically a triplet and two doublets.
-
Alternative 3 (4-methyl-5-hydroxy-2-oxindole): This isomer would also show two aromatic protons, but they would be ortho to each other, resulting in two doublets with a coupling constant (J) of ~8-9 Hz, a stark contrast to the expected singlets for our target molecule.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyoxindole | C8H7NO2 | CID 76955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Oxindole Derivatives in Oncology Research: Profiling 7-Methyl-5-hydroxy-2-oxindole Against Established Kinase Inhibitors
In the landscape of modern oncology, the quest for targeted and effective therapeutics is paramount. The oxindole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several successful kinase inhibitors.[1][2][3] This guide provides a comprehensive comparison of key oxindole derivatives that have shaped cancer research, alongside an analytical perspective on the potential of a lesser-known derivative, 7-Methyl-5-hydroxy-2-oxindole. We will delve into the mechanistic nuances, comparative efficacy, and the experimental methodologies crucial for their evaluation, aimed at providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.
The Oxindole Core: A Versatile Scaffold for Kinase Inhibition
The 2-oxindole nucleus, a bicyclic aromatic heterocyclic organic compound, has proven to be a fertile ground for the development of potent anticancer agents.[1][4] Its rigid structure provides a stable platform for the strategic placement of various functional groups, enabling precise interactions with the ATP-binding pockets of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis.[2] By targeting these aberrant signaling pathways, oxindole-based inhibitors have carved a significant niche in the armamentarium against cancer.[4]
This guide will focus on a comparative analysis of three seminal oxindole derivatives: Sunitinib, SU6656, and Gefitinib, each with distinct kinase inhibition profiles and clinical relevance. We will then extrapolate from their structure-activity relationships (SAR) to postulate the potential role of this compound in cancer research.
A Tale of Three Inhibitors: Sunitinib, SU6656, and Gefitinib
Sunitinib, SU6656, and Gefitinib, while all sharing the oxindole core, have been developed to target different families of kinases, underscoring the remarkable versatility of this scaffold.
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib has made a significant clinical impact in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[5] Its broad-spectrum activity is attributed to its potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of tumor angiogenesis and proliferation.[5][6]
-
SU6656: A selective inhibitor of the Src family of non-receptor tyrosine kinases.[7] While not a clinical drug, SU6656 has been an invaluable research tool for dissecting the role of Src kinases in various cellular processes, including cell growth, migration, and oncogenesis.[7]
-
Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8] Gefitinib's development marked a significant step forward in personalized medicine, demonstrating remarkable efficacy in non-small cell lung cancer (NSCLC) patients harboring activating mutations in the EGFR gene.[8]
The distinct substitution patterns on the oxindole ring are directly responsible for their differing target specificities and biological activities. Understanding these SARs is crucial for the rational design of novel oxindole-based inhibitors.[9]
Comparative Efficacy: A Quantitative Look at Kinase Inhibition
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the reported IC50 values for Sunitinib, SU6656, and Gefitinib against their primary kinase targets and in various cancer cell lines.
Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)
| Kinase Target | Sunitinib | SU6656 | Gefitinib |
| VEGFR2 | 2-80[2][10] | >10,000 | - |
| PDGFRβ | 2[2] | >10,000 | - |
| c-Kit | Potent Inhibitor | - | - |
| FLT3 | 30-50[11] | - | - |
| Src | - | 280[12][13] | - |
| Yes | - | 20[12][13] | - |
| Lyn | - | 130[12][13] | - |
| Fyn | - | 170[12][13] | - |
| EGFR | >10,000[10] | - | 26-57[14] |
Note: IC50 values can vary depending on the assay conditions. The values presented are a representative range from the cited literature.
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Cell Line (Cancer Type) | Sunitinib | SU6656 | Gefitinib |
| Caki-1 (Renal) | ~10 µM[15] | - | - |
| MV4;11 (Leukemia) | 8 nM[11] | - | - |
| NIH-3T3 (Fibroblasts) | 39 nM (PDGF-stimulated)[11] | 0.3-0.4 µM (PDGF-stimulated)[16] | - |
| HCC827 (NSCLC, EGFR mutant) | - | - | 13.06 nM[17] |
| PC9 (NSCLC, EGFR mutant) | - | - | 77.26 nM[17] |
| H3255 (NSCLC, EGFR mutant) | - | - | 0.003 µM[18] |
Mechanistic Insights: Dissecting the Signaling Pathways
The anticancer effects of these oxindole derivatives stem from their ability to block critical signaling cascades downstream of their target kinases.
Sunitinib: A Dual Blockade of Angiogenesis and Proliferation
Sunitinib's primary mechanism involves the inhibition of VEGFR and PDGFR signaling. This dual action not only curtails tumor angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis, but also directly inhibits the proliferation of tumor cells that are dependent on these pathways.[5][19] Downstream effectors of these receptors include the PI3K/Akt and MAPK/ERK pathways, both central regulators of cell survival and proliferation.[20]
Figure 1: Sunitinib's inhibition of VEGFR and PDGFR signaling pathways.
SU6656: Unraveling the Role of Src Family Kinases
SU6656's selectivity for Src family kinases has been instrumental in elucidating their downstream signaling. Src kinases are involved in a multitude of cellular processes, and their inhibition by SU6656 has been shown to block PDGF-stimulated DNA synthesis and c-Myc induction.[16] This compound has helped to confirm that Src kinases are crucial mediators in growth factor signaling pathways.[16]
Figure 2: SU6656's selective inhibition of Src family kinases.
Gefitinib: Targeting the Engine of EGFR-Mutant Cancers
Gefitinib's efficacy is tightly linked to its inhibition of the EGFR tyrosine kinase. In cancer cells with activating EGFR mutations, this receptor is constitutively active, leading to persistent downstream signaling through the PI3K/Akt and MAPK/ERK pathways.[8] Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, blocking its autophosphorylation and shutting down these pro-survival and proliferative signals.[8]
Figure 3: Gefitinib's inhibition of the EGFR signaling pathway.
The Enigma of this compound: A Forward Look
While extensive data exists for Sunitinib, SU6656, and Gefitinib, this compound remains a largely unexplored entity in the context of cancer research. A thorough search of the scientific literature did not yield specific studies on its anticancer activity or mechanism of action. However, we can infer its potential based on the established structure-activity relationships of other oxindole derivatives.
The core 2-oxindole structure is present, providing the fundamental scaffold for kinase inhibition. The substitutions at the 5 and 7 positions of the indole ring are of particular interest. The 5-hydroxy group could potentially form hydrogen bonds within the ATP-binding pocket of various kinases, a common feature of kinase inhibitors. The 7-methyl group, while less common in the established inhibitors discussed, could influence the compound's steric and electronic properties, potentially conferring selectivity for specific kinases.
Given the structural similarities to other kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against kinases implicated in cancer, such as VEGFRs, PDGFRs, or Src family kinases. However, without empirical data, this remains speculative. The lack of a bulky side chain at the 3-position, a common feature in many potent oxindole kinase inhibitors, might suggest a different or weaker binding mode compared to compounds like Sunitinib.
Experimental Protocols for Evaluating Oxindole Derivatives
To ascertain the anticancer potential of novel oxindole derivatives like this compound, a systematic experimental approach is essential. The following protocols provide a foundational framework for such investigations.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the oxindole derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 4: Experimental workflow for the MTT cell viability assay.
In Vivo Tumor Xenograft Model
To evaluate the in vivo efficacy of an oxindole derivative, a tumor xenograft model using immunodeficient mice is a standard approach.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the oxindole derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor growth, body weight, and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Conclusion and Future Directions
The oxindole scaffold has unequivocally demonstrated its value in the development of targeted cancer therapies. The well-characterized derivatives Sunitinib, SU6656, and Gefitinib highlight the remarkable chemical tractability of this core structure, allowing for the fine-tuning of kinase selectivity and the generation of compounds with distinct therapeutic applications.
While this compound remains an uncharted territory in cancer research, its structural features suggest the potential for kinase inhibitory activity. The experimental framework outlined in this guide provides a clear path for its systematic evaluation. Future studies should focus on synthesizing and screening this compound against a panel of cancer cell lines and kinases to determine its bioactivity. Should it exhibit promising in vitro efficacy, further investigation into its mechanism of action and in vivo antitumor effects would be warranted. The exploration of such novel derivatives is essential for expanding the arsenal of oxindole-based therapeutics and for the continued advancement of targeted cancer therapy.
References
-
Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines. Analytica Chimica Acta. [Link]
-
Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies. PubMed. [Link]
-
Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. [Link]
-
New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. PubMed. [Link]
-
Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. PubMed. [Link]
-
Oxindole and its derivatives: A review on recent progress in biological activities. ScienceDirect. [Link]
-
Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. PubMed. [Link]
-
Designing Novel Potent Oxindole Derivatives as VEGFR2 Inhibitors for Cancer Therapy: Computational Insights from Molecular Docking, Drug-likeness, DFT, and Structural Dynamics Studies. ResearchGate. [Link]
-
New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Molecular Cancer Therapeutics. [Link]
-
New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors. PubMed. [Link]
-
Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI. [Link]
-
Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Publishing. [Link]
-
Major pathways inhibited by sorafenib and sunitinib. ResearchGate. [Link]
-
Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines. PubMed. [Link]
-
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. [Link]
-
Synthesis, In Vitro and In Silico Investigation of the Anticancer Potential of Oxindole–Chalcone Derivatives. ResearchGate. [Link]
-
Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives. PubMed. [Link]
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]
-
Synthesizing Derivatives of 7-Hydroxy-4-{[(5-Methyl-1h- enzimidazol-2-Yl) Sulfanyl] Methyl}-2h-Chromen-2-One and Evaluating Their Potential Anti-Cancer Properties. Journal of Chemical Health Risks. [Link]
-
IC 50 values for sunitinib in Caki-1 and Caki-1/SN cells. ResearchGate. [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. [Link]
-
Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. ResearchGate. [Link]
-
IC50 values for each drug were calculated by performing dose response experiments with ku-0063794 and gefitinib. Public Library of Science. [Link]
-
(PDF) Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. ResearchGate. [Link]
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [Link]
-
2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PubMed Central. [Link]
-
SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling. Molecular and Cellular Biology. [Link]
-
Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. [Link]
-
Research Article In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. Semantic Scholar. [Link]
-
Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers. [Link]
-
The Anthraquinone Derivative C2 Enhances Oxaliplatin-Induced Cell Death and Triggers Autophagy via the PI3K/AKT/mTOR Pathway. MDPI. [Link]
-
3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.mpu.edu.mo [research.mpu.edu.mo]
A Guide to the Cross-Validation of Experimental Data for 7-Methyl-5-hydroxy-2-oxindole
In the landscape of drug discovery and chemical biology, the integrity of experimental data is paramount. For novel compounds like 7-Methyl-5-hydroxy-2-oxindole, a derivative of the pharmacologically significant oxindole scaffold, rigorous validation of its structural and physicochemical properties is the bedrock upon which all subsequent research is built.[1] This guide provides an in-depth, experience-driven framework for the cross-validation of experimental data for this compound. We will explore not just the "how" but the "why" behind the chosen analytical methodologies, comparing the expected data for our target compound with established data from related analogs to ensure a self-validating analytical system.
The Oxindole Scaffold: A Privileged Structure
The oxindole core is a bicyclic structure found in numerous natural alkaloids and has been leveraged as a scaffold for designing therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitutions on the oxindole ring, such as the 7-methyl and 5-hydroxy groups in our target compound, can significantly modulate its biological function and pharmacokinetic profile. This makes precise and accurate characterization an indispensable step.
Part 1: Synthesis and Purification: The Foundation of Quality Data
A proposed workflow for synthesis and validation is outlined below:
Caption: Workflow for Synthesis and Cross-Validation.
Experimental Protocol: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (2-3 times the weight of the crude product) by dissolving it in a minimal amount of a polar solvent (e.g., methanol) and then adding the silica. Evaporate the solvent completely to get a dry, free-flowing powder. This dry-loading technique prevents band broadening and improves separation.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent system (e.g., a gradient of ethyl acetate in hexanes). A well-packed column is crucial for optimal resolution.
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution, starting with a lower polarity solvent mixture and gradually increasing the polarity to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Part 2: Spectroscopic Cross-Validation: A Multi-faceted Approach
No single analytical technique is sufficient to confirm the structure and purity of a novel compound. True confidence comes from the convergence of data from multiple, orthogonal methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Predicted NMR Data for this compound:
| Data Type | Predicted Chemical Shift (ppm) | Description & Rationale |
| ¹H NMR | ~10.0 (s, 1H) | N-H Proton: Broad singlet, typical for lactam N-H. |
| ~9.0 (s, 1H) | O-H Proton: Singlet for the phenolic hydroxyl group. | |
| ~6.7 (s, 1H) | Aromatic C4-H: Singlet, deshielded by the adjacent carbonyl and influenced by the hydroxyl group. | |
| ~6.6 (s, 1H) | Aromatic C6-H: Singlet, shielded by the hydroxyl group and adjacent to the methyl group. | |
| ~3.4 (s, 2H) | C3-CH₂: Singlet for the methylene protons at the 3-position. | |
| ~2.2 (s, 3H) | C7-CH₃: Singlet for the methyl group attached to the aromatic ring. | |
| ¹³C NMR | ~178 | C2 (C=O): Carbonyl carbon of the lactam. |
| ~150 | C5 (C-OH): Aromatic carbon attached to the hydroxyl group. | |
| ~140 | C7a: Aromatic quaternary carbon at the ring junction. | |
| ~130 | C3a: Aromatic quaternary carbon at the ring junction. | |
| ~120 | C7 (C-CH₃): Aromatic carbon attached to the methyl group. | |
| ~115 | C6: Aromatic CH. | |
| ~110 | C4: Aromatic CH. | |
| ~36 | C3 (CH₂): Methylene carbon. | |
| ~16 | C7-CH₃: Methyl carbon. |
Disclaimer: This is a predicted dataset based on known values for similar oxindole structures.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a fundamental validation of its identity.
-
Expected Molecular Weight: 177.19 g/mol
-
High-Resolution MS (HRMS): This technique provides the exact mass, allowing for the determination of the elemental formula. For C₉H₉NO₂, the expected exact mass for the [M+H]⁺ ion would be approximately 178.0706. A measured value within a few parts per million (ppm) of this provides strong evidence for the proposed formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3200 | O-H and N-H | Stretching (often broad) |
| ~1680 | C=O (Lactam) | Stretching |
| 1620-1450 | C=C | Aromatic Ring Stretching |
| ~2950 | C-H | Aromatic and Aliphatic Stretching |
Part 3: Comparative Analysis with Alternative Oxindoles
To place our data in context, we compare it with experimentally verified data for two alternative oxindole derivatives. This comparative approach is a powerful cross-validation tool.
Alternative 1: (Z)-3-Benzylidene-5-fluoroindolin-2-one This compound introduces a fluorine atom at the 5-position and a benzylidene group at the 3-position.[5]
Alternative 2: 3-Isobutyl-7-methyloxindole This analog shares the 7-methyl substitution with our target compound but has an isobutyl group at the 3-position and lacks the 5-hydroxy group.[6]
Sources
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthesis of 7-Methyl-5-hydroxy-2-oxindole
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Specifically, 7-Methyl-5-hydroxy-2-oxindole is a crucial intermediate in the development of targeted therapeutics, valued for its specific substitution pattern that allows for the elaboration into more complex, biologically active molecules. Its structure combines a phenolic hydroxyl group and a methyl group on the benzene ring, offering distinct points for further chemical modification.
This guide provides an in-depth comparative analysis of two primary synthetic methodologies for obtaining this compound. We will explore a direct approach via intramolecular Friedel-Crafts cyclization and an alternative strategy involving the demethylation of a methoxy-protected precursor. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical logic to empower effective decision-making in the laboratory.
Method 1: Direct Synthesis via Intramolecular Friedel-Crafts Cyclization
This is a classical and direct two-step approach that begins with a commercially available starting material, 4-amino-3-methylphenol. The core of this strategy lies in the formation of an N-acylated intermediate, which is then cyclized under Lewis acid catalysis to form the desired oxindole ring system.
Logical Workflow: Method 1
Caption: Workflow for the Friedel-Crafts approach.
Step 1: Chloroacetylation of 4-Amino-3-methylphenol
Causality and Experimental Choices: The synthesis begins with the acylation of the amino group of 4-amino-3-methylphenol. Chloroacetyl chloride is the acylating agent of choice because the resulting α-chloro amide is the perfect electrophilic precursor for the subsequent cyclization. The reaction is typically performed in a buffered acidic medium, such as acetic acid with sodium acetate, to modulate the nucleophilicity of the aniline nitrogen and prevent side reactions, such as O-acylation of the phenol.[4]
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add 4-amino-3-methylphenol (1.0 eq.).
-
Add a solution of saturated sodium acetate in glacial acetic acid.
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water to remove acetic acid and salts, and dry under vacuum.
-
The crude product, N-(4-hydroxy-2-methylphenyl)-2-chloroacetamide, can be purified by recrystallization from an ethanol/water mixture. A similar procedure for p-aminophenol provides the analogous product in good yield.[4]
Step 2: Intramolecular Friedel-Crafts Cyclization
Causality and Experimental Choices: This is the key ring-forming step. A strong Lewis acid, typically Aluminum chloride (AlCl₃), is used to coordinate with the chlorine atom of the chloroacetamide, generating a highly electrophilic acylium ion intermediate (or a polarized complex).[5] This electrophile then attacks the electron-rich aromatic ring. The cyclization occurs ortho to the activating hydroxyl group, which directs the substitution. The methyl group at the C3 position of the starting phenol sterically hinders the C2 position, ensuring regioselective cyclization to form the 7-methyl substituted oxindole. Carbon disulfide (CS₂) is a traditional, inert solvent for this reaction, though other solvents like nitrobenzene or dichloroethane can be used.
Experimental Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 3.0 eq.) in carbon disulfide (CS₂).
-
Add the N-(4-hydroxy-2-methylphenyl)-2-chloroacetamide (1.0 eq.) portion-wise to the suspension, controlling any initial exotherm with an ice bath.
-
Once the addition is complete, heat the mixture to reflux (approx. 46 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice containing concentrated HCl to decompose the aluminum complex.
-
The product will precipitate from the aqueous layer. Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Dry the crude this compound under vacuum. Further purification can be achieved by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) or recrystallization.
Method 2: Synthesis via Demethylation of a Methoxy Intermediate
This alternative three-step strategy involves protecting the reactive hydroxyl group as a methyl ether. This can simplify purification and sometimes improve yields in the preceding steps by preventing side reactions associated with the free phenol. The final step is a deprotection to reveal the target molecule. This route often starts from 4-methoxy-2-methylaniline.
Logical Workflow: Method 2
Caption: Workflow for the Methoxy-Intermediate Demethylation approach.
Step 1: Chloroacetylation of 4-Methoxy-2-methylaniline
Causality and Experimental Choices: Similar to Method 1, this is a standard N-acylation. Since there is no free hydroxyl group, a simple inorganic base like potassium carbonate in an aprotic solvent like dichloromethane (DCM) or ethyl acetate is sufficient to scavenge the HCl byproduct.[6] This method is often cleaner and easier to work up than using an acetic acid solvent system.
Experimental Protocol:
-
Dissolve 4-methoxy-2-methylaniline (1.0 eq.) and potassium carbonate (1.5 eq.) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Upon completion, filter off the potassium salts and wash the organic filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-N-(4-methoxy-2-methylphenyl)acetamide, which is often pure enough for the next step.
Step 2: Stolle Cyclization
Causality and Experimental Choices: This step is analogous to the Friedel-Crafts cyclization in Method 1 and is often referred to as a Stolle synthesis when applied to α-haloacetanilides.[7] The electron-donating methoxy group strongly activates the ortho position for electrophilic attack, facilitating the ring closure. Aluminum chloride is again the Lewis acid of choice. The reaction is often run neat or in a high-boiling inert solvent.
Experimental Protocol:
-
Carefully mix the crude chloroacetamide intermediate (1.0 eq.) with anhydrous aluminum chloride (3.0 eq.) in a flask equipped for heating.
-
Heat the mixture to 130-150 °C for 2-4 hours. The reaction is often solvent-free, proceeding in a melt.
-
Cool the reaction mass and then cautiously quench by adding it to a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 7-Methyl-5-methoxy-2-oxindole.
-
Purify by column chromatography.
Step 3: O-Demethylation
Causality and Experimental Choices: The final step is the cleavage of the aryl methyl ether to reveal the free phenol. This is a standard transformation in organic synthesis. Boron tribromide (BBr₃) is a highly effective and common reagent for this purpose, as it is a strong Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack by bromide. Alternatively, refluxing in strong protic acids like 48% HBr in acetic acid can also achieve demethylation, although this method can sometimes lead to side products.[8]
Experimental Protocol (using BBr₃):
-
Dissolve the 7-Methyl-5-methoxy-2-oxindole (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a 1M solution of BBr₃ in DCM (1.2-1.5 eq.) dropwise.
-
After addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Cool the reaction back down in an ice bath and quench carefully by the slow addition of methanol, followed by water.
-
Extract the product into ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography.
Comparative Analysis
| Parameter | Method 1: Intramolecular Friedel-Crafts | Method 2: Methoxy-Intermediate Demethylation |
| Number of Steps | 2 | 3 |
| Starting Material | 4-Amino-3-methylphenol | 4-Methoxy-2-methylaniline |
| Key Reagents | ClCH₂COCl, AlCl₃ | ClCH₂COCl, AlCl₃, BBr₃ (or HBr) |
| Estimated Overall Yield | 40-60% | 50-70% |
| Atom Economy | Moderate | Lower (due to protecting group) |
| Advantages | - More direct, fewer steps. - Avoids protecting group chemistry. | - May give higher overall yield. - Intermediates may be cleaner. - Avoids potential side reactions of the free phenol in the cyclization step. |
| Disadvantages | - Free phenol may coordinate with AlCl₃, requiring more reagent. - Potential for lower yields due to side reactions. | - Longer synthetic route. - Uses hazardous and expensive demethylating agents like BBr₃. - Adds protection/deprotection steps. |
Conclusion and Recommendation
Both methods presented are viable and robust pathways for the synthesis of this compound.
-
Method 1 (Friedel-Crafts) is the more direct and atom-economical choice. It is ideal for rapid synthesis and when minimizing the number of synthetic steps is a priority. However, it may require more careful optimization of the cyclization step to manage potential side reactions involving the unprotected hydroxyl group.
-
Method 2 (Demethylation) , while longer, offers greater control. By protecting the hydroxyl group, the acylation and cyclization steps are often cleaner and may proceed in higher yield. This route is recommended when maximizing the overall yield is the primary goal and the additional steps and reagents are justifiable for the scale of the synthesis.
The ultimate choice of method will depend on the specific project goals, available resources, and the scale of the synthesis. For initial exploratory work, the directness of Method 1 is appealing. For larger-scale production where yield and purity are paramount, the robustness of Method 2 may be preferable.
References
-
Loyola University Chicago. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved January 19, 2026, from [Link]
-
Verma, R., et al. (2023). Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. RSC Advances. Retrieved January 19, 2026, from [Link]
- Mátyus, P., et al. (2006). Unexpected 7-Methylation of Oxindoles. Heterocycles, 68(3), 537.
- Google Patents. (n.d.). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
-
Wang, B., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved January 19, 2026, from [Link]
- Nishimura, T., et al. (2019). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes.
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Retrieved January 19, 2026, from [Link]
-
Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Retrieved January 19, 2026, from [Link]
-
Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development. Retrieved January 19, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "intramolecular Friedel–Crafts cyclization". Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-acetylphenyl)-2-chloroacetamide. Retrieved January 19, 2026, from [Link]
-
Juniper Publishers. (2018). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. Retrieved January 19, 2026, from [Link]
-
Singh, G., et al. (2023). Efficient Synthesis of 8-Membered Fused Indoles via Intramolecular Friedel-Crafts Reaction of N-(2,2-Dimethoxyethyl)sulfonamides. Chemical & Pharmaceutical Bulletin. Retrieved January 19, 2026, from [Link]
-
DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Stollé indole synthesis. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[9]annulen-7-ols. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (1953). Indoles derived from aromatic amines and 2-hydroxy-ketones. The synthesis of 7-acetyl-2 : 3 : 4′ : 5′-tetraphenylpyrrolo(2′ : 3′-4 : 5)-indole. Retrieved January 19, 2026, from [Link]
-
SciSpace. (1976). Oxidative demethylation of 4,7-dimethoxyindoles. synthesis of 4,7-indoloquinones from 4,7-dimethoxyindoles. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Total Synthesis of 7′-Desmethylkealiiquinone, 4′-Desmethoxykealiiquinone, and 2-Deoxykealiiquinone. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 8-Membered Fused Indoles via Intramolecular Friedel-Crafts Reaction of N-(2,2-Dimethoxyethyl)sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. nmc.gov.in [nmc.gov.in]
- 8. Total Synthesis of 7′-Desmethylkealiiquinone, 4′-Desmethoxykealiiquinone, and 2-Deoxykealiiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
assessing the novelty of 7-Methyl-5-hydroxy-2-oxindole's mechanism of action
An In-Depth Guide to Assessing the Novelty of a Drug's Mechanism of Action: A Case Study on 7-Methyl-5-hydroxy-2-oxindole
For drug development professionals, establishing the novelty of a compound's mechanism of action (MoA) is a critical step that can define its therapeutic potential and intellectual property value. It is a journey from an observed biological effect to a deep molecular understanding. This guide provides a comprehensive framework for this process, using the novel compound this compound as a practical case study. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to MoA elucidation.
The Oxindole Scaffold: A Privileged Structure in Drug Discovery
The oxindole core is a well-established pharmacophore found in numerous natural products and FDA-approved drugs.[1][2] Its derivatives exhibit a wide array of biological activities, largely by interacting with various protein kinases.[1][2] Understanding this existing landscape is the first step in assessing the novelty of a new derivative.
Many established oxindole-based drugs, such as Sunitinib and Nintedanib, function as multi-targeted tyrosine kinase inhibitors, impacting pathways crucial for angiogenesis and cell proliferation.[1] Other research has identified oxindole derivatives as potent inhibitors of specific kinases like Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in neurodegenerative diseases like Alzheimer's.[3][4][5] The common thread is the interaction with ATP-binding sites on kinases.
Table 1: Comparison of Known Mechanisms for Publicly Recognized Oxindole Derivatives
| Compound/Class | Primary Target(s) | Core Mechanism of Action | Therapeutic Area |
| Sunitinib | Receptor Tyrosine Kinases (VEGFR, PDGFR) | Inhibition of ATP binding, blocking downstream signaling for angiogenesis and cell growth.[1] | Oncology |
| Nintedanib | Receptor Tyrosine Kinases (VEGFR, FGFR, PDGFR) | Inhibition of kinase activity, leading to anti-fibrotic and anti-angiogenic effects.[1] | Idiopathic Pulmonary Fibrosis |
| GSK-3β Inhibitors | Glycogen Synthase Kinase 3β | Competitive inhibition at the ATP-binding site, modulating pathways in neuronal function.[3][4] | Neurodegenerative Disease (Research) |
| Neuroprotective Hybrids | Multiple (e.g., Iron Chelation, ARE activation) | Multifactorial approach combining antioxidant and anti-stress activities.[6] | Neurodegenerative Disease (Research) |
A truly novel MoA for this compound would therefore involve an interaction with a previously unassociated target, a different mode of interaction with a known target (e.g., allosteric inhibition versus ATP-competitive), or the modulation of an entirely distinct cellular pathway.
A Strategic Workflow for Unveiling Novelty
To systematically assess the MoA of a new chemical entity, we employ a multi-phase strategy that begins with an unbiased observation of its effects and progressively narrows down to the precise molecular interaction. This "phenotype-first" or "forward pharmacology" approach is particularly powerful for discovering first-in-class drugs with novel mechanisms because it does not rely on pre-existing hypotheses about a compound's target.[7][8][9]
Caption: A strategic workflow for MoA novelty assessment.
Phase 1: Phenotypic Screening - Observing the "What"
The initial goal is to understand what our compound does in a physiologically relevant system without preconceived bias.[10][11] Phenotypic screening identifies compounds based on a desired change in a cell's or organism's observable characteristics.[9]
Rationale for Experimental Choice:
We choose a high-content imaging screen because it provides rich, multi-parametric data on cellular morphology, protein localization, and organelle health.[12] This allows for the detection of complex and unexpected cellular phenotypes that would be missed by a simple viability assay. For this compound, given the neuroprotective history of some oxindoles[6], a screen using a human neuronal cell line (e.g., SH-SY5Y) subjected to an oxidative stressor (e.g., 6-hydroxydopamine) would be a logical starting point.
Protocol 1: High-Content Phenotypic Screen for Neuroprotection
-
Cell Plating: Seed SH-SY5Y neuroblastoma cells in 384-well, optically clear bottom plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Add this compound across a 10-point dose-response curve (e.g., 1 nM to 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., curcumin).[6]
-
Induce Stress: After 1 hour of compound pre-treatment, add a neurotoxic stressor (e.g., 100 µM 6-hydroxydopamine) to all wells except for the 'no-stress' control. Incubate for 24 hours.
-
Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain with a cocktail of fluorescent dyes:
-
Hoechst 33342: To label nuclei (for cell counting and nuclear morphology).
-
MitoTracker Red CMXRos: To assess mitochondrial membrane potential.
-
Phalloidin-iFluor 488: To stain F-actin and assess cell morphology and neurite outgrowth.
-
-
Imaging: Acquire images using a high-content imaging system, capturing at least four fields per well.
-
Data Analysis: Use image analysis software to quantify parameters such as cell count (viability), nuclear condensation (apoptosis), mitochondrial integrity, and neurite length. A "hit" is defined as a compound that significantly reverses the toxic phenotype at non-toxic concentrations.
Phase 2: Target Deconvolution - Identifying the "Who"
Once a robust phenotype is confirmed, the critical and often challenging next step is to identify the direct molecular target(s) of the compound.[13][14] This process is known as target deconvolution.[9][15]
Rationale for Experimental Choice:
Affinity chromatography coupled with mass spectrometry is a classic and powerful method for isolating binding partners from a complex cellular lysate.[15][16] This approach directly identifies proteins that physically interact with the compound, providing strong evidence for a direct target. It is chosen for its ability to capture binding events in a semi-native protein environment.
Protocol 2: Target Identification via Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm and a biotin tag, suitable for immobilization. It is crucial to first confirm this new analog retains the biological activity observed in the phenotypic screen.
-
Matrix Preparation: Couple the biotinylated probe to streptavidin-coated agarose beads. Create a control matrix with beads alone or beads coupled to a structurally similar but biologically inactive molecule.
-
Lysate Preparation: Grow a large batch of SH-SY5Y cells and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Pulldown: Incubate the cell lysate with the probe-coupled beads and the control beads for 2-4 hours at 4°C. For competition experiments, a parallel incubation can be performed where the lysate is pre-incubated with an excess of the original, non-biotinylated this compound.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Protein Identification: Run the eluate on an SDS-PAGE gel. Excise the entire protein lane, perform an in-gel tryptic digest, and identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the list of proteins identified from the probe-coupled beads against the control beads. True binding partners should be significantly enriched on the probe matrix and their binding should be competed away by the excess free compound.
Phase 3: Target Validation and MoA Elucidation - Understanding the "How"
Identifying a list of putative targets is not the end of the journey. The next phase involves validating the interaction and understanding its functional consequences.[14] Let's hypothesize our screen identified a novel kinase, "Kinase X," as a top candidate.
Rationale for Experimental Choice:
To validate Kinase X as a direct target, a cell-free in vitro kinase assay is the gold standard.[17][18] This biochemical assay directly measures the compound's ability to inhibit the kinase's enzymatic activity, proving a functional interaction independent of other cellular components.[19][20] Subsequently, a cell-based assay is required to confirm that this inhibition occurs in intact cells and affects the downstream signaling pathway.[21]
Protocol 3: In Vitro Kinase Inhibition Assay
-
Reagents: Obtain recombinant purified Kinase X and its specific peptide substrate.
-
Reaction Setup: In a 384-well plate, set up kinase reactions containing Kinase X, its substrate, and varying concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding an ATP solution (ideally at the Kₘ concentration for the kinase to ensure comparability of IC₅₀ values).[17] Incubate at 30°C for a specified time within the linear reaction range.
-
Detect Activity: Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). The light output is inversely proportional to kinase inhibition.[20]
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Protocol 4: Cell-Based Pathway Analysis (Western Blot)
-
Cell Treatment: Treat SH-SY5Y cells with increasing concentrations of this compound for 2 hours.
-
Pathway Stimulation: If the pathway is not basally active, stimulate the cells with an appropriate agonist to activate Kinase X.
-
Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase X (p-Substrate Y). Also, probe for total Substrate Y and a loading control (e.g., GAPDH).
-
Detection: Use a chemiluminescent secondary antibody and imaging system to detect the protein bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-Substrate Y to total Substrate Y confirms that the compound engages and inhibits Kinase X in a cellular context.
Synthesizing the Evidence for Novelty
The final step is to compare the complete dataset for this compound against the established mechanisms of other oxindoles.
Table 2: Hypothetical Data Comparison for MoA Novelty Assessment
| Parameter | Known Oxindole (e.g., GSK-3β Inhibitor) | This compound (Hypothetical Data) | Novelty Implication |
| Phenotype | Modulates tau phosphorylation in neuronal models. | Prevents mitochondrial collapse and neurite retraction under oxidative stress. | Different phenotypic endpoint suggests a distinct or broader MoA. |
| Direct Target | GSK-3β.[5] | Kinase X (a kinase not previously associated with oxindoles). | High Novelty: Identification of a new primary target for the scaffold. |
| Biochemical IC₅₀ | Potent, sub-micromolar IC₅₀ against GSK-3β. | Potent, sub-micromolar IC₅₀ against Kinase X; >50 µM against GSK-3β. | Confirms target specificity and divergence from known oxindole activities. |
| Cellular Pathway | Decreased phosphorylation of tau protein. | Decreased phosphorylation of Substrate Y; no effect on tau phosphorylation. | High Novelty: Modulation of a different signaling pathway. |
This comparative analysis, grounded in robust experimental data, forms the basis of the argument for a novel mechanism of action.
Caption: Comparing a known vs. a hypothetical novel signaling pathway.
By following this comprehensive, evidence-based workflow, researchers can rigorously assess and validate the novelty of a compound's mechanism of action, providing a solid foundation for further drug development and establishing its unique place in the therapeutic landscape.
References
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The resurgence of phenotypic screening in drug discovery and development.
- Moffat, J. G., Vincent, F., & Lee, J. A. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Journal of Medicinal Chemistry.
- Lee, J. A., & Vincent, F. (2017). The resurgence of phenotypic screening in drug discovery and development. SLAS DISCOVERY: Advancing Life Sciences R&D.
- Wikipedia. (n.d.). Phenotypic screening.
- Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
- Thermo Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- van der Zouwen, C., & Liskamp, R. M. (2013). Target deconvolution techniques in modern phenotypic profiling. Future Medicinal Chemistry.
- Gratz, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
- Wilkinson, I. V. L., Terstappen, G. C., & Russell, A. J. (2021). Combining experimental strategies for successful target deconvolution. Trends in Pharmacological Sciences.
- Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- BMG LABTECH. (2020). Kinase assays.
- Li, Z., et al. (2022).
- Pargellis, C., et al. (2002). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
- MilliporeSigma. (n.d.). Cell Signaling Multiplex Assays | MILLIPLEX® Assays.
- Reaction Biology. (2024).
- Nakagami, Y., et al. (2020). Novel Oxindole-Curcumin Hybrid Compound for Antioxidative Stress and Neuroprotection. Antioxidants.
- Schlich Ltd. (n.d.).
- D'Costa, V. M., et al. (2018).
- NBER. (n.d.).
- Drapała, D., & Raczynska, A. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. Biology.
- Drapała, D., & Raczynska, A. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach.
- Drapała, D., & Raczynska, A. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease-A Molecular Dynamics Approach. PubMed.
- Sekhar, K. V. G. C., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy.
- Reddie & Grose. (2013). Personalised medicine: a personal view on novelty in Europe.
- Larsson, H. R., & Kerr, W. J. (2023).
- Wood, J. L., et al. (2015). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.
- Sekhar, K. V. G. C., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. PubMed.
- UIBM. (n.d.). ESSENTIAL ASPECTS TO BE CONSIDERED WHEN ASSESSING NOVELTY AND INVENTIVE STEP.
- European Patent Office. (n.d.). 7.
- Al-Hussain, S. A., & El-Sayed, M. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
- Kumar, A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Organic & Biomolecular Chemistry.
- Huang, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry.
- Kumar, S., et al. (2011). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Indian Journal of Pharmaceutical Sciences.
- Al-Ostath, A. I., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules.
- Yamada, H., et al. (2001). Convenient synthesis of 7-hydroxyindole.
- Constantinou, C., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?.
- Huang, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors.
- Huang, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease-A Molecular Dynamics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Oxindole-Curcumin Hybrid Compound for Antioxidative Stress and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 10. technologynetworks.com [technologynetworks.com]
- 11. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. technologynetworks.com [technologynetworks.com]
- 16. pharmafocusasia.com [pharmafocusasia.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Validating the Therapeutic Potential of 7-Methyl-5-hydroxy-2-oxindole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the oxindole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide focuses on a specific subclass, the 7-methyl-5-hydroxy-2-oxindole analogs, and provides a framework for validating their therapeutic potential. Drawing upon established principles of medicinal chemistry and pharmacology, we will explore the synthesis, biological evaluation, and comparative analysis of these compounds, with a particular emphasis on their potential as anticancer and neuroprotective agents.
Introduction to the 2-Oxindole Scaffold: A Platform for Therapeutic Innovation
The 2-oxindole core, a bicyclic aromatic structure, is a versatile pharmacophore found in numerous natural products and synthetic molecules with significant therapeutic properties. Its rigid framework provides a solid foundation for the strategic placement of various functional groups, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. Modifications at the N1, C3, C5, and C7 positions of the oxindole ring have yielded compounds with a wide array of biological targets, including protein kinases, the p53-MDM2 protein-protein interaction, and cholinesterases.
This guide will delve into the validation of this compound analogs, a promising but less explored area within the broader oxindole family. By leveraging data from structurally related oxindole derivatives, we will establish a rationale for their potential efficacy and provide a roadmap for their preclinical evaluation.
Comparative Analysis: Benchmarking Against Established and Emerging Therapeutics
A critical step in validating a new class of therapeutic agents is to benchmark their performance against existing standards of care and other investigational compounds. This section provides a comparative overview of 2-oxindole analogs in the context of two major therapeutic areas: oncology and neurodegenerative diseases.
Anticancer Potential: Targeting the Guardians of the Genome and Beyond
The p53 tumor suppressor protein, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1] Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation.[1] Disrupting the p53-MDM2 interaction is a promising strategy for reactivating p53 and inducing apoptosis in cancer cells.[1] Spirooxindole derivatives, a class of compounds structurally related to our target analogs, have shown significant promise as p53-MDM2 inhibitors.
Table 1: Comparative in vitro Anticancer Activity of Oxindole Analogs and Standard Therapeutics
| Compound/Analog Class | Target(s) | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) |
| Spirooxindole-pyrrolidine Analog | p53-MDM2 | Breast (MCF-7), Prostate (LNCaP) | 0.2 - 5 | Nutlin-3a | 0.1 - 1 |
| 5-Fluoro-2-oxindole Derivative (Compound 3g) | VEGFR2 | Breast (T-47D), Lung (HOP-92) | GI > 70% | Sunitinib | - |
| Spiro oxindole Derivative (Compound 6) | Not specified | Breast (MCF-7, MDA-MB-231) | 3.55 - 4.40 | - | - |
| Oxindole derived imidazo[1,5-a]pyrazine (Compound 7l) | Not specified | Various (52 cell lines) | 1.54 - 13.0 | - | - |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are compiled from various sources and should be interpreted with consideration for differing experimental conditions.
The data in Table 1 highlights the potential of oxindole-based compounds to exhibit potent anticancer activity, in some cases comparable to or exceeding that of established therapeutics like Nutlin-3a.[1]
The following diagram illustrates the critical role of the p53-MDM2 interaction in cancer and the mechanism by which inhibitors can restore p53 function.
Caption: The p53-MDM2 signaling pathway and the proposed mechanism of action for this compound analogs.
Neuroprotective Potential: Combating the Degenerative Cascade
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Key pathological features include the aggregation of misfolded proteins and cholinergic dysfunction. Cholinesterase inhibitors, which prevent the breakdown of the neurotransmitter acetylcholine, are a cornerstone of current Alzheimer's therapy.
Table 2: Comparative in vitro Cholinesterase Inhibitory Activity of Indole Analogs and Standard Therapeutics
| Compound/Analog Class | Target(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indole-based hydrazide-hydrazone (Compound 12b) | Acetylcholinesterase (AChE) | 11.33 | Donepezil | 0.02 - 0.05 |
| 7-hydroxycoumarin derivative (Compound 4r) | Acetylcholinesterase (AChE) | 1.6 | Donepezil | 0.02 - 0.05 |
| Indole-based hydrazide-hydrazone (Compound 12a) | Butyrylcholinesterase (BChE) | 26.22 | Rivastigmine | 0.01 - 0.1 |
Note: IC50 values are compiled from various sources and should be interpreted with consideration for differing experimental conditions.
While the indole-based compounds in Table 2 show inhibitory activity, they are less potent than the current standards of care. However, the this compound scaffold offers opportunities for structural modifications that could enhance potency and selectivity.
The following diagram depicts the role of acetylcholinesterase in synaptic transmission and how its inhibition can ameliorate cholinergic deficits.
Caption: The cholinergic synapse and the inhibitory action of this compound analogs on acetylcholinesterase.
Experimental Protocols for Validation
To rigorously assess the therapeutic potential of this compound analogs, a series of well-defined in vitro and in vivo experiments are essential. This section provides detailed, step-by-step methodologies for key assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs and control compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Step-by-step workflow for the MTT cell viability assay.
In Vivo Antitumor Efficacy: Human Tumor Xenograft Model
To evaluate the in vivo efficacy of promising compounds, a human tumor xenograft model in immunocompromised mice is a standard preclinical approach.
Protocol:
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MCF-7 for breast cancer) under standard conditions.
-
Harvest the cells and resuspend them in a mixture of medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of female athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare the this compound analog formulation for administration (e.g., in a vehicle of 0.5% carboxymethylcellulose).
-
Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size or after a specified treatment duration), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Caption: Workflow for assessing in vivo antitumor efficacy using a xenograft model.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents for cancer and neurodegenerative diseases. The comparative data from related oxindole analogs suggest that these compounds have the potential to modulate key biological targets with high potency. The experimental protocols provided in this guide offer a robust framework for the systematic validation of their therapeutic potential.
Future research should focus on the synthesis of a diverse library of this compound analogs to establish clear structure-activity relationships. Further in-depth mechanistic studies will be crucial to elucidate their precise modes of action and to identify potential biomarkers for patient stratification. Ultimately, a comprehensive preclinical evaluation, encompassing both in vitro and in vivo models, will be necessary to advance the most promising candidates toward clinical development.
References
-
Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines. PubMed. [Link]
-
The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. [Link]
-
Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PubMed. [Link]
-
Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. PubMed. [Link]
-
Synthesis and anti-cholinesterase activity of new 7-hydroxycoumarin derivatives. PubMed. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. [Link]
-
Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization. NIH. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 7-Methyl-5-hydroxy-2-oxindole
Understanding the Compound and Potential Hazards
7-Methyl-5-hydroxy-2-oxindole belongs to the oxindole class of heterocyclic compounds. While some oxindole derivatives are classified as not hazardous, others may cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4] Some related compounds are also harmful if swallowed.[1][4] Given the incomplete toxicological data for this specific molecule, it is prudent to handle it with a degree of caution, assuming it may possess similar hazards.
Primary Exposure Routes:
-
Inhalation: Particularly if the compound is a fine powder that can become airborne.
-
Dermal Contact: Direct skin contact can lead to irritation.
-
Ocular Contact: The eyes are particularly sensitive to chemical exposure.[1][2][3]
-
Ingestion: Accidental ingestion can occur through poor hygiene practices.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | N95 respirator (if not in a fume hood) |
| Solution Preparation | Safety goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not generally required if in a fume hood |
| Running Reactions | Safety goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not generally required if in a fume hood |
| Work-up and Purification | Safety goggles with face shield | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not generally required if in a fume hood |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not generally required |
Step-by-Step Guide to PPE Usage
1. Donning PPE:
-
Lab Coat: Always wear a clean, long-sleeved lab coat.[6]
-
Respiratory Protection (if needed): If handling the solid outside of a fume hood, don a fit-tested N95 respirator.
-
Eye Protection: Wear safety goggles that provide a complete seal around the eyes.[7][8] A face shield should be used in conjunction with goggles when there is a significant splash risk.[9]
-
Gloves: Don chemical-resistant gloves, such as nitrile gloves.[10] Ensure the gloves are the correct size and inspect for any tears or holes before use.[11] Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.
2. Doffing PPE:
-
Gloves: Remove gloves first, turning them inside out as you remove them to trap any contaminants.[12]
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward.
-
Eye and Respiratory Protection: Remove your goggles/face shield and respirator (if used).
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[13][14]
Operational and Disposal Plans
Safe Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the solid form to minimize inhalation of any dust.[15]
-
Avoid Dust Formation: When handling the solid, use techniques that minimize dust generation.[1]
-
Spill Management: In the event of a spill, immediately alert others in the area. For a small spill of solid material, carefully sweep it up and place it in a sealed container for disposal.[1] Avoid raising dust. For a liquid spill, absorb it with an inert material and place it in a sealed container. Ensure you are wearing appropriate PPE during cleanup.
-
First Aid:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][16] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[5] Seek immediate medical attention.
-
Waste Disposal
-
Segregation: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials from spills, should be collected in a designated, properly labeled, and sealed hazardous waste container.[17]
-
Container Integrity: Do not mix this waste with other waste streams.[17] Handle uncleaned containers as you would the product itself.[17]
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, regional, and national regulations.[17] Consult your institution's environmental health and safety (EHS) department for specific guidance.
Visualizing the PPE Decision Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
References
- SAFETY D
- SAFETY DATA SHEET - 7-Hydroxyindole. (2017). Fisher Scientific.
- SAFETY DATA SHEET - Oxindole. (2025). Fisher Scientific.
- GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Unknown Source.
- SAFETY D
- Labor
- SAFETY DATA SHEET - 1-Methyl-1H-indole-7-carbaldehyde. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 5-Hydroxyindole. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 1H-Indole, 1-methyl-. (2025). Thermo Fisher Scientific.
- CBH Guidelines for Lab Safety. KTH Royal Institute of Technology.
- SAFETY D
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- Lab Safety Rules and Guidelines. Unknown Source.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
- LABORATORY HEALTH & SAFETY RULES. Unknown Source.
- Safety Data Sheet - 2-Hydroxy-5-methylpyridine. (2023). Jubilant Ingrevia.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Unknown Source.
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. intra.kth.se [intra.kth.se]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. hsa.ie [hsa.ie]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. fishersci.ca [fishersci.ca]
- 12. pppmag.com [pppmag.com]
- 13. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 14. ethz.ch [ethz.ch]
- 15. fishersci.ca [fishersci.ca]
- 16. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
